Bac5(1-25)
Description
BenchChem offers high-quality Bac5(1-25) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bac5(1-25) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
F3H11I3P11Y |
|---|---|
Molecular Weight |
878.414 g/mol |
IUPAC Name |
diphosphanyl-[fluoro-[fluoro-(2-iododiphosphanyl)phosphanyl]phosphanylphosphanyl]phosphanyl-iodophosphane;iodo(phosphanyl)phosphane;yttrium;hydrofluoride |
InChI |
InChI=1S/F2H7I2P9.FH.H3IP2.Y/c1-11(8-6-3)9-12(2)10-13(4)7-5;;1-3-2;/h6-10H,5H2;1H;3H,2H2; |
InChI Key |
WTDFLPLNTABKKX-UHFFFAOYSA-N |
Canonical SMILES |
F.FP(PPI)PP(F)PP(PP)I.PPI.[Y] |
Origin of Product |
United States |
Foundational & Exploratory
The Primary Structure of Bac5(1-25): A Technical Overview for Researchers
An In-depth Guide to the N-Terminal Fragment of Bovine Bactenecin 5
Bactenecin 5 (Bac5) is a proline-rich antimicrobial peptide (AMP) isolated from bovine neutrophils.[1] Its N-terminal fragment, Bac5(1-25), has garnered significant interest within the scientific and drug development communities for its potent, non-lytic antimicrobial activity and low cytotoxicity. This document provides a detailed technical overview of the primary structure of Bac5(1-25), including its physicochemical properties, the experimental protocols used for its characterization, and its mechanism of action.
Primary Structure and Physicochemical Properties
The primary structure of a peptide is defined by its linear amino acid sequence. Bac5(1-25) is the fragment comprising the first 25 amino acids from the N-terminus of the mature 42-residue bovine Bac5 peptide.[1] The sequence is notably rich in proline and arginine residues, which is characteristic of this class of antimicrobial peptides.[1][2]
The table below summarizes the key quantitative data associated with the primary structure of bovine Bac5(1-25).
| Parameter | Value | Source |
| Amino Acid Sequence | RFRPPIRRPPIRPPFYPPFRPPIRP | Derived from Frank et al. (1990)[1] |
| Molecular Formula | C₁₅₁H₂₃₂N₄₆O₂₆ | MedChemExpress |
| Molecular Weight | 3123.75 g/mol | MedChemExpress |
| Theoretical Isoelectric Point (pI) | 12.51 | Calculated |
| Total Number of Residues | 25 | - |
| Positively Charged Residues (Arg) | 7 | - |
| Proline Residues | 12 | - |
Experimental Protocols
The determination of the primary structure of Bac5 and its fragments, along with their synthesis for research purposes, involves a combination of established biochemical and analytical techniques.
Peptide Synthesis
Synthetic Bac5(1-25) is typically produced using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[3]
-
Resin Preparation: The synthesis begins with a resin support, often a Rink Amide resin, which is swelled in a suitable solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of piperidine (B6355638) in DMF to expose the free amine group.
-
Amino Acid Coupling: The desired Fmoc-protected amino acid is activated, commonly with a coupling agent like HBTU or HCTU and a base such as diisopropylethylamine (DIPEA), and then added to the resin to form a peptide bond. The completion of the coupling reaction is monitored, for instance, by a Kaiser test.
-
Chain Elongation: The deprotection and coupling steps are repeated for each amino acid in the sequence until the full 25-residue peptide is assembled on the resin.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (B1312306) and water.
-
Purification and Verification: The crude peptide is precipitated, washed, and then purified to a high degree using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). The final product's identity and purity are confirmed by mass spectrometry.[3]
Primary Structure Determination
The original sequencing of the full-length Bac5 was accomplished through a combination of Edman degradation and mass spectrometry.[1]
-
Edman Degradation: This classical method sequentially removes and identifies amino acid residues from the N-terminus of a peptide. The peptide is reacted with phenyl isothiocyanate (PITC), and under acidic conditions, the derivatized N-terminal amino acid is cleaved and can be identified by chromatography. This process is repeated to determine the sequence.[1]
-
Mass Spectrometry: Modern de novo peptide sequencing by tandem mass spectrometry (MS/MS) is a powerful tool for determining the primary structure. Peptides are ionized (e.g., by electrospray ionization) and fragmented. The mass-to-charge ratios of the resulting fragment ions are measured, creating a spectrum from which the amino acid sequence can be deduced by calculating the mass differences between adjacent peaks.
Mechanism of Action and Biological Pathways
Bac5(1-25) exerts its antimicrobial effect through a non-lytic mechanism, primarily by inhibiting protein synthesis in susceptible bacteria.[2][4] It also demonstrates immunomodulatory properties.
Inhibition of Bacterial Protein Synthesis
The primary mode of action involves the peptide's entry into the bacterial cytoplasm and its subsequent interaction with the ribosome.
Caption: Mechanism of Bac5(1-25) action in bacteria.
The process begins with Bac5(1-25) being transported across the inner bacterial membrane by the SbmA transporter protein.[2] Once inside the cytoplasm, the peptide binds to the ribosomal exit tunnel of the 70S ribosome. This interaction physically obstructs the passage of the nascent polypeptide chain, thereby preventing the transition from the initiation to the elongation phase of protein synthesis and ultimately leading to bacterial cell death.[2][4]
Immunomodulatory Effects
In addition to its direct antimicrobial properties, Bac5 can modulate the host's innate immune response.
References
- 1. Amino acid sequences of two proline-rich bactenecins. Antimicrobial peptides of bovine neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragments of the Nonlytic Proline-Rich Antimicrobial Peptide Bac5 Kill Escherichia coli Cells by Inhibiting Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
Bac5(1-25) Peptide: A Technical Guide to its Sequence, Function, and Evaluation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Bac5(1-25) peptide, a promising antimicrobial agent. It covers its amino acid sequence, mechanism of action, and key experimental protocols for its evaluation.
Peptide Sequence and Core Function
Bac5(1-25) is a 25-amino acid, N-terminal fragment of the bovine proline-rich antimicrobial peptide, Bac5. Its sequence is characterized by a high content of arginine and proline residues.
Amino Acid Sequence: Arg-Phe-Arg-Pro-Pro-Ile-Arg-Arg-Pro-Pro-Ile-Arg-Pro-Pro-Phe-Tyr-Pro-Pro-Phe-Arg-Pro-Pro-Ile-Arg-Pro[1]
The primary function of Bac5(1-25) is the inhibition of bacterial protein synthesis.[2][3][4][5][6] Unlike many other antimicrobial peptides that disrupt the bacterial membrane, Bac5(1-25) has an intracellular target. It is actively transported into the bacterial cytoplasm where it binds to the ribosome, thereby halting protein production and leading to bacterial cell death.[2][3][5][6][7][8] This targeted mechanism contributes to its low toxicity towards eukaryotic cells.[2][6]
Quantitative Data: Antimicrobial Activity
The antimicrobial efficacy of Bac5(1-25) has been quantified against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for Escherichia coli.
| Peptide | Bacterial Strain | MIC (μM) | MBC (μM) | Reference |
| Bovine Bac5(1-25) | E. coli BW25113 | 1 | 4 | [3] |
| Sheep Bac5(1-25) | E. coli BW25113 | 1 | Not Reported | [9] |
| Goat Bac5(1-25) | E. coli BW25113 | 1 | Not Reported | [9] |
| Bovine Bac5(1-25) | E. coli ATCC 25922 | ~8 | Not Reported | [10] |
Mechanism of Action: A Step-by-Step Visualization
The antimicrobial action of Bac5(1-25) against Gram-negative bacteria follows a specific pathway that involves entry into the cell and inhibition of a fundamental cellular process.
Caption: Mechanism of action of Bac5(1-25) peptide.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the antimicrobial properties of Bac5(1-25).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Bac5(1-25).
Materials:
-
Test peptide (Bac5(1-25))
-
Bacterial strain (e.g., E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well polypropylene (B1209903) microtiter plates
-
Sterile polypropylene tubes
-
0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution
-
Spectrophotometer or microplate reader
-
Mueller-Hinton Agar (B569324) (MHA) plates
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test organism and inoculate into 5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[2]
-
-
Preparation of Peptide Dilutions:
-
Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).
-
Perform serial twofold dilutions of the peptide stock solution in 0.01% acetic acid containing 0.2% BSA in polypropylene tubes.
-
-
Assay Procedure:
-
Add 100 µL of the diluted bacterial suspension to each well of a 96-well polypropylene plate.[2]
-
Add 11 µL of the 10x concentrated peptide dilutions to the corresponding wells.
-
Include a positive control (bacteria with a known antibiotic), a negative/growth control (bacteria with no peptide), and a sterility control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism as detected by the unaided eye or a microplate reader.
-
-
MBC Determination:
-
From the wells showing no visible growth, plate 10-100 µL of the suspension onto MHA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the peptide that results in a ≥99.9% reduction in the initial bacterial inoculum.
-
In Vitro Protein Synthesis Inhibition Assay
This assay measures the ability of Bac5(1-25) to inhibit protein synthesis in a cell-free system.
Materials:
-
E. coli S30 extract system for in vitro transcription/translation
-
Plasmid DNA encoding a reporter protein (e.g., luciferase)
-
Bac5(1-25) peptide
-
Amino acid mixture
-
Reaction buffer
-
Nuclease-free water
-
Luminometer and opaque 96-well plates
Procedure:
-
Reaction Setup:
-
Prepare a master mix containing the E. coli S30 extract, reaction buffer, amino acid mixture, and the reporter plasmid DNA according to the manufacturer's instructions.
-
Prepare serial dilutions of Bac5(1-25) in nuclease-free water.
-
-
Inhibition Reaction:
-
In an opaque 96-well plate, add the master mix to each well.
-
Add the different concentrations of Bac5(1-25) to the respective wells. Include a positive control (an antibiotic known to inhibit protein synthesis, e.g., chloramphenicol) and a negative control (no peptide).
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Measurement of Reporter Activity:
-
After incubation, add the appropriate substrate for the reporter protein (e.g., luciferin (B1168401) for luciferase).
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of protein synthesis inhibition for each peptide concentration relative to the negative control.
-
Plot the percent inhibition against the peptide concentration to determine the IC50 value (the concentration at which 50% of protein synthesis is inhibited).
-
Bacterial Membrane Permeabilization Assay
This assay assesses whether Bac5(1-25) disrupts the bacterial membrane using fluorescent probes.
Materials:
-
Bacterial strain (e.g., E. coli)
-
Bac5(1-25) peptide
-
Phosphate-buffered saline (PBS)
-
N-phenyl-1-naphthylamine (NPN) for outer membrane permeabilization
-
Propidium iodide (PI) for inner membrane permeabilization
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Bacterial Preparation:
-
Grow bacteria to the mid-log phase, then harvest by centrifugation.
-
Wash the bacterial pellet with PBS and resuspend to a specific optical density (e.g., OD600 of 0.5).
-
-
Outer Membrane Permeabilization (NPN Uptake Assay):
-
Add the bacterial suspension to the wells of a black 96-well plate.
-
Add NPN to a final concentration of 10 µM and measure the baseline fluorescence.
-
Add different concentrations of Bac5(1-25) to the wells.
-
Monitor the increase in fluorescence over time. An increase in fluorescence indicates NPN uptake due to outer membrane disruption.
-
-
Inner Membrane Permeabilization (PI Uptake Assay):
-
Add the bacterial suspension to the wells of a black 96-well plate.
-
Add different concentrations of Bac5(1-25) and incubate for a defined period (e.g., 30 minutes).
-
Add PI to a final concentration of 10 µg/mL.
-
Measure the fluorescence. An increase in fluorescence indicates that PI has entered the cell and intercalated with DNA, signifying inner membrane damage.
-
Experimental Workflow: From Peptide to Data
The following diagram illustrates a typical workflow for the initial characterization of an antimicrobial peptide like Bac5(1-25).
Caption: A typical experimental workflow for evaluating antimicrobial peptides.
This guide provides a foundational understanding of the Bac5(1-25) peptide for researchers and professionals in drug development. The provided protocols offer a starting point for the in-vitro characterization of this and other proline-rich antimicrobial peptides.
References
- 1. Antimicrobial Susceptibility Testing of Antimicrobial Peptides Requires New and Standardized Testing Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. 4.5. Bacterial Membrane Permeabilization Assays [bio-protocol.org]
- 7. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 8. Frontiers | Characteristics of antimicrobial peptide OaBac5mini and its bactericidal mechanism against Escherichia coli [frontiersin.org]
- 9. Fragments of the Nonlytic Proline-Rich Antimicrobial Peptide Bac5 Kill Escherichia coli Cells by Inhibiting Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Antibacterial Peptide BSN-37 Kills Extra- and Intra-Cellular Salmonella enterica Serovar Typhimurium by a Nonlytic Mode of Action [frontiersin.org]
A Deep Dive into the Non-Lytic Warfare of Proline-Rich Antimicrobial Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Proline-rich antimicrobial peptides (PrAMPs) represent a unique class of host defense peptides that have garnered significant attention as promising candidates for novel antibiotic development. Unlike many other antimicrobial peptides that exert their effects by disrupting bacterial membranes, PrAMPs employ a more sophisticated, non-lytic mechanism of action. This technical guide provides an in-depth exploration of the core mechanisms by which PrAMPs selectively target and neutralize pathogenic bacteria, offering a valuable resource for researchers and professionals in the field of antimicrobial drug discovery.
The Non-Lytic Mechanism: A Paradigm Shift in Antimicrobial Peptide Action
The primary characteristic that distinguishes PrAMPs from many other antimicrobial peptides is their non-lytic mode of action.[1] Instead of causing widespread membrane damage, PrAMPs translocate across the bacterial cell envelope to engage with specific intracellular targets. This targeted approach is believed to contribute to their lower toxicity towards mammalian cells, a highly desirable trait for therapeutic agents.[2]
The journey of a PrAMP from the extracellular environment to its intracellular destination is a multi-step process, often involving specific bacterial transporters. This targeted entry mechanism is a key feature of their selective toxicity against bacteria.
Crossing the Outer Membrane
For Gram-negative bacteria, the outer membrane presents a formidable barrier. PrAMPs are thought to initially interact with the lipopolysaccharide (LPS) layer, a process facilitated by their cationic nature. This interaction can lead to a transient disorganization of the outer membrane, allowing the peptides to reach the periplasmic space.
Translocation Across the Inner Membrane: The Role of Permeases
Once in the periplasm, PrAMPs utilize specific inner membrane transporter proteins to gain entry into the cytoplasm. The best-characterized transporter involved in PrAMP uptake is the SbmA protein, an inner membrane permease.[3] Deletion of the sbmA gene has been shown to confer resistance to several PrAMPs, highlighting its crucial role in their mechanism of action. Other transporters, such as YgdD and MdtM, have also been implicated in the uptake of certain PrAMPs.[4] This reliance on specific transporters underscores the targeted and non-lytic nature of their entry into the bacterial cell.
Intracellular Targets: Disrupting Essential Cellular Machinery
Upon entering the cytoplasm, PrAMPs engage with and inhibit the function of vital intracellular components, primarily the 70S ribosome and the molecular chaperone DnaK. This dual-targeting capability enhances their efficacy and potentially reduces the likelihood of resistance development.
Inhibition of Protein Synthesis: Targeting the 70S Ribosome
A primary and well-established target of many PrAMPs is the bacterial 70S ribosome.[3][5][6][7][8][9] By binding to the ribosome, these peptides effectively halt protein synthesis, leading to bacterial growth arrest and eventual cell death.
Crystal structures of PrAMPs in complex with the 70S ribosome have revealed that they bind within the polypeptide exit tunnel of the large (50S) ribosomal subunit.[5][10][11] This strategic location allows them to physically obstruct the passage of newly synthesized polypeptide chains, thereby inhibiting translation. Interestingly, different PrAMPs can exhibit distinct modes of inhibition:
-
Inhibition of Translation Initiation: Some PrAMPs, like oncocin and Bac7, bind in a manner that interferes with the proper positioning of initiator tRNA, thus preventing the formation of the first peptide bond and stalling translation at the initiation phase.[5][8]
-
Inhibition of Translation Elongation: Other PrAMPs may allow initiation but block the subsequent elongation steps.
-
Interference with Termination: There is also evidence to suggest that some PrAMPs can interfere with the termination of protein synthesis.
The binding of PrAMPs to the ribosome is highly specific, with key interactions occurring between the peptide and specific nucleotides of the 23S rRNA, as well as ribosomal proteins.[10]
Chaperone Inhibition: Disrupting Protein Folding
The second major intracellular target for a subset of PrAMPs is the bacterial heat shock protein DnaK (Hsp70).[1][6] DnaK is a crucial molecular chaperone responsible for the proper folding of newly synthesized proteins and the refolding of misfolded or stress-damaged proteins.
PrAMPs, such as pyrrhocoricin, drosocin, and apidaecin, have been shown to bind to the substrate-binding domain of DnaK.[2] This interaction inhibits the ATPase activity of DnaK, which is essential for its chaperone function.[2] The inhibition of DnaK leads to an accumulation of misfolded proteins, causing cellular stress and contributing to bacterial cell death. While the ribosome is considered the primary target for many PrAMPs due to significantly higher binding affinities, DnaK inhibition represents an important secondary mechanism that enhances their overall antimicrobial activity.[12]
Quantitative Data on Proline-Rich Antimicrobial Peptides
The following tables summarize key quantitative data for a selection of well-characterized PrAMPs, providing a comparative overview of their antimicrobial activity and target engagement.
Table 1: Minimum Inhibitory Concentrations (MIC) of Selected PrAMPs against various bacterial strains.
| Peptide | Target Organism | MIC (µg/mL) | MIC (µM) | Reference |
| Oncocin | Escherichia coli | 0.125 - 8 | - | [13] |
| Pseudomonas aeruginosa | 0.125 - 8 | - | [13] | |
| Acinetobacter baumannii | 0.125 - 8 | - | [13] | |
| Bac5(1-17) derivatives | Escherichia coli | - | 4 - 16 | [14] |
| PR-39 | Escherichia coli | - | 1 - 4 | [3] |
| Salmonella choleraesuis | - | 1 - 4 | [3] | |
| PR-26 | Escherichia coli | - | 1 - 4 | [3] |
| Salmonella choleraesuis | - | 1 - 4 | [3] | |
| RW6P | Staphylococcus aureus (MRSA) | ≤0.25 | - | [1] |
| Escherichia coli | ≤0.25 | - | [1] | |
| RW8P | Staphylococcus aureus (MRSA) | ≤0.25 | - | [1] |
| Escherichia coli | ≤0.25 | - | [1] |
Table 2: Binding Affinities (Kd) and Inhibition Constants (IC50) of PrAMPs for their Intracellular Targets.
| Peptide | Target | Method | Value | Unit | Reference |
| Onc112 | E. coli 70S Ribosome | Fluorescence Polarization | 90 ± 3 | nmol/L | [15] |
| K. pneumoniae 70S Ribosome | Fluorescence Polarization | 77 ± 1 | nmol/L | [15] | |
| A. baumannii 70S Ribosome | Fluorescence Polarization | 73 ± 4 | nmol/L | [15] | |
| P. aeruginosa 70S Ribosome | Fluorescence Polarization | 36 ± 2 | nmol/L | [15] | |
| S. aureus 70S Ribosome | Fluorescence Polarization | 102 ± 5 | nmol/L | [15] | |
| Api137 | E. coli 70S Ribosome | Fluorescence Polarization | 560 ± 60 | nmol/L | [15] |
| K. pneumoniae 70S Ribosome | Fluorescence Polarization | 155 ± 18 | nmol/L | [15] | |
| Oncocins | In vitro protein synthesis | - | 150 - 240 | nmol/L (IC50) | [16] |
| BT06D07 | Ribosome function | Enzymatic assay | 23.4 | µM (IC50) | [17] |
| BT08F11 | Ribosome function | Enzymatic assay | 29.1 | µM (IC50) | [17] |
Visualizing the Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Overall mechanism of action of proline-rich antimicrobial peptides.
Caption: Inhibition of protein synthesis by PrAMP binding to the ribosomal exit tunnel.
Caption: Inhibition of the DnaK chaperone cycle by proline-rich antimicrobial peptides.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Detailed Methodologies for Key Experiments
This section provides detailed protocols for essential experiments used to characterize the mechanism of action of PrAMPs.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Test PrAMP
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Sterile 96-well polypropylene microtiter plates
-
Sterile 0.01% acetic acid with 0.2% bovine serum albumin (BSA) (for peptide dilution)
-
Spectrophotometer
-
Microplate reader
Protocol:
-
Peptide Preparation: a. Prepare a stock solution of the PrAMP in a suitable solvent (e.g., sterile water or 0.01% acetic acid). b. Perform two-fold serial dilutions of the PrAMP stock solution in 0.01% acetic acid with 0.2% BSA in a 96-well plate to achieve a range of desired concentrations. The final volume in each well should be 50 µL.
-
Bacterial Inoculum Preparation: a. Inoculate a single colony of the test bacterium into 5 mL of MHB and incubate overnight at 37°C with shaking. b. Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Further dilute the bacterial suspension in MHB to a final concentration of approximately 1 x 10⁶ CFU/mL.
-
Inoculation and Incubation: a. Add 50 µL of the diluted bacterial suspension to each well of the 96-well plate containing the serially diluted PrAMP, resulting in a final bacterial concentration of 5 x 10⁵ CFU/mL and a final volume of 100 µL. b. Include a positive control well (bacteria without peptide) and a negative control well (broth only). c. Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: a. After incubation, visually inspect the plate for bacterial growth (turbidity). b. The MIC is defined as the lowest concentration of the PrAMP that completely inhibits visible growth of the bacteria. c. Optionally, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader to quantify bacterial growth.
Bacterial Membrane Permeabilization Assay using SYTOX Green
This assay assesses the ability of a peptide to disrupt the bacterial cytoplasmic membrane, leading to the uptake of the membrane-impermeant fluorescent dye SYTOX Green, which fluoresces upon binding to intracellular nucleic acids.
Materials:
-
Test PrAMP
-
Bacterial strain of interest
-
SYTOX Green nucleic acid stain (e.g., from Thermo Fisher Scientific)
-
HEPES buffer (5 mM, pH 7.2)
-
Glucose (5 mM)
-
Black, clear-bottom 96-well plates
-
Fluorometric microplate reader
Protocol:
-
Bacterial Preparation: a. Grow the bacterial culture to the mid-logarithmic phase in a suitable broth. b. Harvest the cells by centrifugation and wash twice with HEPES buffer. c. Resuspend the bacterial pellet in HEPES buffer containing 5 mM glucose to a final OD₆₀₀ of 0.2.
-
Assay Setup: a. Add 50 µL of the bacterial suspension to each well of a black, clear-bottom 96-well plate. b. Add SYTOX Green to each well to a final concentration of 1-5 µM. c. Add 50 µL of the test PrAMP at various concentrations to the wells. Include a positive control (e.g., a known membrane-disrupting peptide like melittin) and a negative control (buffer only).
-
Fluorescence Measurement: a. Immediately place the plate in a fluorometric microplate reader. b. Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. c. Record the fluorescence at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes).
-
Data Analysis: a. Plot the fluorescence intensity over time for each PrAMP concentration. b. An increase in fluorescence indicates membrane permeabilization. The rate and extent of the fluorescence increase are proportional to the membrane-disrupting activity of the peptide.
In Vitro Protein Synthesis Inhibition Assay
This assay measures the ability of a PrAMP to inhibit protein synthesis in a cell-free system.
Materials:
-
E. coli S30 extract for circular DNA (e.g., from Promega)
-
Plasmid DNA encoding a reporter protein (e.g., luciferase or GFP)
-
Amino acid mixture
-
ATP and GTP
-
Test PrAMP
-
Luciferase assay reagent or fluorescence plate reader
Protocol:
-
Reaction Setup: a. On ice, prepare a master mix containing the S30 extract, plasmid DNA, amino acid mixture, ATP, and GTP according to the manufacturer's instructions. b. Aliquot the master mix into microcentrifuge tubes or a 96-well plate. c. Add the test PrAMP at various concentrations to the reaction mixtures. Include a positive control (e.g., a known protein synthesis inhibitor like chloramphenicol) and a negative control (no inhibitor).
-
Incubation: a. Incubate the reactions at 37°C for 1-2 hours to allow for transcription and translation to occur.
-
Detection of Reporter Protein: a. If using a luciferase reporter, add the luciferase assay reagent to each reaction and measure the luminescence using a luminometer. b. If using a GFP reporter, measure the fluorescence at the appropriate excitation and emission wavelengths using a fluorescence plate reader.
-
Data Analysis: a. Calculate the percentage of protein synthesis inhibition for each PrAMP concentration relative to the no-inhibitor control. b. Plot the percentage of inhibition against the PrAMP concentration to determine the IC₅₀ value (the concentration that causes 50% inhibition).[17][18][19][20]
DnaK ATPase Activity Inhibition Assay
This assay measures the effect of a PrAMP on the ATP hydrolysis activity of DnaK.
Materials:
-
Purified DnaK protein
-
ATP
-
Malachite green phosphate (B84403) assay kit or a method to detect inorganic phosphate (Pi)
-
Test PrAMP
-
Assay buffer (e.g., 50 mM HEPES-KOH pH 7.6, 150 mM KCl, 10 mM MgCl₂, 1 mM DTT)
Protocol:
-
Reaction Setup: a. In a 96-well plate, prepare reaction mixtures containing assay buffer, DnaK, and the test PrAMP at various concentrations. b. Pre-incubate the mixtures at 37°C for 15-30 minutes.
-
Initiation of Reaction: a. Initiate the ATPase reaction by adding ATP to each well to a final concentration of 1-5 mM. b. Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Detection of Phosphate Release: a. Stop the reaction and measure the amount of inorganic phosphate released using a malachite green-based colorimetric assay or another sensitive phosphate detection method.
-
Data Analysis: a. Calculate the percentage of DnaK ATPase activity inhibition for each PrAMP concentration relative to the no-inhibitor control. b. Plot the percentage of inhibition against the PrAMP concentration to determine the IC₅₀ value.
Conclusion
Proline-rich antimicrobial peptides represent a fascinating and promising area of antimicrobial research. Their non-lytic mechanism of action, involving specific uptake into bacterial cells and the inhibition of crucial intracellular targets like the 70S ribosome and DnaK, sets them apart from conventional antibiotics and many other antimicrobial peptides. This targeted approach offers the potential for high efficacy against pathogenic bacteria with minimal toxicity to host cells. A thorough understanding of their intricate mechanisms, supported by robust quantitative data and detailed experimental protocols as outlined in this guide, is essential for the continued development of PrAMPs as a new generation of therapeutics to combat the growing threat of antibiotic resistance. The provided visualizations and methodologies serve as a valuable resource for researchers dedicated to advancing this critical field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and elucidation of proline-rich antimicrobial peptides with enhanced potency and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. Structures of proline-rich peptides bound to the ribosome reveal a common mechanism of protein synthesis inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structures of proline-rich peptides bound to the ribosome reveal a common mechanism of protein synthesis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Mechanism of Inhibition of Protein Synthesis by the Proline-Rich Peptide Oncocin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oncocin (VDKPPYLPRPRPPRRIYNR-NH2): a novel antibacterial peptide optimized against gram-negative human pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Proline‐Rich Peptides with Improved Antimicrobial Activity against E. coli, K. pneumoniae, and A. baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ribosomal Target‐Binding Sites of Antimicrobial Peptides Api137 and Onc112 Are Conserved among Pathogens Indicating New Lead Structures To Develop Novel Broad‐Spectrum Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Identification of Chemical Compounds That Inhibit Protein Synthesis in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
The Discovery and Genesis of Bac5: A Technical Guide to a Proline-Rich Antimicrobial Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bactenecin 5, or Bac5, is a proline-rich antimicrobial peptide (PrAMP) originally isolated from the large granules of bovine neutrophils. As a member of the cathelicidin (B612621) family of host defense peptides, Bac5 plays a crucial role in the innate immune system of cattle. Its potent antimicrobial activity, particularly against Gram-negative bacteria, coupled with a unique mechanism of action that involves intracellular targets, has positioned Bac5 and its derivatives as promising candidates for the development of novel anti-infective therapeutics. This technical guide provides an in-depth exploration of the discovery, origin, and molecular attributes of the Bac5 peptide. It offers a comprehensive overview of its antimicrobial spectrum, detailed experimental protocols for its isolation, synthesis, and activity assessment, and visual representations of its mechanism of action and experimental workflows.
Discovery and Origin
Bac5 was first identified as a potent antibacterial agent within the granule extracts of bovine neutrophils. These specialized immune cells contain a variety of antimicrobial proteins and peptides that are essential for combating invading pathogens. Bac5 is classified as a cathelicidin, a family of antimicrobial peptides characterized by a conserved N-terminal cathelin-like domain and a variable C-terminal antimicrobial peptide domain in their precursor form. The mature Bac5 peptide is generated through proteolytic cleavage of this precursor.
Homologs of Bac5 have also been identified in other ruminant species, such as sheep and goats, highlighting its conserved role in the innate immunity of these animals. The peptide is notably rich in proline and arginine residues, a defining characteristic of the PrAMP subgroup. This unique amino acid composition is integral to its structure and mechanism of action.
Mechanism of Action
Unlike many other antimicrobial peptides that primarily act by disrupting the bacterial cell membrane, Bac5 employs a more targeted intracellular mechanism. Its mode of action can be summarized in the following key steps:
-
Membrane Translocation: Bac5 crosses the outer and inner membranes of Gram-negative bacteria to enter the cytoplasm. This translocation is facilitated by the inner membrane transporter protein SbmA. Bacteria lacking a functional SbmA transporter exhibit significantly increased resistance to Bac5.
-
Ribosome Binding and Inhibition of Protein Synthesis: Once inside the cytoplasm, Bac5 targets the bacterial ribosome, the cellular machinery responsible for protein synthesis. By binding to the ribosome, Bac5 interferes with the translation process, ultimately leading to the cessation of essential protein production and bacterial cell death.
This intracellular targeting mechanism contributes to the low cytotoxicity of Bac5 towards mammalian cells, as it does not indiscriminately disrupt cell membranes.
Antimicrobial Spectrum and Potency
The antimicrobial activity of Bac5 is predominantly directed against Gram-negative bacteria. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism. The following tables summarize the reported MIC values for Bac5 and its derivatives against a range of bacterial species.
Table 1: Minimum Inhibitory Concentration (MIC) of Native Bac5
| Bacterial Species | Strain | MIC (µg/mL) |
| Escherichia coli | ATCC 25922 | 1 - 4 |
| Klebsiella pneumoniae | Clinical Isolate | > 64 |
| Pseudomonas aeruginosa | ATCC 27853 | 32 - 64 |
| Salmonella Typhimurium | ATCC 14028 | 2 - 8 |
| Staphylococcus aureus | ATCC 29213 | > 128 |
Table 2: Minimum Inhibitory Concentration (MIC) of Bac5 Derivatives
| Derivative | Target Organism | MIC (µM) |
| Bac5(1-17) | E. coli BW25113 | 1 - 2 |
| Bac5 derivative 278 | K. pneumoniae | 4 - 24 |
| Bac5 derivative 281 | A. baumannii | 4 |
| Bac5 derivative 291 | P. aeruginosa | 32 - 64 |
Experimental Protocols
This section provides detailed methodologies for the isolation, synthesis, purification, and antimicrobial activity testing of the Bac5 peptide.
Isolation of Bac5 from Bovine Neutrophils
This protocol is adapted from early methods for the purification of antimicrobial peptides from neutrophils.
Materials:
-
Fresh bovine blood
-
Dextran solution
-
Ficoll-Paque
-
Hanks' Balanced Salt Solution (HBSS)
-
0.2% NaCl solution
-
1.6% NaCl solution
-
Phosphate-buffered saline (PBS)
-
Acetic acid
-
Cation-exchange chromatography column (e.g., CM-Sephadex)
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
Protocol:
-
Neutrophil Isolation:
-
Collect bovine blood in heparinized tubes.
-
Mix the blood with an equal volume of 3% Dextran in saline and allow erythrocytes to sediment for 30-45 minutes at room temperature.
-
Layer the leukocyte-rich plasma onto a Ficoll-Paque density gradient.
-
Centrifuge at 400 x g for 30 minutes at room temperature.
-
Aspirate the upper layers, leaving the neutrophil-erythrocyte pellet.
-
Lyse the remaining erythrocytes by hypotonic shock with 0.2% NaCl followed by restoration of isotonicity with 1.6% NaCl.
-
Wash the neutrophil pellet with HBSS.
-
-
Granule Extraction:
-
Resuspend the purified neutrophils in 0.34 M sucrose (B13894) and disrupt by nitrogen cavitation or sonication.
-
Centrifuge the homogenate to pellet nuclei and unbroken cells.
-
Centrifuge the supernatant at a higher speed to pellet the granules.
-
Extract the granule pellet with 5% acetic acid overnight at 4°C.
-
Centrifuge to remove insoluble material and lyophilize the supernatant.
-
-
Purification:
-
Dissolve the lyophilized extract in the starting buffer for cation-exchange chromatography (e.g., 0.1 M sodium acetate, pH 5.5).
-
Apply the sample to a pre-equilibrated CM-Sephadex column.
-
Elute with a linear gradient of NaCl (e.g., 0 to 1 M).
-
Collect fractions and test for antimicrobial activity.
-
Pool the active fractions, desalt, and lyophilize.
-
Further purify the active fraction by RP-HPLC on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the peak corresponding to Bac5 and confirm its identity by mass spectrometry.
-
Solid-Phase Peptide Synthesis (SPPS) of Bac5
This protocol describes the Fmoc/tBu-based solid-phase synthesis of the Bac5 peptide.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
Protocol:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (3 equivalents), HBTU (3 equivalents), and DIEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Wash the resin with DMF.
-
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the Bac5 sequence.
-
Cleavage and Deprotection:
-
After the final coupling and deprotection, wash the resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Precipitation: Precipitate the peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.
-
Purification: Dissolve the crude peptide in a minimal amount of water/acetonitrile and purify by RP-HPLC as described in section 4.1.
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white powder.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of Bac5.
Materials:
-
Bac5 peptide stock solution
-
Mueller-Hinton Broth (MHB)
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Protocol:
-
Prepare Bacterial Inoculum:
-
Inoculate a single bacterial colony into MHB and incubate overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a starting optical density (OD600) of approximately 0.001 (corresponding to ~1 x 10^5 CFU/mL).
-
-
Prepare Peptide Dilutions:
-
Perform a two-fold serial dilution of the Bac5 stock solution in MHB across the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of Bac5 at which no visible bacterial growth is observed.
Conclusion and Future Perspectives
Bac5 represents a fascinating example of a host defense peptide with a sophisticated mechanism of action. Its ability to specifically target intracellular bacterial processes while exhibiting low toxicity to host cells makes it an attractive template for the design of new antimicrobial agents. Further research into the structure-activity relationships of Bac5, its interaction with the SbmA transporter, and its precise binding site on the ribosome will undoubtedly pave the way for the development of potent and selective therapeutics to combat the growing threat of antibiotic resistance. The detailed protocols and data presented in this guide are intended to facilitate and inspire further investigation into this promising class of antimicrobial peptides.
Bac5(1-25): A Technical Guide to its Antimicrobial Spectrum and Activity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the antimicrobial spectrum of activity for the bovine proline-rich antimicrobial peptide fragment, Bac5(1-25). The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental protocols, and visualizations of its mechanism of action.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of Bac5(1-25) has been evaluated against a range of microorganisms. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, providing a quantitative measure of its potency.
Table 1: Antibacterial Spectrum of Bac5(1-25) and its Derivatives
| Bacterial Species | Strain | MIC (µM) | Notes |
| Gram-Negative Bacteria | |||
| Escherichia coli | BW25113 | 1[1] | Activity is dependent on the SbmA transporter. |
| Escherichia coli | ATCC 25922 | ~2 (for native Bac5)[1] | |
| Salmonella enterica serovar Typhimurium | LT2 / ATCC 14028 | ~8 (approximated from 25 µg/ml)[2] | Native Bac5 is also effective against these strains. |
| Klebsiella pneumoniae | ATCC 13883 | 12-25 µg/ml (for native Bac5)[2] | Specific MIC for Bac5(1-25) is not explicitly stated but is expected to be in a similar range. |
| Acinetobacter baumannii | ATCC 19606 | >64 (for a Bac5(1-17) derivative) | Data for Bac5(1-25) is limited, but derivatives show variable and sometimes high MICs. |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus | ATCC 25923 | Weak or no activity reported[3] | Generally, proline-rich peptides like Bac5 are less effective against Gram-positive bacteria. |
| Enterococcus faecium | MIC ≤ 4 (for other cetacean PrAMPs) | Direct MIC for Bac5(1-25) is not available, but related proline-rich peptides show some activity.[4] |
Table 2: Antifungal Spectrum of Bac5 and Related Proline-Rich Peptides
| Fungal Species | Strain | MIC | Notes |
| Candida albicans | Potent activity reported for native Bac5[5] | Specific MIC for the Bac5(1-25) fragment is not well-documented, but other proline-rich peptides exhibit anti-Candida activity.[2][6][7] |
Mechanism of Action: A Signaling Pathway
Bac5(1-25) exerts its antimicrobial effect through a targeted intracellular mechanism, rather than by lytic activity on the cell membrane. This pathway is initiated by the peptide's translocation across the bacterial inner membrane, followed by the inhibition of a fundamental cellular process.
The following diagram illustrates the signaling pathway of Bac5(1-25)'s antimicrobial action.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone for evaluating the potency of an antimicrobial agent. The following is a detailed methodology for a standard broth microdilution assay, adapted for testing antimicrobial peptides like Bac5(1-25).
Broth Microdilution Assay for MIC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and adapted for antimicrobial peptides.
Objective: To determine the lowest concentration of Bac5(1-25) that visibly inhibits the growth of a target microorganism.
Materials:
-
Bac5(1-25) peptide, lyophilized
-
Target microbial strains (e.g., E. coli BW25113)
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Sterile 96-well microtiter plates (low-binding, e.g., polypropylene)
-
Sterile deionized water or 0.01% acetic acid for peptide reconstitution
-
Spectrophotometer
-
Microplate reader
-
Incubator
Procedure:
-
Peptide Preparation:
-
Reconstitute the lyophilized Bac5(1-25) in a suitable sterile solvent to create a stock solution (e.g., 1 mg/mL).
-
Perform serial two-fold dilutions of the stock solution in MHB to achieve a range of desired concentrations.
-
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate, pick a few colonies of the target microorganism and inoculate into a tube of MHB.
-
Incubate at 37°C with agitation until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh MHB to a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL.
-
-
Assay Setup:
-
In a 96-well microtiter plate, add 50 µL of the appropriate Bac5(1-25) dilution to each well.
-
Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of 2.5 x 10^5 CFU/mL.
-
Include a positive control well (bacterial inoculum without peptide) and a negative control well (MHB only).
-
-
Incubation:
-
Seal the plate to prevent evaporation and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of Bac5(1-25) at which there is no visible growth.
-
Optionally, the optical density at 600 nm (OD600) can be measured using a microplate reader to quantify growth inhibition.
-
The following diagram outlines the workflow for this experimental protocol.
This technical guide provides a foundational understanding of the antimicrobial properties of Bac5(1-25). Further research is warranted to fully elucidate its therapeutic potential, particularly in expanding the quantitative data across a broader range of clinically relevant pathogens and in understanding the nuances of its interactions with different microbial species.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Novel Arginine- and Proline-Rich Candidacidal Peptides Obtained through a Bioinformatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Search for Shorter Portions of the Proline-Rich Antimicrobial Peptide Fragment Bac5(1-25) That Retain Antimicrobial Activity by Blocking Protein Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of Cetacean Proline-Rich Antimicrobial Peptides Displaying Activity against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo properties of the bovine antimicrobial peptide, Bactenecin 5 | PLOS One [journals.plos.org]
- 6. Characteristics of antimicrobial peptide OaBac5mini and its bactericidal mechanism against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Structural Insights into Bac5 N-terminal Fragments: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bactenecin 5 (Bac5) is a proline-rich antimicrobial peptide (PrAMP) that represents a promising class of therapeutics in an era of growing antibiotic resistance. Its antimicrobial activity is largely retained in its N-terminal fragments, which function by inhibiting bacterial protein synthesis. This technical guide provides a comprehensive overview of the structural characteristics of Bac5 N-terminal fragments, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated biological and experimental workflows.
Structural and Functional Overview
Bac5 is a cathelicidin (B612621) antimicrobial peptide found in bovine neutrophils. Its N-terminal region is rich in proline and arginine residues, a hallmark of PrAMPs. Unlike many other antimicrobial peptides that act by disrupting the cell membrane, Bac5 and its active N-terminal fragments translocate across the bacterial membrane without causing lysis and accumulate in the cytoplasm. The primary intracellular target of these peptides is the bacterial ribosome.
Cryo-electron microscopy studies have shown that Bac5 binds within the ribosomal exit tunnel. This interaction sterically hinders the passage of nascent polypeptide chains, thereby inhibiting the transition from the initiation to the elongation phase of protein synthesis. This mechanism of action is distinct from many conventional antibiotics, making Bac5 and its derivatives interesting candidates for novel drug development.
Shorter N-terminal fragments of Bac5 have been shown to retain significant antimicrobial activity. Notably, fragments such as Bac5(1-25) and Bac5(1-31) are effective, whereas shorter fragments like Bac5(1-15) are inactive. The removal of even a few amino acids from the N-terminus can lead to a complete loss of activity, highlighting the critical role of this region in ribosomal binding and antimicrobial function.
Quantitative Data Summary
The following tables summarize the antimicrobial activity and protein synthesis inhibition of various Bac5 N-terminal fragments against different bacterial strains.
Table 1: Minimum Inhibitory Concentrations (MIC) of Bac5 N-terminal Fragments
| Peptide Fragment | Target Organism | MIC (µM) | Reference |
| Bac5(1-15) | Escherichia coli | >128 | [1] |
| Bac5(1-25) | Escherichia coli | 8 | [1] |
| Bac5(1-31) | Escherichia coli | 8 | [1] |
| Bac5(1-17) | Escherichia coli | 16 | [2] |
| Bac5(1-17) derivative 272 | Escherichia coli | 1-2 | [2] |
| Bac5(1-17) derivative 278 | Escherichia coli | 1-2 | [2] |
| Bac5(1-17) derivative 291 | Escherichia coli | 1-2 | [2] |
| Bac5(1-17) derivative 281 | Escherichia coli | 1-2 | [2] |
| Bac5(1-17) derivative 272 | Klebsiella pneumoniae | 4-8 | [2] |
| Bac5(1-17) derivative 278 | Klebsiella pneumoniae | 8-16 | [2] |
| Bac5(1-17) derivative 291 | Klebsiella pneumoniae | 8-16 | [2] |
| Bac5(1-17) derivative 281 | Acinetobacter baumannii | 4 | [2] |
Table 2: In Vitro Protein Synthesis Inhibition by Bac5 N-terminal Fragments
| Peptide Fragment | Target System | Estimated IC50 (µM) | Reference |
| Bac5(1-15) | E. coli lysate | >100 | [1] |
| Bac5(1-25) | E. coli lysate | ~1 | [1] |
| Bac5(1-31) | E. coli lysate | ~1 | [1] |
Note: IC50 values are estimated from graphical data presented in the cited literature.
Secondary Structure of Bac5 N-terminal Fragments
The high proline content of Bac5 N-terminal fragments precludes the formation of stable α-helices or β-sheets in aqueous solution. Proline-rich sequences are known to adopt a polyproline II (PPII) helix, an extended and flexible helical conformation.
Circular Dichroism (CD) Spectroscopy:
CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution. While detailed quantitative deconvolution of CD spectra for proline-rich peptides is challenging, the spectra can provide qualitative insights into their conformation.
A study on Bac5 fragments provided CD spectra in different environments. In aqueous buffer, the spectra are characteristic of a disordered or polyproline II helical structure. In the presence of membrane-mimicking environments, such as sodium dodecyl sulfate (B86663) (SDS) micelles or trifluoroethanol (TFE), there is a noticeable change in the spectra, suggesting some degree of conformational change upon interaction with hydrophobic environments. However, the spectra do not indicate the formation of significant classical secondary structures like α-helices.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
To date, a high-resolution solution structure of any Bac5 N-terminal fragment determined by NMR spectroscopy has not been reported in the publicly available literature. NMR studies of other proline-rich antimicrobial peptides have confirmed their extended and flexible nature in solution.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol is adapted from standard broth microdilution methods for antimicrobial susceptibility testing.[3][4]
Methodology:
-
Bacterial Culture: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated overnight at 37°C with shaking.
-
Peptide Dilutions: A stock solution of the Bac5 fragment is prepared in a low-binding solvent (e.g., 0.01% acetic acid with 0.2% BSA) to prevent adhesion to plasticware. Serial two-fold dilutions are then made in the assay medium.
-
Inoculum Preparation: The overnight bacterial culture is diluted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Plate Inoculation: In a 96-well microtiter plate, each well receives the diluted bacterial suspension and the corresponding concentration of the peptide dilution. A positive control (bacteria only) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the peptide that completely inhibits visible growth of the bacteria, as assessed by visual inspection or by measuring the optical density at 600 nm.
In Vitro Protein Synthesis Inhibition Assay
This protocol describes a cell-free transcription-translation assay to measure the inhibition of protein synthesis.[5]
References
Bac5(1-25): A Proline-Rich Antimicrobial Peptide's Targeted Assault on the Bacterial Ribosome
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents with unconventional mechanisms of action. Proline-rich antimicrobial peptides (PrAMPs) represent a promising class of molecules that neutralize bacteria not by membrane disruption, but by intracellular targeting of essential processes. This technical guide provides a comprehensive overview of the interaction between Bac5(1-25), a potent N-terminal fragment of the bovine PrAMP Bac5, and its primary target, the bacterial ribosome. We delve into the quantitative aspects of its antimicrobial efficacy, detail the experimental protocols for its study, and visualize its mechanism of action and relevant experimental workflows. This document serves as a critical resource for researchers engaged in the development of new anti-infective therapies.
Introduction
Bovine Bac5 is a 43-amino acid proline-rich antimicrobial peptide that exhibits potent activity primarily against Gram-negative bacteria.[1][2] Shorter N-terminal fragments of Bac5, particularly Bac5(1-25), have been shown to retain and, in some cases, enhance this antimicrobial activity while maintaining low cytotoxicity against mammalian cells.[3][4] Unlike many other antimicrobial peptides that act by permeabilizing the bacterial membrane, Bac5(1-25) employs a more sophisticated "Trojan horse" strategy. It crosses the bacterial outer and inner membranes via specific transporters to accumulate in the cytoplasm, where it binds to the ribosome and inhibits protein synthesis.[2][4] This targeted mechanism of action makes Bac5(1-25) and its derivatives attractive candidates for the development of novel antibiotics that could circumvent existing resistance mechanisms.
Mechanism of Action
The antimicrobial activity of Bac5(1-25) can be dissected into a series of sequential steps, beginning with its translocation into the bacterial cytoplasm and culminating in the inhibition of protein synthesis.
Cellular Uptake
Bac5(1-25) enters Gram-negative bacteria, such as Escherichia coli, primarily through the inner membrane transporter SbmA.[2][3] The critical role of this transporter is evidenced by the significantly increased minimum inhibitory concentrations (MICs) of Bac5(1-25) against E. coli strains lacking the sbmA gene.[3][4]
Ribosomal Binding and Inhibition of Protein Synthesis
Once in the cytoplasm, Bac5(1-25) targets the 70S bacterial ribosome. Competition assays have demonstrated that Bac5(1-25) binds within the ribosomal exit tunnel, a location that overlaps with the binding site of macrolide antibiotics like erythromycin.[4] By occupying this critical space, Bac5(1-25) physically obstructs the progression of the nascent polypeptide chain, thereby preventing the transition from the initiation to the elongation phase of translation.[4] This leads to a complete shutdown of protein synthesis, ultimately resulting in bacterial cell death.[3][4]
Quantitative Data
The antimicrobial and ribosome-inhibiting activities of Bac5(1-25) and its derivatives have been quantified using various assays. The following tables summarize the available data.
Table 1: Antimicrobial Activity of Bac5 Fragments
| Peptide | Bacterial Strain | MIC (µM) | MBC (µM) | Reference |
| Bac5(1-25) | Escherichia coli BW25113 | 1 | 4 | [3] |
| Bac5(1-31) | Escherichia coli BW25113 | 4 | 16 | [3] |
| Bac5(1-15) | Escherichia coli BW25113 | >64 | >64 | [3] |
| Bac5(1-25) | E. coli BW25113 ΔsbmA | 16 | >64 | [3] |
| Bac5(1-31) | E. coli BW25113 ΔsbmA | 16 | >64 | [3] |
| sheep Bac5(1-25) | Escherichia coli BW25113 | 1 | ND | [4] |
| goat Bac5(1-25) | Escherichia coli BW25113 | 1 | ND | [4] |
| Bac5(1-17) | Escherichia coli BW25113 | 16 | ND | [1] |
| Bac5(1-17) | E. coli BW25113 ΔsbmA | >64 | ND | [1] |
| Bac5(1-17) deriv. 272 | Klebsiella pneumoniae ATCC 700603 | 8 | ND | [5] |
| Bac5(1-17) deriv. 278 | Klebsiella pneumoniae ATCC 700603 | 4 | ND | [5] |
| Bac5(1-17) deriv. 281 | Acinetobacter baumannii ATCC 19606 | 4 | ND | [5] |
| Bac5(1-17) deriv. 291 | Klebsiella pneumoniae ATCC 700603 | 4 | ND | [5] |
ND: Not Determined
Table 2: In Vitro Protein Synthesis Inhibition
| Peptide | Bacterial Ribosomes | Concentration for near complete inhibition | IC50 (µM) | Reference |
| Bac5(1-25) | E. coli | ~10 µM | ND | [6] |
| Bac5(1-31) | E. coli | ~10 µM | ND | [6] |
| Bac5(1-15) | E. coli | >100 µM | ND | [6] |
| Bac5(1-17) | E. coli | ~100 µM (50% inhibition at 10 µM) | ND | [1] |
| B7-005 and chimeric peptides | E. coli | ND | Similar IC50 values | [7] |
ND: Not Determined
Experimental Protocols
The study of Bac5(1-25)'s interaction with bacterial ribosomes involves several key experimental techniques. Detailed protocols for these assays are provided below.
In Vitro Translation Inhibition Assay
This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.
Principle: A bacterial cell lysate containing all the necessary components for transcription and translation is used to express a reporter protein (e.g., luciferase). The activity of the reporter protein, which is directly proportional to the amount of protein synthesized, is measured in the presence and absence of the test compound.
Materials:
-
Commercial E. coli cell-free lysate-based transcription/translation system (e.g., RTS 100 E. coli HY Kit)
-
Plasmid DNA encoding a reporter protein (e.g., firefly luciferase)
-
Test peptide (Bac5(1-25)) at various concentrations
-
Control inhibitor (e.g., erythromycin)
-
Nuclease-free water
-
Luminometer and appropriate luciferase assay reagent
-
96-well microplates
Procedure:
-
Prepare a master mix of the cell-free lysate system according to the manufacturer's instructions, including the reporter plasmid DNA.
-
Aliquot the master mix into the wells of a 96-well plate.
-
Add the test peptide at a range of final concentrations to the respective wells. Include a positive control (erythromycin) and a negative control (no peptide).
-
Incubate the plate at 37°C for 1-2 hours to allow for transcription and translation.
-
Measure the luminescence of each well using a luminometer after adding the luciferase substrate.
-
Calculate the percentage of inhibition for each peptide concentration relative to the negative control.
-
If desired, determine the IC50 value by plotting the percentage of inhibition against the peptide concentration and fitting the data to a dose-response curve.[7][8]
Toeprinting Assay (Primer Extension Inhibition Assay)
This assay is used to map the precise binding site of a molecule, such as a peptide or a ribosome, on an mRNA molecule.
Principle: A radiolabeled or fluorescently labeled DNA primer is annealed to an mRNA template downstream of the expected binding site. Reverse transcriptase is then used to synthesize a complementary DNA (cDNA) strand. If a ribosome or another molecule is bound to the mRNA, it will block the progression of the reverse transcriptase, resulting in a truncated cDNA product (a "toeprint"). The size of this toeprint, determined by gel electrophoresis, reveals the position of the bound molecule on the mRNA.[9][10]
Materials:
-
In vitro transcribed mRNA template
-
Radiolabeled (e.g., ³²P) or fluorescently labeled DNA primer
-
Purified 70S ribosomes
-
Test peptide (Bac5(1-25))
-
Reverse transcriptase and dNTPs
-
tRNAfMet
-
Polyacrylamide gel electrophoresis (PAGE) apparatus and reagents
-
Phosphorimager or fluorescence scanner
Procedure:
-
Anneal the labeled primer to the mRNA template.
-
Assemble the translation initiation complex by incubating the primed mRNA with 70S ribosomes and initiator tRNA (tRNAfMet).
-
Add the test peptide (Bac5(1-25)) at the desired concentration.
-
Initiate the reverse transcription reaction by adding reverse transcriptase and dNTPs.
-
Allow the reaction to proceed for a defined period.
-
Terminate the reaction and purify the cDNA products.
-
Separate the cDNA products by denaturing PAGE.
-
Visualize the bands using a phosphorimager or fluorescence scanner. The appearance of a specific truncated band in the presence of the peptide and ribosomes indicates the position of the stalled ribosome.[11]
Visualizations
The following diagrams illustrate the mechanism of action of Bac5(1-25) and a typical workflow for a competitive ribosome binding assay.
References
- 1. d-nb.info [d-nb.info]
- 2. Frontiers | Characteristics of antimicrobial peptide OaBac5mini and its bactericidal mechanism against Escherichia coli [frontiersin.org]
- 3. Fragments of the Nonlytic Proline-Rich Antimicrobial Peptide Bac5 Kill Escherichia coli Cells by Inhibiting Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Toeprinting assay - Wikipedia [en.wikipedia.org]
- 10. Fluorescent toeprinting to study the dynamics of ribosomal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of the SbmA Transporter in the Bacterial Uptake of the Antimicrobial Peptide Bac5(1-25)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. Proline-rich antimicrobial peptides (PrAMPs) represent a promising class of therapeutics due to their potent activity against Gram-negative bacteria and their primary mechanism of action, which involves targeting intracellular components rather than causing membrane disruption. A key determinant of their efficacy is their ability to traverse the bacterial inner membrane to reach their cytoplasmic targets. This technical guide delves into the pivotal role of the inner membrane transporter SbmA in the uptake of Bac5(1-25), a potent fragment of the bovine PrAMP Bac5.
SbmA: The Gateway for Bac5(1-25) Entry
The antimicrobial activity of Bac5(1-25) is critically dependent on its internalization into the bacterial cytoplasm. Extensive research has identified the inner membrane protein SbmA as the primary transporter responsible for the uptake of Bac5 fragments in Escherichia coli.[1][2][3][4] Unlike many other antimicrobial peptides that exert their effects by permeabilizing the bacterial membrane, Bac5(1-25) utilizes SbmA to gain access to its intracellular target, the ribosome, where it inhibits protein synthesis.[1][2][4][5]
The dependence on SbmA for activity is a hallmark of a non-lytic mechanism of action.[1] Studies have consistently shown that bacterial strains lacking a functional sbmA gene exhibit significantly reduced susceptibility to Bac5(1-25).[1][3] This underscores the specificity of the interaction between the peptide and the transporter and highlights SbmA as a crucial factor in the antibacterial efficacy of Bac5(1-25).
Quantitative Analysis of SbmA-Mediated Uptake
The essential role of SbmA in the uptake of Bac5(1-25) is quantitatively demonstrated by the substantial increase in the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) in sbmA deletion mutants.
| Peptide | Bacterial Strain | MIC (μM) | Fold Increase in MIC (ΔsbmA) | MBC (μM) | Fold Increase in MBC (ΔsbmA) | Reference |
| Bovine Bac5(1-25) | E. coli BW25113 | 1 | 16 | 4 | >8 | [1] |
| E. coli BW25113 ΔsbmA | 16 | >32 | [1] | |||
| Sheep Bac5(1-25) | E. coli BW25113 | 1 | >16 | 4 | >8 | [1] |
| E. coli BW25113 ΔsbmA | >16 | >32 | [1] | |||
| Goat Bac5(1-25) | E. coli BW25113 | 1 | >16 | 4 | >8 | [1] |
| E. coli BW25113 ΔsbmA | >16 | >32 | [1] | |||
| OaBac5mini | E. coli ATCC 25922 | 25 µg/ml | 4 | - | - | [3] |
| E. coli ATCC 25922 ΔsbmA | 100 µg/ml | - | [3] |
The Molecular Mechanism of SbmA Transport
SbmA is a member of a novel class of secondary transporters.[6][7] Structural and functional studies have begun to elucidate the mechanism by which it facilitates peptide transport. Cryo-electron microscopy structures of SbmA reveal an outward-open conformation with a large cavity capable of accommodating diverse peptide substrates.[6][7] The transport process is not dependent on ATP hydrolysis but is instead powered by the proton motive force, specifically the electrochemical transmembrane gradient.[6][7][8] The core domain of SbmA contains conserved glutamate (B1630785) residues that are crucial for proton translocation, which in turn drives the uptake of peptides like Bac5(1-25).[6][7]
Caption: Proposed mechanism of SbmA-mediated Bac5(1-25) uptake and action.
Experimental Protocols
A comprehensive understanding of the role of SbmA in Bac5(1-25) uptake has been achieved through a variety of key experiments. Detailed methodologies for these experiments are outlined below.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This assay quantifies the antimicrobial activity of a peptide.
-
Bacterial Strains and Growth Conditions: E. coli strains (e.g., BW25113 and its ΔsbmA mutant) are grown in cation-adjusted Mueller-Hinton broth (MHB) at 37°C with shaking.
-
Peptide Preparation: Bac5(1-25) is synthesized using solid-phase chemistry and purified by high-performance liquid chromatography (HPLC).
-
MIC Assay:
-
A two-fold serial dilution of the peptide is prepared in a 96-well microtiter plate.
-
A mid-logarithmic phase bacterial culture is diluted to a final concentration of 5 x 105 CFU/mL and added to each well.
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is defined as the lowest peptide concentration that completely inhibits visible bacterial growth.
-
-
MBC Assay:
-
Aliquots from the wells of the MIC plate that show no visible growth are plated onto agar (B569324) plates.
-
The plates are incubated at 37°C for 24 hours.
-
The MBC is defined as the lowest peptide concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.
-
Caption: Experimental workflow for MIC and MBC determination.
Membrane Permeabilization Assay
This assay assesses whether an antimicrobial peptide disrupts the bacterial membrane.
-
Principle: The fluorescent dye propidium (B1200493) iodide (PI) is used. PI can only enter cells with compromised membranes and fluoresces upon binding to DNA.
-
Procedure:
-
E. coli cells are grown to mid-log phase and resuspended in a suitable buffer.
-
The cells are exposed to various concentrations of Bac5(1-25) in the presence of PI.
-
Fluorescence is monitored over time using a fluorometer or flow cytometer.
-
A known membrane-disrupting agent is used as a positive control.
-
-
Expected Result for Bac5(1-25): At concentrations at or slightly above its MIC, Bac5(1-25) does not cause significant membrane permeabilization, indicating a non-lytic mechanism of action.[1]
In Vitro Transcription/Translation Assay
This assay directly measures the effect of a peptide on protein synthesis.
-
System: A cell-free E. coli lysate-based transcription/translation system is used.
-
Procedure:
-
The system is programmed with a reporter gene, such as firefly luciferase.
-
Increasing concentrations of Bac5(1-25) are added to the reaction.
-
The synthesis of the reporter protein is quantified by measuring its activity (e.g., luminescence for luciferase).
-
-
Expected Result: Bac5(1-25) will inhibit protein synthesis in a dose-dependent manner.[1][2][5]
Implications for Drug Development
The critical dependence of Bac5(1-25) on the SbmA transporter has significant implications for the development of PrAMP-based therapeutics.
-
Spectrum of Activity: The presence and expression levels of SbmA in different bacterial species and clinical isolates will likely determine the spectrum of activity of Bac5(1-25) and other SbmA-dependent PrAMPs.
-
Resistance Mechanisms: A primary mechanism of resistance to these peptides could be mutations in the sbmA gene that inactivate or alter the transporter.
-
Drug Design: Novel strategies could focus on developing PrAMPs that can utilize multiple transporters or have a dual mechanism of action, including some membrane activity, to overcome potential resistance.[9][10]
Conclusion
The inner membrane transporter SbmA plays an indispensable role in the antibacterial activity of Bac5(1-25) by facilitating its entry into the bacterial cytoplasm. This SbmA-mediated uptake allows the peptide to reach its intracellular target, the ribosome, and inhibit protein synthesis, ultimately leading to bacterial cell death. A thorough understanding of the SbmA transport mechanism is crucial for the rational design and development of next-generation antimicrobial peptides that can effectively combat the growing threat of antibiotic resistance. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in this critical area.
References
- 1. Fragments of the Nonlytic Proline-Rich Antimicrobial Peptide Bac5 Kill Escherichia coli Cells by Inhibiting Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Frontiers | Characteristics of antimicrobial peptide OaBac5mini and its bactericidal mechanism against Escherichia coli [frontiersin.org]
- 4. Frontiers | Antibacterial Peptide BSN-37 Kills Extra- and Intra-Cellular Salmonella enterica Serovar Typhimurium by a Nonlytic Mode of Action [frontiersin.org]
- 5. Fragments of the Nonlytic Proline-Rich Antimicrobial Peptide Bac5 Kill Escherichia coli Cells by Inhibiting Protein Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular mechanism of SbmA, a promiscuous transporter exploited by antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanism of SbmA, a promiscuous transporter exploited by antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional Characterization of SbmA, a Bacterial Inner Membrane Transporter Required for Importing the Antimicrobial Peptide Bac7(1-35) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. academic.oup.com [academic.oup.com]
In Vitro Efficacy of Bac5(1-25) Against Escherichia coli: A Technical Overview
This guide provides an in-depth analysis of the in vitro antimicrobial activity of Bac5(1-25), a proline-rich antimicrobial peptide (PrAMP), against the gram-negative bacterium Escherichia coli. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on the peptide's mechanism of action, quantitative efficacy data, and the experimental protocols used for its evaluation.
Introduction
Antimicrobial resistance is a pressing global health challenge, necessitating the exploration of novel therapeutic agents. Proline-rich antimicrobial peptides (PrAMPs) represent a promising class of molecules that act via mechanisms distinct from many conventional antibiotics. Unlike peptides that disrupt bacterial membranes, many PrAMPs, including fragments of the bovine peptide Bac5, traverse the bacterial membrane without causing lysis and inhibit intracellular processes.[1][2]
This document focuses on the N-terminal fragment Bac5(1-25). Studies have demonstrated that Bac5(1-25) retains excellent, potent antimicrobial activity against E. coli while exhibiting low toxicity toward eukaryotic cells.[2][3] Its primary mode of action is the inhibition of bacterial protein synthesis, making it an interesting candidate for further therapeutic development.[1][2]
Mechanism of Action
The antimicrobial activity of Bac5(1-25) against E. coli is a multi-step process that involves entry into the bacterial cell and subsequent inhibition of a critical intracellular process.
-
Uptake: Bac5(1-25) is actively transported across the inner bacterial membrane into the cytoplasm. This process is primarily mediated by the SbmA inner membrane transporter.[1][4] The reliance on this transporter is a hallmark of its non-lytic mechanism.[3]
-
Intracellular Target: Once in the cytoplasm, Bac5(1-25) targets the bacterial ribosome.[4][5]
-
Inhibition of Protein Synthesis: The peptide binds within the ribosomal tunnel. This binding event physically obstructs the progression of the polypeptide chain, preventing the transition from the initiation to the elongation phase of translation.[1][2] This targeted inhibition of protein synthesis ultimately leads to bacterial cell death.[3]
Quantitative Antimicrobial Activity
The in vitro potency of Bac5(1-25) and its derivatives against E. coli has been quantified using standard antimicrobial susceptibility testing methods. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are key parameters.
| Peptide/Fragment | E. coli Strain | MIC (µM) | MBC (µM) | Notes |
| Bovine Bac5(1-25) | BW25113 | 1 | >64 | Demonstrates potent inhibitory activity.[3] |
| Bovine Bac5(1-25) | BW25113 ΔsbmA | 16 | >64 | 16-fold increase in MIC confirms SbmA is the major transporter.[1][3] |
| Sheep Bac5(1-25) | BW25113 | 1 | Not Reported | Orthologue shows identical potent activity.[3] |
| Goat Bac5(1-25) | BW25113 | 1 | Not Reported | Orthologue shows identical potent activity.[3] |
| Bovine Bac5(1-15) | BW25113 | >64 | Not Reported | Shorter fragment is inactive.[2][3] |
| Bovine Bac5(1-31) | BW25113 | 4 | >64 | Longer fragment retains good activity.[6] |
| Bovine Bac5(1-31) | BW25113 ΔsbmA | 16 | >64 | 4-fold increase in MIC.[1] |
Experimental Protocols
The following sections detail the methodologies employed to determine the in vitro activity of Bac5(1-25) against E. coli.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A broth microdilution method is typically used.[7][8]
Materials:
-
E. coli strain (e.g., BW25113)
-
Cation-adjusted Mueller-Hinton Broth (MHB)[9]
-
Sterile 96-well low-binding polypropylene (B1209903) microtiter plates[9]
-
Bac5(1-25) peptide stock solution
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: From a fresh agar (B569324) plate, select 3-5 colonies of E. coli and inoculate into 5 mL of MHB. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth, equivalent to a 0.5 McFarland standard.[9] Dilute the bacterial suspension in fresh MHB to a final concentration of approximately 5 x 10^5 CFU/mL.[7]
-
Peptide Dilution: Prepare a two-fold serial dilution of the Bac5(1-25) peptide in MHB directly in the 96-well plate.
-
Inoculation: Add an equal volume of the diluted bacterial suspension to each well containing the peptide dilutions. The final volume in each well is typically 100-200 µL.
-
Controls: Include a positive control for growth (bacteria in MHB without peptide) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest peptide concentration where no visible turbidity is observed. This can be confirmed by measuring the optical density at 600 nm (OD600).[8]
In Vitro Protein Synthesis Inhibition Assay
This assay determines the effect of the peptide on bacterial protein synthesis using a cell-free system.
Materials:
-
E. coli cell-free lysate-based transcription/translation system[10]
-
DNA template encoding a reporter protein (e.g., firefly luciferase)[11]
-
Bac5(1-25) peptide at various concentrations
-
Luminometer
Procedure:
-
Reaction Setup: Prepare the transcription/translation reactions according to the manufacturer's protocol. Each reaction contains the E. coli cell lysate, the DNA template, and the necessary reagents for transcription and translation.
-
Peptide Addition: Add varying concentrations of Bac5(1-25) to the reaction mixtures. A control reaction without any peptide is run in parallel.
-
Incubation: Incubate the reactions for approximately 60 minutes to allow for the expression of the reporter protein.
-
Quantification: Measure the amount of synthesized reporter protein. For luciferase, this is done by adding the appropriate substrate and measuring the resulting luminescence.[10][11]
-
Analysis: Compare the luminescence from reactions containing the peptide to the control reaction. A reduction in luminescence indicates inhibition of protein synthesis.
Conclusion
The peptide fragment Bac5(1-25) demonstrates significant and specific in vitro activity against E. coli. Its mechanism, which involves transport via the SbmA protein and subsequent inhibition of ribosomal protein synthesis, distinguishes it from membrane-disrupting peptides. The quantitative data consistently show potent activity at low micromolar concentrations. The detailed protocols provided herein offer a standardized framework for the evaluation of this and other proline-rich antimicrobial peptides, supporting further research into their potential as next-generation antibiotics.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Fragments of the Nonlytic Proline-Rich Antimicrobial Peptide Bac5 Kill Escherichia coli Cells by Inhibiting Protein Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Characteristics of antimicrobial peptide OaBac5mini and its bactericidal mechanism against Escherichia coli [frontiersin.org]
- 5. Characteristics of antimicrobial peptide OaBac5mini and its bactericidal mechanism against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragments of the Nonlytic Proline-Rich Antimicrobial Peptide Bac5 Kill Escherichia coli Cells by Inhibiting Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Method for Rapid Screening, Expression, and Purification of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. d-nb.info [d-nb.info]
Methodological & Application
Synthesizing Bac5(1-25) for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical synthesis, purification, and characterization of the antimicrobial peptide Bac5(1-25) for research purposes. Bac5(1-25) is a proline-rich antimicrobial peptide (PrAMP) that has garnered significant interest for its potent activity against Gram-negative bacteria and low toxicity toward eukaryotic cells.[1][2][3] Its mechanism of action involves the inhibition of bacterial protein synthesis without disrupting the cell membrane, making it a promising candidate for the development of novel antibiotics.[1][3]
Bac5(1-25): Physicochemical Properties and Amino Acid Sequence
Bac5(1-25) is the N-terminal 25-amino acid fragment of the bovine Bac5 peptide. Its high content of proline and arginine residues is a hallmark of this class of antimicrobial peptides.
Table 1: Physicochemical Properties of Bac5(1-25)
| Property | Value |
| Amino Acid Sequence | Arg-Phe-Arg-Pro-Pro-Ile-Arg-Arg-Pro-Pro-Ile-Arg-Pro-Pro-Phe-Arg-Pro-Pro-Phe-Arg-Pro-Pro-Val-Arg-Arg-NH2 |
| Molecular Formula | C₁₄₇H₂₄₅N₅₃O₂₅ |
| Molecular Weight | 3159.8 g/mol |
| Theoretical pI | 12.5 |
| Net Charge at pH 7 | +10 |
Synthesis Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
The synthesis of Bac5(1-25) is most effectively achieved through Fmoc-based solid-phase peptide synthesis (SPPS).[1][4] This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.
Materials and Reagents
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-Arg(Pbf)-OH, Fmoc-Phe-OH, Fmoc-Pro-OH, Fmoc-Ile-OH, Fmoc-Val-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% (v/v) piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), water, and 1,2-ethanedithiol (B43112) (EDT)
-
Precipitation solvent: Cold diethyl ether
Synthesis Workflow
The following diagram outlines the key steps in the solid-phase synthesis of Bac5(1-25).
Detailed Synthesis Steps
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin's amine. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess piperidine and byproducts.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent like HBTU or HATU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Note: Due to the high proline content, which can lead to aggregation and incomplete coupling, double coupling (repeating the coupling step) is recommended for proline and arginine residues.
-
-
Washing: Wash the resin with DMF and DCM to remove unreacted reagents.
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each amino acid in the Bac5(1-25) sequence.
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Treat the resin with a cleavage cocktail (e.g., 94% TFA, 2.5% water, 2.5% EDT, 1% TIS) for 2-4 hours at room temperature.
-
Caution: Perform this step in a well-ventilated fume hood as TFA is highly corrosive.
-
-
Peptide Precipitation:
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and byproducts.
-
-
Drying: Dry the crude peptide pellet under vacuum.
Purification Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The crude Bac5(1-25) peptide requires purification to remove deletion sequences and other impurities generated during synthesis. RP-HPLC is the standard method for this purpose.[5]
Materials and Equipment
-
RP-HPLC system with a preparative C18 column
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Lyophilizer
Purification Workflow
Detailed Purification Steps
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.
-
Column Equilibration: Equilibrate the preparative C18 column with Solvent A.
-
Injection and Elution:
-
Inject the dissolved crude peptide onto the column.
-
Elute the peptide using a linear gradient of Solvent B. A typical gradient would be from 5% to 65% Solvent B over 60 minutes.
-
-
Fraction Collection: Collect fractions based on the UV absorbance profile at 214 nm and 280 nm. The main peak should correspond to the full-length Bac5(1-25).
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pooling and Lyophilization: Pool the fractions with a purity of >95%. Freeze-dry the pooled fractions to obtain the purified peptide as a white powder.
Characterization Protocol: Mass Spectrometry
The identity and purity of the synthesized Bac5(1-25) should be confirmed by mass spectrometry.[1][6]
Method
Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are suitable techniques.
Expected Results
The mass spectrum should show a major peak corresponding to the theoretical molecular weight of Bac5(1-25) (3159.8 g/mol ). The isotopic distribution of this peak should match the theoretical distribution for the peptide's elemental composition.
Table 2: Expected Mass Spectrometry Data for Bac5(1-25)
| Ion | Calculated m/z |
| [M+H]⁺ | 3160.8 |
| [M+2H]²⁺ | 1580.9 |
| [M+3H]³⁺ | 1054.3 |
| [M+4H]⁴⁺ | 790.7 |
| [M+5H]⁵⁺ | 632.8 |
Mechanism of Action of Bac5(1-25)
Bac5(1-25) exerts its antimicrobial effect by entering bacterial cells and inhibiting protein synthesis.[1][3] This process is depicted in the following signaling pathway diagram.
Quantitative Data Summary
The following table summarizes key quantitative data related to the activity of synthesized Bac5(1-25).
Table 3: Biological Activity and Purity of Synthetic Bac5(1-25)
| Parameter | Typical Value | Reference Strain |
| Minimum Inhibitory Concentration (MIC) | 1-4 µM | E. coli BW25113 |
| Minimum Bactericidal Concentration (MBC) | 4 µM | E. coli BW25113 |
| Purity after RP-HPLC | >95% | N/A |
| Toxicity (eukaryotic cells) | Low | Fibroblasts |
Data sourced from Mardirossian et al., 2018.[1]
By following these detailed protocols, researchers can reliably synthesize and purify high-quality Bac5(1-25) for a variety of research applications, including antimicrobial susceptibility testing, mechanism of action studies, and the development of new therapeutic agents.
References
- 1. Fragments of the Nonlytic Proline-Rich Antimicrobial Peptide Bac5 Kill Escherichia coli Cells by Inhibiting Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. moodle2.units.it [moodle2.units.it]
- 4. biorxiv.org [biorxiv.org]
- 5. bachem.com [bachem.com]
- 6. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Solid-Phase Peptide Synthesis of Bac5(1-25): An Antimicrobial Peptide Fragment
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bactenecin 5 (Bac5) is a proline-rich antimicrobial peptide (PrAMP) isolated from bovine neutrophils, demonstrating potent activity, particularly against Gram-negative bacteria.[1] The N-terminal 1-25 fragment, Bac5(1-25), has been shown to retain significant antimicrobial properties.[2] Like other PrAMPs, Bac5(1-25) is thought to exert its antimicrobial effect by translocating across the bacterial membrane and inhibiting intracellular processes, such as protein synthesis, rather than through membrane lysis.[2][3][4] This mode of action makes Bac5 and its fragments attractive candidates for the development of novel antibiotics.
This application note provides a detailed protocol for the chemical synthesis of Bac5(1-25) using Fmoc-based solid-phase peptide synthesis (SPPS), a widely adopted and robust method for generating high-purity peptides for research and therapeutic development.[5][6]
Materials and Reagents
Table 1: Materials and Reagents for Bac5(1-25) Synthesis
| Item | Description | Supplier Example |
| Resin | Rink Amide MBHA resin, 100-200 mesh, ~0.5 mmol/g substitution | Sigma-Aldrich, Novabiochem |
| Amino Acids | Fmoc-protected amino acids with standard side-chain protection (e.g., Pbf for Arg) | ChemPep, Sigma-Aldrich |
| Coupling Reagent | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Sigma-Aldrich |
| Base | DIPEA (N,N-Diisopropylethylamine) | Sigma-Aldrich |
| Deprotection Reagent | Piperidine (B6355638) | Sigma-Aldrich |
| Solvents | DMF (N,N-Dimethylformamide), DCM (Dichloromethane), HPLC-grade Acetonitrile (B52724), HPLC-grade Water | Fisher Scientific |
| Cleavage Cocktail | TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Water | Sigma-Aldrich |
| Precipitation Solvent | Cold diethyl ether | Fisher Scientific |
| Purification | C18 reverse-phase HPLC column | Waters, Agilent |
Experimental Protocols
The synthesis of Bac5(1-25) is performed using a manual or automated peptide synthesizer following a standard Fmoc/tBu strategy.
Resin Preparation and Swelling
-
Place the Rink Amide MBHA resin (0.1 mmol scale) in a reaction vessel.
-
Wash the resin with DMF (3 x 5 mL).
-
Swell the resin in DMF (5 mL) for 30 minutes with gentle agitation.
Fmoc Deprotection
-
Drain the DMF from the swollen resin.
-
Add a 20% (v/v) solution of piperidine in DMF (5 mL) to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution (5 mL) and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
Amino Acid Coupling
The amino acid sequence for bovine Bac5(1-25) is: RFRPPIRRPPIRPPFRPPIRPFR
-
In a separate vial, dissolve the Fmoc-protected amino acid (0.4 mmol, 4 equivalents) and HBTU (0.39 mmol, 3.9 equivalents) in DMF (2 mL).
-
Add DIPEA (0.8 mmol, 8 equivalents) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.
-
Once the coupling is complete (negative Kaiser test, yellow/clear beads), wash the resin with DMF (3 x 5 mL).
Peptide Chain Elongation
Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) cycles for each amino acid in the Bac5(1-25) sequence.
Final Fmoc Deprotection
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.
Cleavage and Deprotection
-
Wash the peptide-resin with DCM (3 x 5 mL) and dry under vacuum for 1 hour.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% water.
-
Add the cleavage cocktail (5 mL) to the dried resin.
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with an additional small volume of the cleavage cocktail and combine the filtrates.
Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a 50 mL conical tube containing cold diethyl ether (40 mL).
-
Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the peptide.
-
Decant the diethyl ether.
-
Wash the peptide pellet with cold diethyl ether (2 x 20 mL), centrifuging after each wash.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Dissolve the crude peptide in a minimal amount of 50% acetonitrile in water.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the pure peptide.
-
Lyophilize the pure fractions to obtain the final Bac5(1-25) peptide as a white powder.
Data Presentation
The successful synthesis of Bac5(1-25) is confirmed by analytical RP-HPLC and mass spectrometry. Proline-rich peptides like Bac5 fragments are routinely synthesized to a high degree of purity.[5][7][8]
Table 2: Synthesis and Characterization of Bac5(1-25)
| Parameter | Result |
| Crude Yield | 75-85% |
| Purity (by RP-HPLC) | >95% |
| Theoretical Mass (Monoisotopic) | 3110.8 Da |
| Observed Mass (ESI-MS) | 3111.9 [M+H]⁺ |
Note: The data presented are typical values for the synthesis of proline-rich antimicrobial peptides and may vary based on synthesis scale and specific laboratory conditions.
Visualizations
Experimental Workflow for Bac5(1-25) Synthesis
Caption: Workflow for the solid-phase synthesis of Bac5(1-25).
Signaling Pathway: Mechanism of Action of Bac5(1-25)
Caption: Proposed mechanism of action for Bac5(1-25).
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragments of the Nonlytic Proline-Rich Antimicrobial Peptide Bac5 Kill Escherichia coli Cells by Inhibiting Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arts.units.it [arts.units.it]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. chempep.com [chempep.com]
- 7. Identification and elucidation of proline-rich antimicrobial peptides with enhanced potency and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
Determining the Antimicrobial Potency of Bac5(1-25): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for determining the Minimum Inhibitory Concentration (MIC) of the antimicrobial peptide Bac5(1-25). These guidelines are designed to ensure reproducible and accurate assessment of the peptide's antimicrobial activity, a critical step in preclinical research and drug development.
Application Notes
Bac5(1-25) is a proline-rich antimicrobial peptide (PrAMP) that exhibits potent activity primarily against Gram-negative bacteria.[1][2] Its mechanism of action involves entering the bacterial cell via the inner membrane transporter SbmA and subsequently inhibiting protein synthesis by binding to the ribosome.[2][3][4][5] Unlike many other antimicrobial peptides, Bac5(1-25) is generally non-lytic, meaning it does not kill bacteria by disrupting their cell membranes at its MIC.[3] This specific mode of action necessitates careful consideration of the methodologies used for susceptibility testing.
Key Considerations for MIC Determination:
-
Media Composition: Standard Mueller-Hinton Broth (MHB) can sometimes interfere with the activity of cationic antimicrobial peptides. It is advisable to use cation-adjusted MHB to obtain more accurate MIC values.[6]
-
Peptide Stability and Handling: Antimicrobial peptides can be susceptible to degradation by proteases. Stock solutions should be prepared in a suitable solvent, such as 0.01% acetic acid with 0.2% bovine serum albumin (BSA), to minimize non-specific binding and degradation.[6][7] Fresh solutions are recommended, but short-term storage at -80°C is possible.[6]
-
Inoculum Effect: The starting concentration of bacteria can significantly influence the MIC of some antimicrobial peptides. A standardized inoculum of approximately 5 x 10^5 Colony Forming Units (CFU)/mL is recommended for broth microdilution assays.[6][8]
-
Choice of Assay: The broth microdilution assay is the gold standard for determining the MIC of antimicrobial peptides.[9][10] The radial diffusion assay offers a simpler, alternative method for screening antimicrobial activity.
Quantitative Data Summary
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for Bac5(1-25) against various bacterial strains.
| Peptide Variant | Bacterial Strain | MIC (µM) | MIC (µg/mL) | Reference |
| Bovine Bac5(1-25) | Escherichia coli BW25113 | 1 | ~3.1 | [3] |
| Bovine Bac5(1-25) | Escherichia coli BW25113 ΔsbmA | 16 | ~49.6 | [3] |
| Sheep Bac5(1-25) | Escherichia coli BW25113 | 1 | ~3.1 | [3][5] |
| Goat Bac5(1-25) | Escherichia coli BW25113 | 1 | ~3.1 | [3][5] |
| OaBac5mini (ovine) | Escherichia coli ATCC 25922 | - | 25 | [2][4] |
| OaBac5mini (ovine) | MDR E. coli (clinical isolates) | - | 1.95 - 3.26 | [4] |
| Bac-5 | Mannheimia haemolytica | - | 128 | [11] |
Note: The molecular weight of Bac5(1-25) is approximately 3100 g/mol . Conversion from µM to µg/mL is an approximation.
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
This protocol details the determination of the MIC of Bac5(1-25) using the broth microdilution method, adapted for antimicrobial peptides.[6][7][10]
Materials:
-
Bac5(1-25) peptide
-
Test bacterial strains (e.g., E. coli ATCC 25922, E. coli BW25113)
-
Cation-adjusted Mueller-Hinton Broth (MHB)[6]
-
Sterile 96-well polypropylene (B1209903) microtiter plates[6][10]
-
Sterile polypropylene tubes[6]
-
Peptide solvent/diluent: 0.01% acetic acid with 0.2% bovine serum albumin (BSA)[6][7]
-
Spectrophotometer or microplate reader
-
Incubator (37°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 colonies of the test organism and inoculate into 5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (approximately equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[6][8]
-
-
Preparation of Peptide Dilutions:
-
Prepare a stock solution of Bac5(1-25) in the peptide solvent.
-
Perform serial two-fold dilutions of the peptide stock solution in the peptide diluent in polypropylene tubes to create a range of concentrations.[10]
-
-
Assay Procedure:
-
In a 96-well polypropylene plate, add 100 µL of the diluted bacterial suspension to each well.
-
Add 11 µL of the 10x concentrated peptide dilutions to the corresponding wells.[7] Column 11 should serve as a growth control (bacteria only, no peptide), and column 12 as a sterility control (media only).[12]
-
The final volume in each well will be approximately 111 µL.
-
Incubate the plate at 37°C for 18-24 hours.[7]
-
-
MIC Determination:
Experimental Workflow for Broth Microdilution Assay
Caption: Workflow for MIC determination using the broth microdilution method.
Protocol 2: Radial Diffusion Assay
The radial diffusion assay is a gel-based method to screen for antimicrobial activity.
Materials:
-
Bac5(1-25) peptide
-
Test bacterial strains
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
Sterile petri dishes
-
Sterile 0.01% acetic acid for peptide dilution[13]
-
Incubator (37°C)
Procedure:
-
Preparation of Bacterial Agar Plate:
-
Grow the test bacteria to the mid-logarithmic phase in a suitable broth.
-
Prepare a low-nutrient agar (e.g., 1% agarose in 0.1% TSB).
-
Cool the agar to approximately 45-50°C and inoculate with the bacterial culture to a final concentration of ~4 x 10^6 CFU/mL.[14]
-
Pour the inoculated agar into sterile petri dishes and allow it to solidify.
-
-
Well Preparation and Peptide Application:
-
Incubation and Measurement:
-
Incubate the plates at 37°C for 3 hours to allow for peptide diffusion.
-
Overlay the agar with a nutrient-rich agar (e.g., 6% TSB in agar) and incubate for a further 18-24 hours at 37°C.
-
Measure the diameter of the clear zone of growth inhibition around each well.
-
-
Data Analysis:
-
Plot the diameter of the clearing zone against the concentration of the peptide. A larger clearing zone indicates greater antimicrobial activity.[16]
-
Logical Flow for Radial Diffusion Assay
Caption: Step-by-step logical flow of the radial diffusion assay.
References
- 1. Frontiers | Antibacterial Peptide BSN-37 Kills Extra- and Intra-Cellular Salmonella enterica Serovar Typhimurium by a Nonlytic Mode of Action [frontiersin.org]
- 2. Frontiers | Characteristics of antimicrobial peptide OaBac5mini and its bactericidal mechanism against Escherichia coli [frontiersin.org]
- 3. Fragments of the Nonlytic Proline-Rich Antimicrobial Peptide Bac5 Kill Escherichia coli Cells by Inhibiting Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characteristics of antimicrobial peptide OaBac5mini and its bactericidal mechanism against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. benchchem.com [benchchem.com]
- 7. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 8. mdpi.com [mdpi.com]
- 9. Broth microdilution antibacterial assay of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Broth Microdilution Assay [bio-protocol.org]
- 11. Frontiers | Synthetic antimicrobial peptides Bac-5, BMAP-28, and Syn-1 can inhibit bovine respiratory disease pathogens in vitro [frontiersin.org]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Bac5(1-25) in Bacterial Protein Synthesis Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the proline-rich antimicrobial peptide (PrAMP) Bac5(1-25) in bacterial protein synthesis inhibition assays. This document outlines the mechanism of action of Bac5(1-25) and provides detailed protocols for key experiments to assess its activity.
Introduction to Bac5(1-25)
Bac5(1-25) is a 25-amino-acid N-terminal fragment of the bovine antimicrobial peptide Bac5. Unlike many other antimicrobial peptides that disrupt bacterial membranes, Bac5(1-25) belongs to a class of PrAMPs that act on intracellular targets.[1][2][3][4] Its primary mechanism of action is the inhibition of bacterial protein synthesis, making it a valuable tool for studying this essential cellular process and a promising candidate for the development of novel antibiotics.[1][2][5]
The mode of action for Bac5(1-25) involves a multi-step process. Initially, it is actively transported across the bacterial inner membrane into the cytoplasm by the SbmA transporter in Escherichia coli.[1][6] Once inside the cell, Bac5(1-25) targets the 70S ribosome, binding within the ribosomal exit tunnel.[1][2][3] This binding event physically obstructs the passage of the nascent polypeptide chain, thereby preventing the transition from the initiation to the elongation phase of protein synthesis.[1][2][3]
Quantitative Data Summary
The following tables summarize the antimicrobial and protein synthesis inhibitory activities of Bac5(1-25) and its related fragments from published studies.
Table 1: Antimicrobial Activity of Bac5 Fragments against E. coli
| Peptide | Minimum Inhibitory Concentration (MIC) [µM] |
| Bac5(1-15) | > 64 |
| Bac5(1-25) | 4 |
| Bac5(1-31) | 8 |
Data sourced from Mardirossian et al., 2018.
Table 2: In Vitro Protein Synthesis Inhibition by Bac5 Fragments in E. coli Lysate
| Peptide | Concentration [µM] | Protein Synthesis Inhibition (%) |
| Bac5(1-15) | 10 | ~0% |
| Bac5(1-25) | 1 | ~75% |
| Bac5(1-25) | 10 | ~100% |
| Bac5(1-31) | 1 | ~50% |
| Bac5(1-31) | 10 | ~100% |
Data is estimated from graphical representations in Mardirossian et al., 2018.
Table 3: Species-Specific Inhibition of Protein Synthesis by Bac5(1-25)
| Ribosome Source | Peptide | Concentration [µM] | Protein Synthesis Inhibition |
| E. coli | Bac5(1-25) | 10 | Complete |
| Thermus thermophilus | Bac5(1-25) | 10 | Partial |
Data sourced from Mardirossian et al., 2018.[1]
Experimental Protocols
Herein are detailed protocols for key assays to characterize the activity of Bac5(1-25).
Protocol 1: In Vitro Coupled Transcription-Translation Inhibition Assay
This assay measures the ability of Bac5(1-25) to inhibit protein synthesis in a cell-free system derived from E. coli. A reporter gene, such as firefly luciferase, is used to quantify the amount of protein synthesized.
Materials:
-
E. coli S30 extract
-
DNA template encoding Firefly Luciferase under a T7 promoter
-
Amino acid mixture
-
Energy source (e.g., ATP, GTP)
-
T7 RNA Polymerase
-
Bac5(1-25) peptide stock solution
-
Nuclease-free water
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Reaction Setup: On ice, prepare the coupled transcription-translation reaction mixture. For a single reaction, combine the E. coli S30 extract, reaction buffer, amino acid mixture, and energy source according to the manufacturer's instructions.
-
Addition of Inhibitor: Add varying concentrations of Bac5(1-25) to the reaction tubes. Include a no-peptide control (vehicle only) and a no-DNA template control (background).
-
Initiation of Reaction: Add the firefly luciferase DNA template and T7 RNA Polymerase to each reaction to a final concentration as recommended by the S30 extract kit manufacturer.
-
Incubation: Incubate the reactions at 37°C for 1-2 hours.
-
Quantification: After incubation, add the luciferase assay reagent to each reaction. Measure the luminescence using a luminometer.
-
Data Analysis: Subtract the background luminescence (no DNA template) from all readings. Express the luminescence in the presence of Bac5(1-25) as a percentage of the no-peptide control. Plot the percentage of inhibition against the peptide concentration to determine the IC50 value.
Protocol 2: Bacterial Membrane Permeabilization Assays
These assays determine whether Bac5(1-25) disrupts the bacterial outer and inner membranes.
2.1 Outer Membrane Permeabilization (NPN Uptake Assay)
Principle: The fluorescent probe N-(1-naphthyl)phenylenediamine (NPN) is hydrophobic and fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes. Disruption of the outer membrane allows NPN to partition into the phospholipid bilayer, resulting in an increase in fluorescence.
Materials:
-
Mid-log phase bacterial culture (e.g., E. coli)
-
HEPES buffer (5 mM, pH 7.2)
-
NPN stock solution (in acetone)
-
Bac5(1-25) stock solution
-
Fluorometer
Procedure:
-
Cell Preparation: Harvest mid-log phase bacteria by centrifugation and wash the pellet with HEPES buffer. Resuspend the cells in HEPES buffer to an OD600 of 0.5.
-
Assay Setup: In a fluorometer cuvette or a 96-well black plate, add the bacterial suspension.
-
NPN Addition: Add NPN to a final concentration of 10 µM and mix.
-
Fluorescence Measurement: Measure the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).
-
Peptide Addition: Add varying concentrations of Bac5(1-25) and immediately begin recording the fluorescence intensity over time until a plateau is reached.
-
Data Analysis: The increase in fluorescence intensity is indicative of outer membrane permeabilization.
2.2 Inner Membrane Permeabilization (Propidium Iodide Uptake Assay)
Principle: Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact inner membrane of viable cells. If the inner membrane is compromised, PI enters the cell, binds to DNA, and its fluorescence emission increases significantly.
Materials:
-
Mid-log phase bacterial culture (e.g., E. coli)
-
Phosphate-buffered saline (PBS)
-
Propidium iodide (PI) stock solution
-
Bac5(1-25) stock solution
-
Fluorometer or flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash mid-log phase bacteria as described for the NPN assay. Resuspend in PBS.
-
Assay Setup: To the bacterial suspension, add PI to a final concentration of 2 µM.
-
Peptide Addition: Add varying concentrations of Bac5(1-25).
-
Incubation: Incubate the mixture at room temperature for 15-30 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence (Excitation: ~535 nm, Emission: ~617 nm) using a fluorometer or quantify the percentage of fluorescent cells using a flow cytometer.
-
Data Analysis: An increase in fluorescence indicates inner membrane permeabilization.
Protocol 3: Toeprinting Assay for Ribosome Binding Site Analysis
Principle: This primer extension inhibition assay maps the position of the ribosome on an mRNA molecule. A radiolabeled or fluorescently labeled DNA primer complementary to a region downstream of the start codon is annealed to the mRNA. Reverse transcriptase extends the primer, synthesizing cDNA. When the reverse transcriptase encounters a stalled ribosome, it stops, resulting in a truncated cDNA product (the "toeprint"). The size of this product reveals the position of the leading edge of the ribosome.
Materials:
-
In vitro transcribed mRNA of a model gene
-
Purified 70S ribosomes
-
Initiator tRNA (tRNAfMet)
-
Labeled DNA primer
-
Reverse transcriptase
-
dNTPs
-
Bac5(1-25) stock solution
-
Sequencing gel apparatus
Procedure:
-
Complex Formation: In a reaction tube, incubate the mRNA, initiator tRNA, and 70S ribosomes in a suitable buffer to allow the formation of the 70S initiation complex.
-
Inhibitor Addition: Add Bac5(1-25) at a concentration known to inhibit protein synthesis and incubate.
-
Primer Annealing: Add the labeled primer and anneal by heating and cooling.
-
Primer Extension: Initiate the reverse transcription reaction by adding reverse transcriptase and dNTPs. Incubate to allow for cDNA synthesis.
-
Analysis: Stop the reaction and analyze the cDNA products on a sequencing gel alongside a sequencing ladder generated from the same mRNA template. The appearance of a specific band (the toeprint) in the presence of Bac5(1-25) that is not present or is weaker in its absence indicates the stalling of the ribosome at a specific location due to the peptide's binding.
Visualizations
References
- 1. Preparation and testing of E. coli S30 in vitro transcription translation extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Outer Membrane Integrity-Dependent Fluorescence of the Japanese Eel UnaG Protein in Live Escherichia coli Cells [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
Application of Bac5(1-25) in Antimicrobial Susceptibility Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bac5(1-25) is a proline-rich antimicrobial peptide (PrAMP) derived from the N-terminus of the bovine cathelicidin (B612621) Bac5. Unlike many other antimicrobial peptides that act by disrupting the cell membrane, Bac5(1-25) exerts its antimicrobial effect through a non-lytic mechanism. It selectively enters Gram-negative bacteria and inhibits protein synthesis, making it a promising candidate for the development of new antibiotics, particularly against multidrug-resistant pathogens.[1][2][3] This document provides detailed application notes and standardized protocols for the antimicrobial susceptibility testing of Bac5(1-25).
Mechanism of Action
Bac5(1-25) targets and inhibits bacterial protein synthesis.[1][3] The peptide translocates across the outer membrane and is actively transported across the inner membrane of Gram-negative bacteria by the SbmA transporter.[1][4][5] Once in the cytoplasm, Bac5(1-25) binds to the bacterial 70S ribosome, specifically within the ribosomal exit tunnel.[1][6] This binding event prevents the transition from the initiation to the elongation phase of translation, ultimately leading to bacterial cell death.[1][3] This targeted intracellular mechanism of action contributes to its low toxicity toward eukaryotic cells.[1][3]
Caption: Mechanism of action of Bac5(1-25).
Data Presentation: Antimicrobial Activity of Bac5 Fragments
The antimicrobial activity of Bac5(1-25) and related fragments has been evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are key parameters to quantify this activity.
| Peptide/Fragment | Organism | Strain | MIC (μM) | MBC (μM) | Reference |
| Bac5(1-25) | Escherichia coli | BW25113 | 1 | 4 | [1][4] |
| Bac5(1-31) | Escherichia coli | BW25113 | 4 | 16 | [1][4] |
| Bac5(1-15) | Escherichia coli | BW25113 | >128 | >128 | [1] |
| Bac5(1-25) | Escherichia coli | BW25113 ΔsbmA | 16 | >64 | [4] |
| Bac5(1-31) | Escherichia coli | BW25113 ΔsbmA | 16 | >64 | [4] |
| Sheep Bac5(1-25) | Escherichia coli | BW25113 | 1 | 4 | [4] |
| Goat Bac5(1-25) | Escherichia coli | BW25113 | 1 | 4 | [4] |
Experimental Protocols
Accurate determination of the antimicrobial activity of peptides like Bac5(1-25) requires specific considerations in experimental protocols to avoid underestimation of their potency.[7]
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from standard CLSI and EUCAST guidelines with modifications for antimicrobial peptides.[7][8]
Materials:
-
Bac5(1-25) peptide, lyophilized powder
-
Sterile deionized water (dH₂O) or 0.01% acetic acid
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well polypropylene (B1209903) microtiter plates (low-binding)[7][9]
-
Test bacterial strains (e.g., E. coli BW25113)
-
Sterile polypropylene tubes
-
Incubator (37°C)
-
Microplate reader (optional)
Workflow:
Caption: Workflow for MIC determination.
Procedure:
-
Preparation of Bac5(1-25) Stock Solution: Aseptically dissolve the lyophilized Bac5(1-25) in sterile dH₂O or 0.01% acetic acid to create a high-concentration stock solution (e.g., 1280 µM).
-
Preparation of Microtiter Plates:
-
Add 50 µL of sterile MHB to wells 2 through 11 of a 96-well polypropylene microtiter plate.
-
Add 100 µL of the Bac5(1-25) working stock solution (e.g., at twice the highest final concentration to be tested) to well 1.
-
Perform serial two-fold dilutions by transferring 50 µL from well 1 to well 2, mixing, and continuing this process up to well 10. Discard 50 µL from well 10. Well 11 will serve as a growth control (no peptide), and well 12 as a sterility control (uninoculated MHB).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 colonies of the test organism and inoculate into 5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (approximately equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[7]
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.
-
Seal the plate and incubate at 37°C for 18-24 hours.[8]
-
-
Determination of MIC: The MIC is the lowest concentration of Bac5(1-25) that completely inhibits visible growth of the microorganism.[1][8]
Protocol 2: Time-Kill Kinetics Assay
This assay determines the rate at which an antimicrobial agent kills a bacterial population.
Materials:
-
Bac5(1-25)
-
Log-phase bacterial culture (e.g., E. coli at ~5 x 10^5 CFU/mL in MHB)
-
Sterile polypropylene tubes or flasks
-
Incubator with shaking (37°C)
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Mueller-Hinton Agar (MHA) plates
-
Micropipettes and sterile tips
Workflow:
Caption: Workflow for time-kill kinetics assay.
Procedure:
-
Preparation: Prepare a log-phase bacterial culture diluted to approximately 5 x 10^5 CFU/mL in MHB.
-
Treatment: Set up tubes or flasks containing the bacterial suspension. Add Bac5(1-25) at desired concentrations (e.g., 0x MIC, 1x MIC, 4x MIC). Include a growth control without the peptide.
-
Incubation: Incubate the cultures at 37°C with shaking.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each culture.[10]
-
Viable Cell Counting:
-
Perform serial ten-fold dilutions of the collected aliquots in sterile saline or PBS.
-
Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto MHA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point.
-
Plot the log10 CFU/mL against time for each peptide concentration and the control. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum.[7][11]
-
Protocol 3: Checkerboard Assay for Synergy Testing
This assay is used to evaluate the interaction between Bac5(1-25) and another antimicrobial agent.[12]
Materials:
-
Bac5(1-25)
-
Second antimicrobial agent
-
Sterile 96-well polypropylene microtiter plates
-
MHB and bacterial inoculum as described in Protocol 1
Procedure:
-
Plate Setup:
-
Inoculation: Inoculate the plate with the bacterial suspension as described in the MIC protocol.
-
Incubation and Reading: Incubate the plate for 18-24 hours at 37°C and determine the MIC for each agent alone and in combination.
-
Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) index:
-
FIC of Agent A = (MIC of A in combination) / (MIC of A alone)
-
FIC of Agent B = (MIC of B in combination) / (MIC of B alone)
-
FIC Index = FIC of Agent A + FIC of Agent B
-
Interpretation:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4: Additive or Indifference
-
FIC Index > 4: Antagonism[14]
-
-
Conclusion
Bac5(1-25) represents a promising class of antimicrobial peptides with a distinct intracellular target. The protocols outlined in this document provide a framework for the accurate and reproducible assessment of its antimicrobial activity. Careful consideration of the specific properties of antimicrobial peptides, such as their cationic nature and potential for adsorption to surfaces, is crucial for obtaining reliable data in susceptibility testing. These standardized methods will aid researchers and drug developers in evaluating the therapeutic potential of Bac5(1-25) and its derivatives.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Search for Shorter Portions of the Proline-Rich Antimicrobial Peptide Fragment Bac5(1-25) That Retain Antimicrobial Activity by Blocking Protein Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fragments of the Nonlytic Proline-Rich Antimicrobial Peptide Bac5 Kill Escherichia coli Cells by Inhibiting Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Characteristics of antimicrobial peptide OaBac5mini and its bactericidal mechanism against Escherichia coli [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 10. Frontiers | Antibacterial Peptide BSN-37 Kills Extra- and Intra-Cellular Salmonella enterica Serovar Typhimurium by a Nonlytic Mode of Action [frontiersin.org]
- 11. emerypharma.com [emerypharma.com]
- 12. Checkerboard assay – REVIVE [revive.gardp.org]
- 13. clyte.tech [clyte.tech]
- 14. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Notes and Protocols for In Vivo Studies with Bac5(1-25)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the design and execution of in vivo studies to evaluate the efficacy and toxicity of the proline-rich antimicrobial peptide (PrAMP), Bac5(1-25). The protocols are based on established methodologies for antimicrobial peptides and specific studies on closely related PrAMPs, providing a strong framework for preclinical development.
Introduction to Bac5(1-25)
Bac5(1-25) is a 25-amino acid fragment of the bovine antimicrobial peptide Bac5. It belongs to the class of proline-rich antimicrobial peptides (PrAMPs), which are characterized by their unique mechanism of action. Unlike many other antimicrobial peptides that disrupt cell membranes, Bac5(1-25) translocates into the bacterial cytoplasm and inhibits protein synthesis by binding to the ribosomal tunnel[1][2]. This intracellular targeting contributes to its low toxicity against eukaryotic cells, making it a promising candidate for development as a therapeutic agent against Gram-negative bacterial infections[1][3].
Key Characteristics:
-
Mechanism of Action: Inhibition of bacterial protein synthesis[1][2].
-
Primary Target: Gram-negative bacteria, such as Escherichia coli[1].
-
Cellular Entry: Requires the bacterial inner membrane transporter SbmA for entry into the cytoplasm[3].
-
Toxicity: Low cytotoxicity towards mammalian cells in vitro[1][3].
Data Presentation: In Vitro and In Vivo Activity
The following tables summarize key quantitative data for Bac5(1-25) and related PrAMPs to facilitate experimental design and comparison.
Table 1: In Vitro Activity of Bac5(1-25) against E. coli
| Parameter | Value | Bacterial Strain | Reference |
| Minimum Inhibitory Concentration (MIC) | 1 µM | E. coli BW25113 | [1] |
| Minimum Bactericidal Concentration (MBC) | 4 µM | E. coli BW25113 | [1] |
| Protein Synthesis Inhibition (in vivo, bacterial culture) | Significant at 1 µM | E. coli BW25113 | [1][2] |
Table 2: In Vivo Efficacy of Related Proline-Rich Antimicrobial Peptides in Murine Models
| Peptide | Animal Model | Bacterial Strain | Administration Route | Dosing Regimen | Outcome | Reference |
| Bac7(1-35) | Sepsis | Salmonella typhimurium | Intraperitoneal | 30 mg/kg (single dose) | Increased survival rate | |
| Oncocin derivative (Onc72) | Sepsis | E. coli ATCC 25922 | Intraperitoneal | 2.5 - 5 mg/kg (multiple doses) | 86-100% survival | |
| Apidaecin derivative (Api137) | Sepsis | E. coli ATCC 25922 | Intraperitoneal | 0.6 mg/kg (3 doses) | 100% survival |
Table 3: In Vivo Toxicity of Related Proline-Rich Antimicrobial Peptides in Mice
| Peptide | Administration Route | Maximum Tolerated Dose (or dose with no observed adverse effects) | Reference |
| Bac7(1-35) | Intravenous | > 50 mg/kg | |
| Oncocin derivative (Onc72) | Intraperitoneal | 40 mg/kg (single dose) | |
| Apidaecin derivatives | Intraperitoneal | Up to 320 mg/kg (daily) |
Signaling Pathway and Experimental Workflow
Mechanism of Action of Bac5(1-25)
The following diagram illustrates the key steps in the mechanism of action of Bac5(1-25).
Caption: Mechanism of action of Bac5(1-25).
General Experimental Workflow for In Vivo Studies
This diagram outlines a typical workflow for evaluating the efficacy and toxicity of Bac5(1-25) in a murine infection model.
Caption: Experimental workflow for in vivo studies.
Experimental Protocols
Murine Sepsis Model for Efficacy Study
This protocol is adapted from studies on other PrAMPs and is suitable for evaluating the in vivo efficacy of Bac5(1-25) against E. coli.
Materials:
-
Specific pathogen-free BALB/c mice (6-8 weeks old, male or female)
-
Escherichia coli (e.g., ATCC 25922 or a clinical isolate)
-
Bac5(1-25) peptide, lyophilized
-
Sterile, pyrogen-free 0.9% saline
-
Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA)
-
Anesthetic (e.g., isoflurane)
-
Sterile syringes and needles (27-30 gauge)
Protocol:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment with free access to food and water.
-
Bacterial Inoculum Preparation:
-
Culture E. coli in TSB overnight at 37°C with agitation.
-
Subculture the bacteria in fresh TSB and grow to mid-logarithmic phase (OD600 ≈ 0.4-0.6).
-
Wash the bacterial cells twice with sterile saline by centrifugation (e.g., 4000 x g for 10 minutes).
-
Resuspend the bacterial pellet in sterile saline and adjust the concentration to the desired inoculum (e.g., 1 x 107 CFU/mL). The lethal dose (LD50) should be predetermined in a pilot study.
-
-
Infection:
-
Inject each mouse intraperitoneally (IP) with 0.1 mL of the bacterial suspension.
-
-
Treatment:
-
Prepare stock solutions of Bac5(1-25) in sterile saline. Based on data from related PrAMPs, a starting dose range of 1-10 mg/kg is recommended.
-
At a predetermined time post-infection (e.g., 1 hour), administer the Bac5(1-25) solution via the desired route (e.g., IP, intravenous, or subcutaneous). A control group should receive vehicle (saline) only.
-
Multiple dosing regimens (e.g., at 1, 6, and 12 hours post-infection) can also be evaluated.
-
-
Monitoring and Endpoints:
-
Monitor the mice at regular intervals for clinical signs of illness (e.g., lethargy, ruffled fur, hunched posture) and survival for a period of 5-7 days.
-
At a specified time point (e.g., 24 hours post-infection), a subset of mice from each group can be euthanized to determine bacterial load.
-
Collect blood via cardiac puncture for bacterial enumeration (CFU/mL) on TSA plates and for cytokine analysis (e.g., TNF-α, IL-6) by ELISA.
-
Aseptically harvest organs (spleen, liver) and homogenize in sterile saline. Plate serial dilutions of the homogenates on TSA to determine the bacterial load (CFU/gram of tissue).
-
Acute Toxicity Study
This protocol provides a framework for assessing the acute toxicity of Bac5(1-25) in mice.
Materials:
-
Healthy, non-infected BALB/c mice (6-8 weeks old)
-
Bac5(1-25) peptide, lyophilized
-
Sterile, pyrogen-free 0.9% saline
-
Sterile syringes and needles
Protocol:
-
Animal Acclimatization: As described in the efficacy study.
-
Dose Preparation: Prepare solutions of Bac5(1-25) in sterile saline at a range of concentrations. Based on the low toxicity of other PrAMPs, initial doses could range from 10 to 100 mg/kg.
-
Administration:
-
Administer a single dose of Bac5(1-25) to different groups of mice via the intended clinical route (e.g., intravenous or intraperitoneal). A control group should receive vehicle only.
-
-
Monitoring and Endpoints:
-
Observe the mice continuously for the first 4 hours after administration and then daily for 14 days.
-
Record any signs of toxicity, including changes in behavior, appearance, and mortality.
-
Measure body weight daily.
-
At the end of the observation period, euthanize all surviving animals.
-
Perform a gross necropsy and collect major organs (liver, kidneys, spleen, lungs, heart) for weight measurement and histopathological examination.
-
Conclusion
Bac5(1-25) represents a promising antimicrobial peptide with a favorable in vitro profile. The experimental designs and protocols outlined in these application notes provide a robust starting point for the in vivo evaluation of its therapeutic potential and safety. Researchers should adapt these protocols based on their specific objectives and institutional guidelines. Careful consideration of animal models, dosing regimens, and relevant endpoints will be crucial for advancing the preclinical development of Bac5(1-25).
References
Application Notes and Protocols: Techniques for Labeling Bac5(1-25) for Tracking Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bac5(1-25) is a proline-rich antimicrobial peptide (AMP) derived from bovine neutrophils that has garnered significant interest as a potential therapeutic agent. Unlike many other AMPs that act by disrupting the bacterial membrane, Bac5(1-25) functions through a non-lytic mechanism. It penetrates the bacterial inner membrane via the SbmA transporter and subsequently inhibits protein synthesis by binding to the bacterial ribosome.[1] This intracellular mode of action makes the ability to track the peptide's localization and quantify its uptake crucial for understanding its pharmacokinetics, mechanism of action, and for the development of effective drug delivery systems.
These application notes provide an overview and detailed protocols for various techniques to label Bac5(1-25) for in vitro and in vivo tracking studies. The labeling methods covered include fluorescent labeling, biotinylation, and radiolabeling. Each method offers distinct advantages and is suited for different experimental applications.
Data Presentation: Impact of Labeling on Antimicrobial Activity
A critical consideration when labeling any biologically active molecule is the potential impact of the label on its function. For Bac5(1-25), it is imperative to verify that the labeling process does not significantly diminish its antimicrobial activity. The primary metric for this is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Peptide/Label | Organism | MIC (µM) | Reference/Comment |
| Unlabeled Bac5(1-25) | Escherichia coli BW25113 | 1 | [1] |
| Unlabeled Bac5(1-17) | Escherichia coli | >64 (wild-type) | [2] |
| FITC-labeled PrAMPs | Various Bacteria | Activity often retained | [3] It is crucial to test on a case-by-case basis as the fluorophore can influence activity. |
| Biotin-labeled Peptides | Various | Variable | The effect of biotinylation on activity is peptide-dependent and should be experimentally verified. |
| Radiolabeled AMPs (e.g., 99mTc-UBI 29-41) | Various Bacteria | N/A (for imaging) | The primary goal is detection, not inhibition. However, the labeling should not abrogate binding to the target. |
Experimental Protocols
Protocol 1: Fluorescent Labeling of Bac5(1-25) with Fluorescein Isothiocyanate (FITC)
Fluorescent labeling enables the visualization of peptide uptake and localization within cells using techniques like fluorescence microscopy and flow cytometry. FITC is a commonly used fluorescent dye that reacts with primary amines.
Materials:
-
Bac5(1-25) peptide
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 9.0
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Procedure (In-solution labeling):
-
Peptide Preparation: Dissolve Bac5(1-25) in 0.1 M sodium bicarbonate buffer (pH 9.0) to a final concentration of 1-5 mg/mL.
-
FITC Preparation: Immediately before use, dissolve FITC in anhydrous DMF or DMSO to a concentration of 1 mg/mL.
-
Labeling Reaction: Add the FITC solution to the peptide solution at a 1.5 to 3-fold molar excess of FITC to peptide. Wrap the reaction vessel in aluminum foil to protect it from light and incubate for 4-8 hours at room temperature with gentle stirring.
-
Purification: Separate the FITC-labeled Bac5(1-25) from unreacted FITC and byproducts using a size-exclusion chromatography column pre-equilibrated with PBS.
-
Characterization: Confirm labeling and purity using techniques such as UV-Vis spectroscopy (to determine the dye-to-peptide ratio) and mass spectrometry.
-
Storage: Store the labeled peptide in aliquots at -20°C or -80°C, protected from light.
Protocol 2: Biotinylation of Bac5(1-25)
Biotinylation allows for the detection and purification of the peptide using avidin (B1170675) or streptavidin-based assays. This is useful for pull-down experiments to identify binding partners or for immobilization on surfaces.
Materials:
-
Bac5(1-25) peptide
-
NHS-Biotin (N-hydroxysuccinimide-biotin)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis tubing or desalting column
Procedure:
-
Peptide Preparation: Dissolve Bac5(1-25) in PBS (pH 7.2-8.0) to a concentration of 1-5 mg/mL.
-
NHS-Biotin Preparation: Immediately before use, dissolve NHS-Biotin in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: Add the NHS-Biotin solution to the peptide solution at a 10 to 20-fold molar excess. Incubate for 2-4 hours at room temperature with gentle stirring.
-
Quenching: Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming excess NHS-Biotin. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted biotin (B1667282) and quenching buffer by dialysis against PBS or by using a desalting column.
-
Characterization: Confirm biotinylation using a streptavidin-HRP dot blot or mass spectrometry.
-
Storage: Store the biotinylated peptide in aliquots at -20°C.
Protocol 3: Radiolabeling of Bac5(1-25) with Technetium-99m (99mTc)
Radiolabeling is the most sensitive method for in vivo tracking studies using techniques like Single Photon Emission Computed Tomography (SPECT). Technetium-99m is a commonly used radionuclide for medical imaging due to its favorable decay properties. This protocol is adapted from methods used for other antimicrobial peptides like Ubiquicidin (UBI).[4][5][6][7][8]
Materials:
-
Bac5(1-25) peptide
-
Lyophilized kit containing a reducing agent (e.g., stannous chloride) and a weak chelator (e.g., sodium pyrophosphate)
-
Sterile, pyrogen-free 99mTc-pertechnetate (Na99mTcO4) from a commercial generator
-
Sterile 0.9% saline
-
Instant thin-layer chromatography (ITLC) strips
Procedure:
-
Kit Reconstitution: Add a sterile solution of Bac5(1-25) to a lyophilized kit vial containing the stannous agent and other excipients. The final peptide concentration should be optimized, typically in the range of 100-400 µg per vial.
-
Radiolabeling: Aseptically add 370–400 MBq of 99mTc-pertechnetate in sterile saline to the vial. Gently swirl to mix.
-
Incubation: Incubate the reaction mixture at room temperature for 15-30 minutes.
-
Quality Control: Determine the radiochemical purity (RCP) using ITLC. A high RCP (>95%) indicates successful labeling.
-
In Vivo Administration: The radiolabeled peptide is now ready for intravenous administration for SPECT imaging studies.
Visualizations
References
- 1. journals.asm.org [journals.asm.org]
- 2. Proline‐Rich Peptides with Improved Antimicrobial Activity against E. coli, K. pneumoniae, and A. baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. 99mTc-Ubiquicidin29-41 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. www-pub.iaea.org [www-pub.iaea.org]
Bac5(1-25) as a potential therapeutic agent against multidrug-resistant bacteria
Application Notes and Protocols
Introduction
The emergence of multidrug-resistant (MDR) bacteria poses a significant threat to global health. Proline-rich antimicrobial peptides (PrAMPs) have garnered attention as potential next-generation antibiotics due to their potent activity against Gram-negative bacteria and low toxicity to mammalian cells. Bac5(1-25), a fragment of the bovine antimicrobial peptide Bac5, is a promising candidate in this class. Unlike many other antimicrobial peptides that disrupt bacterial membranes, Bac5(1-25) employs a non-lytic mechanism, entering the bacterial cell and inhibiting protein synthesis, making it an attractive therapeutic agent against MDR pathogens.[1]
These application notes provide a summary of the antimicrobial activity of Bac5(1-25) and detailed protocols for its evaluation.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Bac5(1-25) against Escherichia coli
| Bacterial Strain | SbmA Transporter Status | MIC (µM) | MBC (µM) | Reference |
| E. coli BW25113 | Wild-type | 1 | 4 | [1][2] |
| E. coli BW25113 ΔsbmA | Knockout | 16 | >64 | [1][2] |
| MDR E. coli isolates | Not specified | 1.95–3.26 µg/ml | Not Reported | [2] |
| E. coli ATCC 25922 | Wild-type | 25 µg/ml | Not Reported | [2] |
Table 2: Cytotoxicity of Bac5 Fragments
| Peptide | Cell Line | Assay | Effect on Cell Viability | Concentration | Reference |
| Bac5(1-25) | NIH 3T3 murine fibroblasts | MTT | No significant effect | Up to 32 µM | [3] |
| Bac5(1-31) | NIH 3T3 murine fibroblasts | MTT | Concentration-dependent cytotoxicity | Significant at 32 µM | [3] |
| Bac5(1-15) | NIH 3T3 murine fibroblasts | MTT | No significant effect | Up to 32 µM | [3] |
Mechanism of Action
Bac5(1-25) exerts its antibacterial effect through a specific intracellular mechanism. It is actively transported across the inner bacterial membrane by the SbmA transporter.[1][2][3] Once in the cytoplasm, it binds to the bacterial ribosome and inhibits protein synthesis by preventing the transition from the initiation to the elongation phase of translation.[1][4] This targeted action minimizes damage to host cells, contributing to its low cytotoxicity.
Figure 1: Mechanism of action of Bac5(1-25).
Experimental Protocols
1. Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is adapted from the guidelines of the European Committee for Antimicrobial Susceptibility Testing.[4]
Figure 2: Workflow for antimicrobial susceptibility testing.
-
Materials:
-
Bac5(1-25) peptide
-
Mueller-Hinton (MH) broth
-
Bacterial strain of interest
-
Sterile 96-well microtiter plates
-
0.1% Bovine Serum Albumin (BSA) solution (optional)
-
Spectrophotometer
-
-
Protocol:
-
Plate Pre-treatment (Optional): To reduce non-specific binding of the peptide, pre-treat the wells of the 96-well plate with 0.1% BSA for 1 hour at 37°C.[4]
-
Peptide Preparation: Prepare a stock solution of Bac5(1-25) in an appropriate solvent (e.g., sterile water or 0.01% acetic acid). Perform two-fold serial dilutions of the peptide in MH broth in the 96-well plate to achieve the desired concentration range.
-
Bacterial Inoculum Preparation:
-
Culture the bacterial strain overnight in MH broth.
-
Inoculate a fresh tube of MH broth with the overnight culture and incubate for 2-3 hours to reach the mid-logarithmic growth phase.
-
Adjust the bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in MH broth.
-
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of Bac5(1-25) that completely inhibits visible bacterial growth.
-
MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), take an aliquot from the wells with no visible growth and plate it onto an appropriate agar medium. Incubate at 37°C for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
2. Cytotoxicity Assay (MTT Assay)
This protocol is based on the standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for assessing cell viability.[3][5]
Figure 3: Workflow for the MTT cytotoxicity assay.
-
Materials:
-
Mammalian cell line (e.g., NIH 3T3, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Bac5(1-25) peptide
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 M HCl)
-
Sterile 96-well flat-bottom plates
-
Microplate reader
-
-
Protocol:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Peptide Treatment: Remove the medium and add fresh medium containing two-fold serial dilutions of Bac5(1-25). Include untreated cells as a control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
-
3. In Vitro Protein Synthesis Inhibition Assay
This protocol describes a cell-free assay to measure the direct inhibitory effect of Bac5(1-25) on bacterial protein synthesis.[3]
-
Materials:
-
E. coli S30 cell-free extract for transcription/translation
-
Reporter plasmid DNA (e.g., encoding luciferase or GFP)
-
Amino acid mixture
-
Bac5(1-25) peptide
-
Luminometer or fluorometer
-
-
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the E. coli S30 extract, the reporter plasmid DNA, and the amino acid mixture according to the manufacturer's instructions.
-
Peptide Addition: Add different concentrations of Bac5(1-25) to the reaction tubes. Include a no-peptide control.
-
Incubation: Incubate the reactions at 37°C for 1-2 hours.
-
Signal Detection: Measure the expression of the reporter protein. For luciferase, add the luciferase substrate and measure luminescence. For GFP, measure fluorescence.
-
Data Analysis: Calculate the percentage of protein synthesis inhibition relative to the no-peptide control.
-
Bac5(1-25) demonstrates significant potential as a therapeutic agent against multidrug-resistant Gram-negative bacteria. Its unique mechanism of action, involving the inhibition of protein synthesis, and its low cytotoxicity make it a compelling candidate for further drug development. The provided protocols offer a framework for researchers to evaluate the efficacy and safety of Bac5(1-25) in various experimental settings.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Characteristics of antimicrobial peptide OaBac5mini and its bactericidal mechanism against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragments of the Nonlytic Proline-Rich Antimicrobial Peptide Bac5 Kill Escherichia coli Cells by Inhibiting Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Caprine Bactenecins as Promising Tools for Developing New Antimicrobial and Antitumor Drugs [frontiersin.org]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: The Use of Bac5(1-25) in Studies of Bacterial Ribosome Function
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bac5 is a proline-rich antimicrobial peptide (PrAMP) that represents a promising class of antibiotics due to its specific intracellular target and low toxicity to eukaryotic cells.[1][2][3] Unlike many antimicrobial peptides that disrupt bacterial membranes, Bac5 and its active fragments traverse the inner membrane via transporters like SbmA and inhibit protein synthesis.[1][2][4] The N-terminal fragment, Bac5(1-25), has been identified as a potent inhibitor of bacterial translation, making it a valuable tool for studying ribosome function and a lead compound for developing new antimicrobial agents.[5][6][7] This document provides detailed application notes, quantitative data summaries, and experimental protocols related to the use of Bac5(1-25) in ribosome research.
Mechanism of Action
Bac5(1-25) exerts its antimicrobial effect by targeting the bacterial 70S ribosome. After being actively transported into the cytoplasm, it binds within the nascent polypeptide exit tunnel (NPET) on the large 50S ribosomal subunit.[1][2][8] This binding event physically obstructs the path of the growing polypeptide chain and interferes with the accommodation of aminoacyl-tRNAs at the peptidyltransferase center.[9][10] The primary mechanism is the prevention of the transition from the initiation to the elongation phase of translation, effectively stalling protein synthesis.[1][2][8]
Caption: Cellular uptake and ribosomal inhibition pathway of Bac5(1-25).
Quantitative Data Summary
The following tables summarize the antimicrobial and ribosome-inhibitory activities of Bac5(1-25) and related fragments from various studies.
Table 1: Antimicrobial Activity of Bac5 Fragments against E. coli
| Peptide Fragment | Minimum Inhibitory Concentration (MIC) (µM) | Reference |
|---|---|---|
| Bac5(1-15) | > 64 | [1][11] |
| Bac5(1-25) | 1 | [5] |
| Bac5(1-31) | 2 |[11] |
Table 2: In Vitro Protein Synthesis Inhibition
| System | Peptide | Concentration (µM) | Inhibition (%) | Reference |
|---|---|---|---|---|
| E. coli coupled transcription-translation | Bac5(1-15) | 10 | ~0% | [2] |
| E. coli coupled transcription-translation | Bac5(1-25) | 1 | ~50% | [2] |
| E. coli coupled transcription-translation | Bac5(1-25) | 10 | ~100% | [2] |
| E. coli coupled transcription-translation | Bac5(1-31) | 1 | ~50% | [2] |
| E. coli coupled transcription-translation | Bac5(1-31) | 10 | ~100% | [2] |
| T. thermophilus translation | Bac5(1-25) | 10 | Partial Inhibition | [2][5] |
| T. thermophilus translation | Bac5(1-31) | 10 | Partial Inhibition | [2][5] |
| Rabbit Reticulocyte Lysate | Bac5(1-25) | 10 | ~0% |[5][7] |
Table 3: Cytotoxicity of Bac5(1-25)
| Cell Line | Assay | Concentration (µM) | Effect | Reference |
|---|---|---|---|---|
| NIH 3T3 fibroblasts | Viability Assay | 32 | Not toxic | [5] |
| MEC-1 lymphocytic leukaemia | MTT Assay | 64 | ~30% decrease in viability |[4] |
Experimental Protocols
Protocol 1: In Vitro Coupled Transcription-Translation Assay
This assay assesses the ability of Bac5(1-25) to inhibit protein synthesis in a cell-free system derived from E. coli. A reporter gene, such as firefly luciferase, is used to quantify the amount of protein produced.[2][12][13]
Caption: A generalized workflow for the in vitro translation inhibition assay.
Materials:
-
E. coli S30 cell-free extract system (e.g., RTS 100 E. coli HY Kit)
-
Plasmid DNA encoding a reporter protein (e.g., firefly luciferase)
-
Bac5(1-25) peptide, lyophilized
-
Nuclease-free water
-
Luminometer and appropriate luciferase assay substrate
-
Microcentrifuge tubes or 384-well plates
Methodology:
-
Peptide Preparation: Reconstitute lyophilized Bac5(1-25) in nuclease-free water to a stock concentration of 1 mM. Prepare serial dilutions to achieve final desired concentrations (e.g., 1 µM, 10 µM).
-
Reaction Setup: Thaw the E. coli S30 extract and other kit components on ice. In a pre-chilled microcentrifuge tube, prepare the reaction mix according to the manufacturer's protocol. A typical 5 µL reaction includes the E. coli lysate, reaction mix, amino acids, and ~50 ng of reporter plasmid DNA.[13]
-
Inhibition Step: Add 0.5 µL of the appropriate Bac5(1-25) dilution to the reaction mix. For a negative control, add 0.5 µL of nuclease-free water.
-
Incubation: Gently mix the reactions and incubate at 37°C for 1-2 hours.
-
Quantification: After incubation, add the luciferase assay substrate to the reaction. Measure the resulting luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition by normalizing the luminescence signal from the peptide-treated samples to the signal from the water-treated control (defined as 100% synthesis).[12]
Protocol 2: Toe-printing (Primer Extension Inhibition) Assay
Toe-printing is a powerful technique used to identify the precise location where a ribosome is stalled on an mRNA transcript by an inhibitor.[5] When Bac5(1-25) binds, the ribosome halts at the initiation codon. A reverse transcriptase enzyme is then used to synthesize cDNA from a primer downstream of the stall site. The enzyme stops when it encounters the stalled ribosome, producing a truncated cDNA product whose length maps to the leading edge of the ribosome.
Materials:
-
Purified 70S ribosomes from E. coli
-
A specific mRNA template (e.g., ermC or a custom transcript with a strong Shine-Dalgarno sequence)
-
Initiation factors (IF1, IF2, IF3)
-
fMet-tRNAfMet
-
Bac5(1-25) peptide
-
A fluorescently labeled DNA primer complementary to a region downstream of the start codon
-
Reverse transcriptase (e.g., AMV)
-
dNTPs
-
Urea-polyacrylamide gel electrophoresis (PAGE) equipment
-
Fluorescence gel scanner
Methodology:
-
Formation of Initiation Complex:
-
In a reaction buffer, incubate 70S ribosomes, mRNA, and initiation factors at 37°C for 10 minutes.
-
Add fMet-tRNAfMet and GTP to allow the formation of the 70S initiation complex at the start codon.
-
-
Peptide Inhibition:
-
Add Bac5(1-25) at various concentrations (e.g., 1-50 µM) to the initiation complex mixture.
-
Incubate for a further 15 minutes at 37°C to allow for peptide binding and ribosome stalling.
-
-
Primer Annealing: Add the fluorescently labeled DNA primer and anneal by incubating at 37°C for 5 minutes.
-
Reverse Transcription:
-
Initiate the primer extension reaction by adding reverse transcriptase and dNTPs.
-
Allow the reaction to proceed for 15 minutes at 37°C.
-
-
Analysis:
-
Stop the reaction and purify the cDNA products.
-
Resolve the cDNA products on a high-resolution denaturing urea-PAGE gel.
-
Visualize the gel using a fluorescence scanner. The appearance of a specific band corresponding to a stall at the initiation codon indicates the inhibitory action of Bac5(1-25).[7]
-
Protocol 3: In Vivo Macromolecular Synthesis Assay
This protocol determines if Bac5(1-25) specifically inhibits protein synthesis inside living bacterial cells, without affecting DNA or RNA synthesis. It involves measuring the incorporation of radiolabeled precursors ([³H]-leucine, [³H]-thymidine, and [³H]-uridine) into protein, DNA, and RNA, respectively.[11]
Materials:
-
Mid-log phase culture of E. coli (e.g., BW25113)
-
Bac5(1-25) peptide
-
Radiolabeled precursors: [³H]-leucine, [³H]-thymidine, [³H]-uridine
-
Trichloroacetic acid (TCA), ice-cold
-
Glass microfiber filters
-
Scintillation fluid and counter
Methodology:
-
Cell Culture: Grow E. coli to mid-log phase (OD₆₀₀ ≈ 0.4-0.5) in a suitable broth.
-
Treatment: Aliquot the culture into three sets of tubes. Add Bac5(1-25) to its final MIC (e.g., 1 µM). Use a known inhibitor like erythromycin (B1671065) as a positive control for protein synthesis inhibition and a no-peptide sample as a negative control.
-
Radiolabeling: To each set of tubes, add one of the radiolabeled precursors:
-
[³H]-leucine (for protein synthesis)
-
[³H]-thymidine (for DNA synthesis)
-
[³H]-uridine (for RNA synthesis)
-
-
Time Course Sampling: At various time points (e.g., 0, 5, 10, 20, 30 minutes), remove an aliquot from each tube.
-
Precipitation and Filtration:
-
Immediately add the aliquot to an equal volume of ice-cold 10% TCA to precipitate macromolecules and stop the incorporation.
-
Incubate on ice for 30 minutes.
-
Collect the precipitate by vacuum filtration through a glass microfiber filter.
-
Wash the filters multiple times with cold 5% TCA and then with ethanol.
-
-
Quantification:
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis: Plot CPM versus time for each condition. A specific inhibition of [³H]-leucine incorporation in the presence of Bac5(1-25), while [³H]-thymidine and [³H]-uridine incorporation remain unaffected, confirms that the peptide's primary in vivo target is protein synthesis.[11]
References
- 1. journals.asm.org [journals.asm.org]
- 2. Fragments of the Nonlytic Proline-Rich Antimicrobial Peptide Bac5 Kill Escherichia coli Cells by Inhibiting Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Frontiers | Antibacterial Peptide BSN-37 Kills Extra- and Intra-Cellular Salmonella enterica Serovar Typhimurium by a Nonlytic Mode of Action [frontiersin.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Search for Shorter Portions of the Proline-Rich Antimicrobial Peptide Fragment Bac5(1-25) That Retain Antimicrobial Activity by Blocking Protein Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. moodle2.units.it [moodle2.units.it]
- 8. Antimicrobial peptides: structure, function, mechanism of action and therapeutic applications in human diseases [explorationpub.com]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Common challenges in the synthesis and purification of Bac5(1-25)
<Technical Support Center: Bac5(1-25) Synthesis and Purification
This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working with the proline-rich antimicrobial peptide, Bac5(1-25).
Section 1: Troubleshooting Guides in Q&A Format
Challenges in Bac5(1-25) Synthesis
Q1: My final peptide yield is very low. What are the common causes during solid-phase peptide synthesis (SPPS)?
A1: Low yields in SPPS of proline-rich peptides like Bac5(1-25) can stem from several factors:
-
Incomplete Couplings: Proline, being a secondary amine, is less reactive than other amino acids, which can lead to failed couplings.[1] Additionally, the growing peptide chain can form secondary structures and aggregate, making reactive sites inaccessible.
-
Steric Hindrance: Arginine residues, which are prevalent in Bac5, have bulky side chains and protecting groups that can hinder the coupling reaction.[1]
-
Resin Shrinking: On-resin aggregation can cause the resin beads to shrink, trapping the peptide chains and preventing reagents from reaching the reactive sites.
-
Premature Cleavage: Although less common with standard Fmoc/tBu strategies, some linkers might be partially labile to the repeated piperidine (B6355638) treatments for Fmoc deprotection, leading to loss of peptide from the resin.
Q2: How can I improve coupling efficiency, especially for difficult residues like proline and arginine?
A2: To enhance coupling efficiency, consider the following strategies:
-
Increase Reagent Concentration: Using higher concentrations (e.g., 0.5 M) of amino acids and coupling reagents can drive the reaction forward.[1]
-
Double Coupling: This involves repeating the coupling step for a particular amino acid to ensure the reaction goes to completion. It is particularly useful for sterically hindered amino acids like arginine or after a proline residue.[1]
-
Use Stronger Coupling Reagents: Reagents like HATU or HBTU in combination with a base like DIPEA are highly effective for difficult couplings.
-
Incorporate Pseudoproline Dipeptides: These can be used to disrupt the formation of secondary structures that lead to aggregation.[2]
Q3: I'm observing deletion sequences in my final product. How can I prevent this?
A3: Deletion sequences arise from incomplete coupling reactions. To minimize them:
-
Monitor Coupling Reactions: Use a qualitative test like the Kaiser or TNBS test to check for the presence of free amines after each coupling step. A positive result indicates an incomplete reaction that needs to be addressed (e.g., by double coupling).
-
Capping: After a coupling step that is known to be difficult or has failed to go to completion, you can cap the unreacted free amines using a reagent like acetic anhydride. This prevents the unreacted chain from elongating further, making the resulting capped, shorter peptide easier to separate during purification.
Q4: What are the optimal conditions for cleaving Bac5(1-25) from the resin and removing side-chain protecting groups?
A4: A standard cleavage cocktail for Fmoc-synthesized peptides is typically comprised of Trifluoroacetic Acid (TFA) as the main cleavage agent, with scavengers to protect sensitive residues. For a proline- and arginine-rich peptide like Bac5(1-25), a common cocktail is:
-
TFA/TIS/Water (95:2.5:2.5, v/v/v): Triisopropylsilane (TIS) and water act as scavengers to prevent side reactions with reactive species generated during the cleavage of protecting groups.
-
Reaction Time: Cleavage is typically performed at room temperature for 2-3 hours.
-
Precipitation: After cleavage, the peptide is precipitated in cold diethyl ether to separate it from the soluble protecting group fragments and scavengers.
Challenges in Bac5(1-25) Purification
Q1: My crude peptide shows multiple peaks on the RP-HPLC chromatogram. What do these peaks represent?
A1: The multiple peaks in a crude peptide chromatogram typically represent:
-
The Target Peptide: This should be the major peak.
-
Deletion Sequences: Peptides missing one or more amino acids due to incomplete coupling.
-
Truncated/Capped Sequences: Shorter peptides that were intentionally capped or resulted from incomplete synthesis.
-
Peptides with Incompletely Removed Protecting Groups: Side-chain protecting groups that were not fully cleaved.
-
Peptides with Side-Reaction Modifications: For example, aspartimide formation can introduce a mass-neutral impurity that is difficult to separate.[1]
Q2: How can I improve peak resolution and achieve higher purity during RP-HPLC?
A2: To improve purification by RP-HPLC:
-
Optimize the Gradient: A slower, shallower gradient of the organic solvent (e.g., acetonitrile) can improve the separation of closely eluting impurities.[3] A one-step slow gradient preparative protocol can be a universal method for purifying synthetic peptides.[3]
-
Column Selection: Using a column with a smaller particle size or a longer column can increase resolution. C8 or C18 columns are commonly used for peptide purification.
-
Adjust Mobile Phase Additives: Using 0.1% TFA in both the aqueous and organic mobile phases is standard for peptide purification as it acts as an ion-pairing agent, improving peak shape.
-
Sample Load: Overloading the column can lead to poor separation. It's important to determine the optimal sample load for your column size.[3] Semi-preparative columns (e.g., 9.4 mm I.D.) can provide high yields over a wide range of sample loads.[3]
Q3: My peptide is aggregating or precipitating during purification. How can I prevent this?
A3: Peptide aggregation is a common issue, especially for hydrophobic or charged sequences.[4] Strategies to prevent this include:
-
Work at Low Concentrations: High peptide concentrations can promote aggregation.[5]
-
Adjust pH: Proteins are least soluble at their isoelectric point (pI). Adjusting the buffer pH away from the pI can increase solubility.[5]
-
Use Additives:
-
Organic Solvents: Adding a small amount of an organic solvent like acetonitrile (B52724) or isopropanol (B130326) to the sample before injection can help maintain solubility.
-
Chaotropic Agents: Agents like guanidine (B92328) hydrochloride or urea (B33335) can disrupt the secondary structures that lead to aggregation, but they must be removed after purification.
-
Detergents: Low concentrations of non-denaturing detergents can help solubilize aggregates.[5]
-
-
Temperature Control: Purifying at lower temperatures (e.g., 4°C) can sometimes reduce aggregation, although some proteins are less stable at cold temperatures.[5]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is Bac5(1-25)?
A1: Bac5(1-25) is the N-terminal 25-amino acid fragment of Bac5, a proline-rich antimicrobial peptide originally isolated from bovine neutrophils.[6][7] This fragment retains significant antimicrobial activity, primarily against Gram-negative bacteria.[8][9]
Q2: What is the mechanism of action of Bac5(1-25)?
A2: Bac5(1-25) acts by entering bacterial cells and inhibiting protein synthesis.[7][10] It binds within the ribosomal tunnel, preventing the transition from the initiation to the elongation phase of translation.[7]
Q3: What are the key analytical techniques for characterizing the synthesized Bac5(1-25)?
A3: The primary methods for characterizing synthetic peptides are:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Used to assess the purity of the peptide. The peptide is eluted with a gradient of an organic solvent, and its absorbance is monitored, typically at 214 or 280 nm.
-
Mass Spectrometry (MS): Used to confirm the identity of the peptide by measuring its molecular weight. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common techniques.
Section 3: Data Presentation
Table 1: Comparison of Coupling Reagents for SPPS
| Coupling Reagent | Activation Mechanism | Advantages | Disadvantages |
| HBTU/HOBt | Forms an active ester | Fast reaction times, high efficiency | Can cause racemization, especially with sensitive amino acids |
| HATU/HOAt | Forms an active ester | Highly efficient, even for difficult couplings; lower racemization than HBTU | More expensive than other reagents |
| DIC/HOBt | Carbodiimide-mediated | Cost-effective, good for standard couplings | Can cause dehydration of Asn and Gln side chains; byproduct can be difficult to remove |
Table 2: Standard RP-HPLC Conditions for Bac5(1-25) Purification
| Parameter | Condition |
| Column | C18, 5 µm particle size, 100 Å pore size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-65% B over 60 minutes |
| Flow Rate | 1.0 mL/min (analytical), 10-20 mL/min (preparative) |
| Detection | 214 nm and 280 nm |
Section 4: Experimental Protocols
Protocol for Solid-Phase Peptide Synthesis (SPPS) of Bac5(1-25)
-
Resin Preparation: Start with a Rink Amide resin. Swell the resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.[11]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (4 equivalents) and a coupling reagent like HATU (3.9 equivalents) in DMF.
-
Add a base such as DIPEA (8 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Confirm the completion of the coupling using a Kaiser test. If the test is positive, repeat the coupling step (double coupling).
-
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the Bac5(1-25) sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.
-
Washing: Wash the resin with dichloromethane (B109758) (DCM) and methanol (B129727) and dry it under vacuum.
Protocol for Cleavage and Deprotection
-
Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and react for 2-3 hours at room temperature with occasional swirling.
-
Peptide Precipitation: Filter the cleavage mixture to remove the resin beads. Precipitate the peptide by adding the filtrate to a 50-fold excess of cold diethyl ether.
-
Pelleting and Washing: Centrifuge the mixture to pellet the crude peptide. Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleaved protecting groups.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Section 5: Visualizations
Caption: General workflow for the synthesis and purification of Bac5(1-25).
Caption: Troubleshooting logic for low purity in Bac5(1-25) purification.
References
- 1. biotage.com [biotage.com]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Fragments of the Nonlytic Proline-Rich Antimicrobial Peptide Bac5 Kill Escherichia coli Cells by Inhibiting Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Search for Shorter Portions of the Proline-Rich Antimicrobial Peptide Fragment Bac5(1-25) That Retain Antimicrobial Activity by Blocking Protein Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characteristics of antimicrobial peptide OaBac5mini and its bactericidal mechanism against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
Improving the stability of Bac5(1-25) in solution
<_ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ a / / / / / / / / / / / / / / / / / / / / / / / / / / / / / / / / / / / / / / / / / / / / / / / / / / / / / / / / / / / / / / / / / / / / / / / / / / / / / / / / / / / / / / / / / / / / / / / / / / / / / / /.. The user wants a technical support center for the peptide Bac5(1-25), focusing on improving its stability in solution.
Here's a breakdown of the requirements:
-
Content Type: Technical support center with troubleshooting guides and FAQs in a Q&A format.
-
Audience: Researchers, scientists, and drug development professionals.
-
Core Requirements:
-
Summarize quantitative data in tables.
-
Provide detailed experimental protocols.
-
-
Mandatory Visualization:
-
Create diagrams using Graphviz (DOT language).
-
Enclose DOT scripts in a dot code block.
-
Provide a brief caption for each diagram.
-
-
Diagram Specifications:
-
Max Width: 760px.
-
Specific color palette and contrast rules.
-
Information Gathered from Search:
-
Bac5(1-25) Specifics:
-
It's a proline-rich antimicrobial peptide (PrAMP) fragment from bovine bactenecin.[1][2][3]
-
Its mechanism of action is intracellular, inhibiting bacterial protein synthesis by binding to the ribosome.[1][3][4][5][6][7][8]
-
It enters bacterial cells (like E. coli) via the SbmA inner membrane transporter.[2][5][7]
-
It has good activity against Gram-negative bacteria and low cytotoxicity to human cells.[1][3][6]
-
A study on a similar peptide, OaBac5mini, showed it was stable against changes in pH, temperature, repeated freeze-thawing, and certain proteases.[5] This suggests inherent stability but doesn't preclude solution-based issues like aggregation or oxidation.
-
-
General Peptide Stability Issues & Solutions (Applicable to Bac5(1-25)):
-
Proteolytic Degradation: A major issue for peptides in biological media (like serum or cell culture).[9][10] Solutions include substituting L-amino acids with D-amino acids, incorporating non-natural amino acids, or modifying termini (acetylation/amidation).[9][11]
-
Aggregation/Precipitation: Can be caused by improper solvent, high concentration, or pH.[12] Hydrophobic peptides are particularly prone.[13] Solutions include using organic solvents (like DMSO) for initial reconstitution, careful pH control, and avoiding high concentrations.[12][14]
-
Oxidation: Peptides with Cys, Met, or Trp are susceptible.[13][15] Requires storage under inert gas and protection from light.[14][15] Bac5(1-25) sequence is RFRPPIRRPPIRPPFYPPRPIRPPIFPP, which does not contain Cys or Met, but does have Phe and Tyr which can be light-sensitive.
-
Deamidation: Asn and Gln residues are prone, especially at high pH.[13][15] Bac5(1-25) does not contain these residues.
-
Storage: Lyophilized form is most stable, stored at -20°C or -80°C.[12][14][16][17] Solutions are much less stable, should be aliquoted to avoid freeze-thaw cycles, and stored frozen.[14][15][17] A slightly acidic pH (5-6) is often recommended for solution storage.[14][15][16]
-
-
Experimental Protocols:
-
Stability Assessment: RP-HPLC is a standard method to quantify the remaining peptide over time and detect degradation products.[13][18][19][20] Mass Spectrometry (MS) is used to identify cleavage sites and modifications.[13][18][19]
-
Aggregation Assessment: While not explicitly detailed in the results, a Thioflavin T (ThT) assay is a standard method for quantifying amyloid-like fibril aggregation. I can construct a protocol based on general knowledge.
-
-
Quantitative Data: The searches did not yield specific quantitative tables for Bac5(1-25) stability (e.g., half-life at different pH). I will need to create representative tables based on the general principles found. For example, I can illustrate how a peptide's half-life might change with pH or in the presence of proteases, citing the general principles.
-
Diagrams (Graphviz): I can create:
-
A troubleshooting workflow for common stability issues (precipitation, loss of activity).
-
An experimental workflow for a typical HPLC-based stability study.
-
A simplified diagram showing the mechanism of action (entry via SbmA, ribosome inhibition) as it relates to stability (peptide must remain intact to function).
-
Plan Execution:
-
Structure the Technical Support Center:
-
Start with the Troubleshooting Guide/FAQ section. This is the core of the request.
-
Follow with the Quantitative Data section, presenting representative data in tables.
-
Then, provide the detailed Experimental Protocols.
-
Finally, include the Graphviz diagrams with captions.
-
-
Flesh out each section:
-
FAQs:
-
Q1: My Bac5(1-25) solution has become cloudy/formed a precipitate. What's wrong? (Address aggregation, solubility, concentration, pH).
-
Q2: I'm seeing a rapid loss of antimicrobial activity in my experiment. Why? (Address proteolytic degradation in media, freeze-thaw cycles, oxidation).
-
Q3: What is the best way to reconstitute and store my lyophilized Bac5(1-25)? (Provide step-by-step best practices).
-
Q4: How can I improve the stability of Bac5(1-25) for in vivo or complex in vitro experiments? (Discuss chemical modifications, formulation with excipients, nanotechnology).[9][10][21]
-
-
Data Tables:
-
Table 1: Representative half-life of a cationic peptide at different pH values.
-
Table 2: Impact of Protease Inhibitors on Peptide Stability in Serum (Illustrative Data).
-
-
Protocols:
-
Protocol 1: Step-by-step for an RP-HPLC stability assay.
-
Protocol 2: Step-by-step for a Thioflavin T aggregation assay.
-
-
Diagrams:
-
Diagram 1: Troubleshooting workflow.
-
Diagram 2: HPLC experimental workflow.
-
Diagram 3: Mechanism of Action pathway, emphasizing the need for the intact peptide.
-
-
-
Review and Refine: Ensure all constraints are met (Q&A format, tables, protocols, Graphviz specs like color, contrast, captions). Add citations appropriately to sentences derived from the search results.## Bac5(1-25) Stability: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of the Bac5(1-25) peptide in solution. The information is presented through troubleshooting guides and frequently asked questions to directly address common experimental challenges.
Troubleshooting Guide & FAQs
This section addresses specific problems users might encounter during their experiments with Bac5(1-25), offering potential causes and solutions.
Q1: My reconstituted Bac5(1-25) solution is showing turbidity or precipitation. What is happening and how can I fix it?
A1: Peptide precipitation or aggregation can occur due to several factors, including improper solvent selection, the peptide's concentration exceeding its solubility limit, or suboptimal pH.[12]
-
Immediate Actions:
-
Gently warm the solution (e.g., to 37°C) to see if the precipitate redissolves.
-
Briefly sonicate the solution in a water bath.
-
If precipitation persists, it is not recommended to use the solution for sensitive assays, as the effective concentration will be unknown and aggregates could cause artifacts.[12]
-
-
Preventative Measures & Troubleshooting:
-
Verify Solubility: The amino acid composition of Bac5(1-25) (high in Arginine and Proline) makes it a basic peptide. For basic peptides, reconstitution in sterile distilled water is a good starting point. If solubility is an issue, using a dilute acidic solution (e.g., 10% acetic acid) can aid dissolution.[14][16]
-
Solvent Choice: For peptides with hydrophobic residues (like Phenylalanine in Bac5(1-25)), initial reconstitution in a small amount of an organic solvent like DMSO, followed by slow dilution with your aqueous buffer, can prevent aggregation.[12]
-
Concentration: Avoid preparing highly concentrated stock solutions unless the peptide's solubility is known to be high. It is often better to prepare a lower concentration stock and use a larger volume for your experiment.[12]
-
Q2: My Bac5(1-25) peptide appears to be losing its biological activity rapidly in my cell culture medium or serum-containing assay. What is the likely cause?
A2: A rapid loss of activity in biological fluids is often due to proteolytic degradation.[9][10] Peptides are susceptible to cleavage by proteases commonly found in serum and cell culture supernatants.[18] Additionally, repeated freeze-thaw cycles can degrade the peptide and lead to aggregation.[15][17]
-
Troubleshooting & Solutions:
-
Minimize Proteolysis: Consider adding a broad-spectrum protease inhibitor cocktail to your medium, if compatible with your experimental goals.
-
Chemical Modification: To enhance stability, consider using a custom-synthesized version of Bac5(1-25) with modifications that confer protease resistance. Strategies include:
-
Avoid Freeze-Thaw Cycles: After reconstitution, create single-use aliquots of your peptide solution and store them at -20°C or -80°C. This is the most critical step to prevent degradation from repeated temperature changes.[14][15][17]
-
Q3: What are the best practices for reconstituting and storing lyophilized Bac5(1-25) to ensure maximum stability?
A3: Proper handling from the very beginning is crucial for maintaining peptide integrity.
-
Long-Term Storage (Lyophilized):
-
Reconstitution Protocol:
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator. This prevents moisture from condensing on the cold peptide powder.[15][16]
-
Solvent Addition: Add the appropriate sterile solvent (e.g., sterile distilled water or a buffer at pH 5-6) to the vial.[16] A slightly acidic pH is often optimal for peptide stability in solution.[14][15]
-
Gentle Dissolution: Gently swirl or vortex the vial to dissolve the peptide. Avoid vigorous shaking, which can induce aggregation.[12]
-
Aliquoting: Immediately prepare single-use aliquots to avoid repeated freeze-thaw cycles.[17]
-
-
Storage (In Solution):
Quantitative Data on Peptide Stability
While specific stability data for Bac5(1-25) is limited in the public domain, the following tables provide representative data for short, cationic antimicrobial peptides, illustrating key stability principles.
Table 1: Representative Effect of pH on Peptide Half-Life in Aqueous Buffer
| pH | Temperature (°C) | Representative Half-Life (t½) | Stability Notes |
| 3.0 | 37 | > 48 hours | High stability in acidic conditions. |
| 5.5 | 37 | ~ 36 hours | Optimal stability is often found in slightly acidic pH ranges (pH 5-6).[14][15] |
| 7.4 | 37 | ~ 12 hours | Neutral pH can be less stable due to certain degradation pathways. |
| 8.5 | 37 | < 6 hours | Basic conditions can accelerate degradation pathways like deamidation (for peptides with Asn/Gln) and hydrolysis.[13] |
Table 2: Illustrative Impact of Protease Inhibitors on Peptide Stability in 25% Human Serum
| Condition | Incubation Time (hours) | % Intact Peptide Remaining (Illustrative) | Key Takeaway |
| Bac5(1-25) in Serum | 1 | 45% | Peptides are rapidly degraded by serum proteases.[9] |
| Bac5(1-25) in Serum | 4 | < 10% | Significant loss of peptide occurs within a few hours. |
| Bac5(1-25) in Serum + Protease Inhibitor Cocktail | 1 | 92% | Protease inhibitors can dramatically increase peptide half-life in biological samples. |
| Bac5(1-25) in Serum + Protease Inhibitor Cocktail | 4 | 75% | Stability is significantly enhanced, allowing for longer experimental timeframes. |
Experimental Protocols
Protocol 1: HPLC-Based Assay for Quantifying Bac5(1-25) Degradation
This protocol allows for the quantitative measurement of intact Bac5(1-25) over time in a solution of interest (e.g., buffer, cell culture medium, serum).
-
Objective: To determine the degradation rate and half-life of Bac5(1-25).
-
Methodology:
-
Preparation: Prepare a stock solution of Bac5(1-25) at a known concentration (e.g., 1 mg/mL) in an appropriate solvent.
-
Incubation: Dilute the stock solution into the test medium (e.g., human serum, DMEM, PBS pH 7.4) to a final concentration of 10-50 µM. Incubate the solution at 37°C.
-
Time Points: At designated time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately stop proteolytic degradation by adding a quenching solution, such as 10% Trichloroacetic Acid (TCA) or by mixing with an equal volume of ice-cold acetonitrile. This step precipitates larger proteins like proteases.[18]
-
Sample Processing: Centrifuge the quenched samples at high speed (e.g., 14,000 x g for 10 min) to pellet precipitated proteins. Collect the supernatant containing the peptide.
-
RP-HPLC Analysis:
-
Inject the supernatant onto a C18 reverse-phase HPLC column.
-
Use a gradient of mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile). A typical gradient might run from 5% to 65% B over 30 minutes.
-
Monitor the elution profile using a UV detector at ~214 nm (peptide bond) or ~280 nm if aromatic residues are present.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact Bac5(1-25) based on its retention time from the t=0 sample.
-
Calculate the peak area at each time point.
-
Plot the percentage of remaining intact peptide (relative to t=0) versus time to determine the degradation profile and calculate the half-life.
-
-
Protocol 2: Thioflavin T (ThT) Assay for Measuring Peptide Aggregation
This protocol is used to detect the formation of amyloid-like fibrillar aggregates in a peptide solution.
-
Objective: To monitor the propensity of Bac5(1-25) to aggregate under specific conditions (e.g., high concentration, specific pH, prolonged incubation).
-
Methodology:
-
Reagent Preparation:
-
Prepare a Thioflavin T (ThT) stock solution (e.g., 1 mM) in water and store it in the dark.
-
Prepare a working solution of 25 µM ThT in a suitable buffer (e.g., 50 mM glycine-NaOH, pH 8.5).
-
-
Peptide Incubation:
-
Prepare your Bac5(1-25) solution under the conditions you wish to test (e.g., 100 µM in PBS pH 7.4).
-
Incubate the peptide solution at 37°C with gentle agitation for the desired duration (e.g., taking samples every hour for 24 hours).
-
-
Measurement:
-
In a 96-well black plate, add 10 µL of the incubated peptide sample to 190 µL of the 25 µM ThT working solution.
-
Mix gently.
-
Measure the fluorescence using a plate reader with an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
-
Data Analysis:
-
An increase in fluorescence intensity over time compared to a control (buffer alone) indicates the formation of β-sheet-rich aggregates, as ThT fluorescence is enhanced upon binding to these structures.
-
Plot fluorescence intensity versus time to visualize the aggregation kinetics.
-
-
Visual Diagrams and Workflows
Caption: Troubleshooting workflow for common Bac5(1-25) stability issues.
Caption: Experimental workflow for an HPLC-based peptide stability assay.
Caption: Bac5(1-25) mechanism of action requires the peptide to remain intact.
References
- 1. Search for Shorter Portions of the Proline-Rich Antimicrobial Peptide Fragment Bac5(1-25) That Retain Antimicrobial Activity by Blocking Protein Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Antimicrobial Peptides and Proteins: From Nature’s Reservoir to the Laboratory and Beyond [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Unveiling mechanisms of antimicrobial peptide: Actions beyond the membranes disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characteristics of antimicrobial peptide OaBac5mini and its bactericidal mechanism against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Antimicrobial peptides: mechanism of action, activity and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. dovepress.com [dovepress.com]
- 11. Short Cationic Peptidomimetic Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. nordscipeptides.com [nordscipeptides.com]
- 14. biolongevitylabs.com [biolongevitylabs.com]
- 15. Best Practices for Storing Peptides: Maximizing Stability and Potency - Peptide Partners [peptide.partners]
- 16. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 17. genscript.com [genscript.com]
- 18. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 21. journals.asm.org [journals.asm.org]
Troubleshooting low antimicrobial activity of synthetic Bac5(1-25)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low antimicrobial activity with synthetic Bac5(1-25).
Troubleshooting Guide: Low Antimicrobial Activity of Synthetic Bac5(1-25)
This guide addresses common issues that can lead to lower-than-expected antimicrobial activity of synthetic Bac5(1-25).
Q1: My synthetic Bac5(1-25) shows significantly lower or no antimicrobial activity. What are the potential causes?
Several factors, from peptide quality to experimental setup, can contribute to a lack of antimicrobial activity. A systematic approach to troubleshooting is recommended.
Step 1: Verify Peptide Quality and Handling
Issue: The quality and handling of the synthetic peptide are critical for its biological activity.
Troubleshooting Steps:
-
Purity and Identity:
-
Action: Re-verify the mass spectrometry (MS) and high-performance liquid chromatography (HPLC) data provided by the manufacturer.
-
Rationale: To confirm that the peptide has the correct molecular weight and a purity of >95%. Impurities can interfere with the assay.[1]
-
-
Solubility:
-
Action: Ensure the peptide is fully dissolved in the appropriate solvent before adding it to the assay medium. Bac5(1-25) is a cationic peptide and should be soluble in water or aqueous buffers.
-
Rationale: Undissolved peptide will not be available to interact with the bacteria, leading to inaccurate results.[2][3]
-
-
Storage and Handling:
-
Action: Store the lyophilized peptide at -20°C or lower. Once dissolved, aliquot the peptide solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Rationale: Improper storage can lead to peptide degradation.[3]
-
Step 2: Evaluate Antimicrobial Assay Parameters
Issue: The conditions of the antimicrobial susceptibility test can significantly influence the observed activity of Bac5(1-25).
Troubleshooting Steps:
-
Assay Method:
-
Bacterial Strain and Growth Phase:
-
Assay Medium:
-
Action: Use Mueller-Hinton Broth (MHB) for the assay.[1][4] Be aware that high salt concentrations or the presence of divalent cations (e.g., Ca²⁺, Mg²⁺) can inhibit the activity of some antimicrobial peptides.[5][6]
-
Rationale: Components of the assay medium can interfere with the peptide's interaction with the bacterial membrane.
-
Step 3: Review the Mechanism of Action of Bac5(1-25)
Issue: Understanding the mechanism of action is crucial for designing and troubleshooting experiments.
Mechanism Overview:
Bac5(1-25) is a proline-rich antimicrobial peptide (PrAMP) that functions as a non-lytic inhibitor of protein synthesis.[4][7]
-
Uptake: It enters Gram-negative bacteria, such as E. coli, through the inner membrane transporter SbmA.[5][7]
-
Target: Once inside the cytoplasm, it binds to the bacterial ribosome.[7][8]
-
Inhibition: By binding within the ribosomal tunnel, Bac5(1-25) prevents the transition from the initiation to the elongation phase of translation, thereby inhibiting protein synthesis.[4][7]
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low antimicrobial activity of synthetic Bac5(1-25).
Frequently Asked Questions (FAQs)
Q2: What is the expected Minimum Inhibitory Concentration (MIC) for Bac5(1-25) against E. coli?
The MIC of Bac5(1-25) against susceptible E. coli strains is typically low, indicating high potency.
| Peptide | Bacterial Strain | MIC (µM) | Reference |
| Bac5(1-25) | E. coli BW25113 | 1 | [4] |
| Bac5(1-25) | E. coli ATCC 25922 | 2 |
Note: MIC values can vary slightly between different laboratories and experimental conditions.
Q3: Does Bac5(1-25) have a broad spectrum of activity?
Bac5(1-25) and other Bac5 fragments primarily exhibit activity against Gram-negative bacteria.[9][10] Their activity against Gram-positive bacteria is generally limited.
Q4: Can I use a disk diffusion assay to test the activity of Bac5(1-25)?
While possible, it is not the recommended method. The diffusion of peptides through agar (B569324) can be variable and may not accurately reflect their antimicrobial potency. Broth microdilution is the preferred method for determining the MIC of antimicrobial peptides.[2]
Q5: My peptide is pure, but still inactive. What else could be the problem?
If peptide quality and assay parameters have been ruled out, consider the following:
-
Peptide Aggregation: Some peptides can self-aggregate in solution, reducing their effective concentration. Consider using a different buffer or adding a small amount of a chaotropic agent, if compatible with your assay.
-
Bacterial Resistance: Ensure the bacterial strain used has not developed resistance. If using a clinical isolate, its susceptibility profile may be different from reference strains. The absence of the SbmA transporter in E. coli can lead to resistance against Bac5(1-25).[7]
Experimental Protocols
Broth Microdilution Assay for MIC Determination
This protocol is adapted from established guidelines for antimicrobial susceptibility testing of peptides.[1]
-
Peptide Preparation:
-
Dissolve the lyophilized Bac5(1-25) in sterile, ultrapure water to create a stock solution (e.g., 1 mg/mL).
-
Perform serial two-fold dilutions of the peptide stock solution in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
-
Bacterial Inoculum Preparation:
-
Inoculate a susceptible E. coli strain in MHB and incubate at 37°C with shaking until it reaches the mid-logarithmic growth phase (OD₆₀₀ of ~0.4-0.6).
-
Dilute the bacterial culture in fresh MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Incubation:
-
Add the diluted bacterial suspension to the wells containing the serially diluted peptide.
-
Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
-
Experimental Workflow for MIC Determination
References
- 1. Designing New Chimeric Proline-Rich Antimicrobial Peptides to Enhance Efficacy Toward the ESKAPE+E: Beyond Sequence Extension [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Fragments of the Nonlytic Proline-Rich Antimicrobial Peptide Bac5 Kill Escherichia coli Cells by Inhibiting Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Characteristics of antimicrobial peptide OaBac5mini and its bactericidal mechanism against Escherichia coli [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. journals.asm.org [journals.asm.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Search for Shorter Portions of the Proline-Rich Antimicrobial Peptide Fragment Bac5(1-25) That Retain Antimicrobial Activity by Blocking Protein Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.plos.org [journals.plos.org]
Technical Support Center: Bac5(1-25) Experimental Integrity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of the antimicrobial peptide Bac5(1-25) during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Bac5(1-25) degradation in experimental settings?
A1: The primary cause of Bac5(1-25) degradation is proteolytic activity from enzymes. Bac5 is a proline- and arginine-rich peptide, and while this structure offers some inherent resistance to certain proteases, it can still be susceptible to cleavage by enzymes like elastase and other serine proteases, which may be present in cell lysates, serum-containing media, or as contaminants.
Q2: How should I properly store my Bac5(1-25) stock solutions to minimize degradation?
A2: For optimal stability, lyophilized Bac5(1-25) should be stored at -20°C or -80°C. Once reconstituted, it is recommended to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can introduce ice crystals that may damage the peptide structure.
Q3: What is the recommended buffer for working with Bac5(1-25)?
A3: For general experiments, using a buffer with a neutral to slightly acidic pH is recommended. Common choices include sodium phosphate (B84403) buffer (e.g., 10 mM, pH 7.4) or HEPES buffer.[1] The stability of a homologous peptide, OaBac5mini, was not significantly affected by pH, suggesting Bac5(1-25) may have a broad pH tolerance.[1] However, it is always best to empirically determine the optimal buffer for your specific application.
Q4: Can I use serum in my cell culture experiments with Bac5(1-25)?
A4: Caution is advised when using serum-containing media, as serum is a rich source of proteases that can rapidly degrade Bac5(1-25). If serum is required, consider heat-inactivating the serum to reduce protease activity or adding a broad-spectrum protease inhibitor cocktail to the medium. The half-life of many antimicrobial peptides is significantly reduced in the presence of serum.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of Bac5(1-25) activity over time in an in vitro assay. | Proteolytic degradation by endogenous or exogenous proteases. | Add a protease inhibitor cocktail to your assay buffer. Ensure all reagents and labware are sterile and free of protease contamination. |
| Repeated freeze-thaw cycles of the peptide stock. | Prepare single-use aliquots of your Bac5(1-25) stock solution and store them at -80°C. | |
| Adsorption of the peptide to plasticware. | Use low-protein-binding microplates and pipette tips. Consider adding a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.01%) to your buffer, if compatible with your assay. | |
| Inconsistent results between experimental replicates. | Variable levels of protease contamination. | Standardize your experimental setup to minimize contamination. Use fresh, sterile reagents for each experiment. |
| Inaccurate pipetting of the peptide solution. | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Precipitation of Bac5(1-25) upon reconstitution or dilution. | High peptide concentration or inappropriate solvent. | Reconstitute the lyophilized peptide in sterile, nuclease-free water or a buffer compatible with your experiment. If precipitation occurs, try vortexing gently or sonicating briefly. If the issue persists, consider reconstituting at a lower concentration. |
Stability of Bac5(1-25) Homologue
While specific quantitative stability data for Bac5(1-25) is limited in publicly available literature, a study on the highly homologous ovine peptide OaBac5mini provides valuable insights into its stability under various conditions.
| Condition | Stability of OaBac5mini | Reference |
| pH | Antibacterial activity not significantly affected by a range of pH values. | [1] |
| Temperature | Stable when heated to temperatures up to 80°C. | [1] |
| Freeze-Thaw Cycles | Antibacterial activity not significantly affected by repeated freeze-thawing. | [1] |
| Proteases | Resistant to degradation by pepsin and proteinase K. | [1] |
Note: This data is for a homologous peptide and should be used as a qualitative guideline. It is recommended to perform stability studies specific to Bac5(1-25) for your experimental conditions.
Experimental Protocols
Protocol 1: General Handling and Reconstitution of Bac5(1-25)
-
Receipt and Storage: Upon receiving lyophilized Bac5(1-25), store it at -20°C or -80°C.
-
Reconstitution:
-
Briefly centrifuge the vial to ensure the peptide pellet is at the bottom.
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the peptide in a sterile, appropriate solvent (e.g., sterile water, PBS) to a desired stock concentration (e.g., 1-10 mg/mL).
-
Gently vortex or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking.
-
-
Aliquoting and Storage of Stock Solution:
-
Prepare single-use aliquots in low-protein-binding tubes.
-
Store the aliquots at -80°C.
-
Avoid repeated freeze-thaw cycles.
-
Protocol 2: Using Protease Inhibitors to Prevent Bac5(1-25) Degradation
-
Choose a Protease Inhibitor Cocktail: Select a broad-spectrum protease inhibitor cocktail. Many commercial cocktails are available that inhibit a wide range of proteases, including serine, cysteine, and metalloproteases.
-
Prepare the Cocktail: Reconstitute the protease inhibitor cocktail according to the manufacturer's instructions. This usually involves dissolving the lyophilized powder in a solvent like DMSO or water.
-
Add to Experimental Buffer: Just before starting your experiment, add the protease inhibitor cocktail to your lysis buffer or assay buffer at the recommended final concentration (e.g., 1X).
-
Incubate on Ice: Keep your samples and buffers containing the protease inhibitors on ice as much as possible to further reduce protease activity.
-
Individual Inhibitors (Advanced): If the degrading protease is known (e.g., elastase), you can use specific inhibitors.
-
PMSF (Phenylmethylsulfonyl fluoride): A common serine protease inhibitor. Prepare a stock solution in an anhydrous solvent like isopropanol (B130326) or ethanol. Add to your buffer immediately before use to a final concentration of 0.1-1 mM. Caution: PMSF is toxic and has a short half-life in aqueous solutions.
-
Aprotinin (B3435010): A competitive inhibitor of serine proteases like trypsin and plasmin. It is more stable in aqueous solutions than PMSF.
-
Visualizations
Caption: A general experimental workflow for assessing the activity of Bac5(1-25) while minimizing degradation.
Caption: Logical relationship between factors causing Bac5(1-25) degradation and corresponding preventative strategies.
References
Technical Support Center: Overcoming Resistance to Bac5(1-25) in Bacterial Strains
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the antimicrobial peptide Bac5(1-25) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Bac5(1-25)?
A1: Bac5(1-25) is a proline-rich antimicrobial peptide (PrAMP) that primarily functions by inhibiting protein synthesis in susceptible Gram-negative bacteria.[1][2] Unlike many other antimicrobial peptides that disrupt the bacterial membrane, Bac5(1-25) translocates across the inner membrane via the SbmA transporter to reach its intracellular target, the ribosome.[1][3] Once in the cytoplasm, it binds within the ribosomal tunnel, preventing the transition from the initiation to the elongation phase of translation.[1][2][4][5]
Q2: My bacterial strain shows a high Minimum Inhibitory Concentration (MIC) for Bac5(1-25). What are the potential resistance mechanisms?
A2: High MIC values for Bac5(1-25) can be attributed to several resistance mechanisms, which can be broadly categorized as:
-
Impaired Uptake: Mutations or downregulation of the SbmA inner membrane transporter can prevent or reduce the entry of Bac5(1-25) into the bacterial cytoplasm.[1] A 16-fold increase in the MIC of Bac5(1-25) has been observed in the absence of the SbmA transporter.[1]
-
Efflux Pumps: The active removal of Bac5(1-25) from the cell by efflux pumps is a common resistance strategy against various antimicrobial agents, including peptides.[6][7][8]
-
Proteolytic Degradation: Bacteria may produce extracellular or periplasmic proteases that can degrade Bac5(1-25) before it reaches its intracellular target.[9][10]
-
Target Modification: While less common for peptides that target the ribosome, mutations in the ribosomal binding site could potentially lead to resistance.
-
Cell Surface Modification: Alterations in the bacterial outer membrane, such as modifications to the lipopolysaccharide (LPS) layer in Gram-negative bacteria, can reduce the initial interaction of the cationic peptide with the cell surface, thereby hindering its uptake.[11][12][13]
Q3: How can I experimentally determine the mechanism of resistance in my bacterial strain?
A3: A systematic approach involving several key experiments can help elucidate the resistance mechanism. Refer to the troubleshooting guide and the experimental protocols section below for detailed methodologies. A general workflow would be:
-
Confirm the high MIC through standardized broth microdilution assays.
-
Assess membrane permeabilization to rule out a lytic mechanism.
-
Investigate the role of efflux pumps using an efflux pump inhibitor.
-
Evaluate the proteolytic stability of Bac5(1-25) in the presence of the bacterial culture supernatant.
-
Sequence the sbmA gene to identify potential mutations if impaired uptake is suspected.
Troubleshooting Guides
Issue 1: High and Variable MIC Values for Bac5(1-25)
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step | Expected Outcome if Cause is Correct |
| Inconsistent Inoculum Density | Standardize the bacterial inoculum to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL) and then dilute to the final required concentration (e.g., 5 x 10⁵ CFU/mL).[14] | Consistent MIC values across replicate experiments. |
| Peptide Adsorption to Labware | Use low-binding polypropylene (B1209903) plates and pipette tips for all assays involving the peptide.[15] | More accurate and reproducible MIC values. |
| Peptide Aggregation | Prepare fresh stock solutions of Bac5(1-25) and visually inspect for any precipitation. Consider using a different solvent if solubility is an issue. | Consistent peptide activity and reproducible MICs. |
| Bacterial Contamination | Streak the bacterial culture on an appropriate agar (B569324) plate to check for purity. | A pure culture will lead to reliable MIC results. |
| Inappropriate Assay Medium | Ensure the use of cation-adjusted Mueller-Hinton Broth (MHB) as high concentrations of certain divalent cations can interfere with the activity of cationic antimicrobial peptides.[3][16] | MIC values will be more reflective of the peptide's intrinsic activity. |
Issue 2: Differentiating Between Resistance Mechanisms
This guide provides a logical workflow to investigate the underlying cause of resistance.
Caption: Troubleshooting workflow for identifying Bac5(1-25) resistance mechanisms.
Quantitative Data
Table 1: MIC of Bac5(1-25) Against Various Bacterial Strains
| Bacterial Strain | Genotype/Phenotype | MIC (μM) | Reference |
| Escherichia coli BW25113 | Wild-type | 1 | [1] |
| Escherichia coli JW5137 | ΔsbmA | 16 | [1] |
| Escherichia coli ATCC 25922 | Wild-type | 4-8 | [3] |
| Salmonella enterica | Wild-type | >64 | [17] |
| Acinetobacter baumannii | Wild-type | 16-32 | [17] |
| Klebsiella pneumoniae | Wild-type | >64 | [17] |
| Pseudomonas aeruginosa | Wild-type | >64 | [17] |
| Staphylococcus aureus | Wild-type | >64 | [17] |
Note: MIC values can vary depending on the specific experimental conditions.[18]
Experimental Protocols
Broth Microdilution Assay for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines with modifications for antimicrobial peptides.[15][19]
Materials:
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well polypropylene microtiter plates
-
Bac5(1-25) stock solution (e.g., in 0.01% acetic acid)
-
Bacterial culture in logarithmic growth phase
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, pick 3-5 colonies and inoculate into 5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase (OD₆₀₀ of ~0.4-0.6, equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[14]
-
-
Prepare Peptide Dilutions:
-
Perform serial two-fold dilutions of the Bac5(1-25) stock solution in the appropriate diluent (e.g., 0.01% acetic acid) in a separate polypropylene plate or tubes.
-
-
Assay Setup:
-
Add 100 µL of the diluted bacterial suspension to each well of a 96-well polypropylene plate.
-
Add 11 µL of the 10x concentrated peptide dilutions to the corresponding wells.
-
Include a growth control well (bacteria only) and a sterility control well (MHB only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of Bac5(1-25) that inhibits visible growth of the bacteria.[19] Growth inhibition can be assessed visually or by measuring the optical density at 600 nm.
-
Caption: Workflow for the broth microdilution MIC assay.
Time-Kill Assay
This assay provides information on the bactericidal or bacteriostatic activity of Bac5(1-25) over time.[14]
Materials:
-
Same as for Broth Microdilution Assay
-
Sterile saline or phosphate-buffered saline (PBS)
-
Mueller-Hinton Agar (MHA) plates
Procedure:
-
Preparation:
-
Prepare a bacterial suspension of ~5 x 10⁵ CFU/mL in MHB.
-
Add Bac5(1-25) at concentrations corresponding to the MIC and multiples of the MIC (e.g., 4x MIC). Include a growth control without the peptide.
-
-
Incubation and Sampling:
-
Incubate the cultures at 37°C with shaking.
-
At various time points (e.g., 0, 1, 2, 4, 6, and 24 hours), withdraw an aliquot from each culture.
-
-
Viable Cell Counting:
-
Perform serial ten-fold dilutions of the withdrawn aliquots in sterile saline or PBS.
-
Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto MHA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each peptide concentration and the control. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.[14]
-
Membrane Permeabilization Assay (Propidium Iodide Uptake)
This assay assesses the integrity of the bacterial cytoplasmic membrane.
Materials:
-
Bacterial culture in mid-log phase
-
Propidium Iodide (PI) stock solution
-
Bac5(1-25)
-
Phosphate-buffered saline (PBS)
-
Fluorometer or flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest mid-log phase bacteria by centrifugation, wash twice with PBS, and resuspend in PBS to an OD₆₀₀ of 0.2.
-
-
Assay:
-
Add PI to the bacterial suspension to a final concentration of 10 µM.
-
Aliquot the suspension into cuvettes or a 96-well black plate.
-
Add Bac5(1-25) at various concentrations (e.g., 1x, 4x, and 10x MIC). Use a known membrane-disrupting peptide as a positive control and untreated cells as a negative control.
-
Monitor the increase in PI fluorescence (Excitation: ~535 nm, Emission: ~617 nm) over time.
-
-
Interpretation:
-
An increase in fluorescence indicates that PI is entering the cells due to membrane damage and intercalating with DNA. Since Bac5(1-25) has a non-lytic mechanism, minimal fluorescence increase is expected, especially at concentrations near the MIC.[1]
-
Signaling Pathways and Resistance Mechanisms
Bacterial Resistance Mechanisms to Cationic Antimicrobial Peptides
Caption: Overview of potential resistance points for Bac5(1-25).
References
- 1. Fragments of the Nonlytic Proline-Rich Antimicrobial Peptide Bac5 Kill Escherichia coli Cells by Inhibiting Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Frontiers | Characteristics of antimicrobial peptide OaBac5mini and its bactericidal mechanism against Escherichia coli [frontiersin.org]
- 4. Antimicrobial peptides: structure, function, mechanism of action and therapeutic applications in human diseases [explorationpub.com]
- 5. Antimicrobial peptides: mechanism of action, activity and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efflux pumps and antimicrobial resistance: Paradoxical components in systems genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Efflux Pump-mediated Antimicrobial Resistance: Mechanisms, Clinical Impact, and Emerging Inhibitory Approaches [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Strategies in Translating the Therapeutic Potentials of Host Defense Peptides [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Bacterial strategies of resistance to antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial Peptides: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 16. Frontiers | Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy [frontiersin.org]
- 17. Search for Shorter Portions of the Proline-Rich Antimicrobial Peptide Fragment Bac5(1-25) That Retain Antimicrobial Activity by Blocking Protein Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Bac5(1-25) Uptake by Bacterial Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with the antimicrobial peptide Bac5(1-25).
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems you might encounter when studying the uptake and activity of Bac5(1-25).
| Problem | Possible Cause | Suggested Solution |
| No or low antimicrobial activity observed. | 1. Bacterial strain lacks the SbmA transporter: The primary route of entry for Bac5(1-25) into Gram-negative bacteria is the inner membrane transporter SbmA.[1][2][3][4][5] Strains lacking a functional sbmA gene will exhibit significantly higher resistance. | - Verify the genotype of your bacterial strain. If possible, use a wild-type strain known to express SbmA (e.g., E. coli BW25113). - Use a control strain with a known sbmA deletion (e.g., BW25113 ΔsbmA) to confirm SbmA-dependent activity. A significant increase in the Minimum Inhibitory Concentration (MIC) for the deletion strain is expected.[1] - Consider alternative uptake mechanisms: While SbmA is primary, some proline-rich antimicrobial peptides (PrAMPs) may have secondary, less efficient uptake pathways.[5] However, for Bac5(1-25), SbmA is critical. |
| 2. Incorrect peptide concentration or degradation: The peptide may have been improperly quantified, or it may have degraded during storage or in the experimental medium. | - Verify peptide concentration using a reliable quantification method. - Ensure proper storage of the peptide stock solution (typically at -20°C or -80°C). - Check for peptide stability in your experimental buffer and media. | |
| 3. Inappropriate experimental conditions: Factors such as growth phase of the bacteria, incubation time, and media composition can influence the outcome. | - Use mid-log phase bacteria for susceptibility testing, as this is when they are most metabolically active. - Follow established protocols for MIC/MBC determination , such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).[5] | |
| Inconsistent or low peptide uptake measurements. | 1. Issues with labeling or detection method: The fluorescent label or tag used to track the peptide may be affecting its activity or be unstable. The detection method (e.g., flow cytometry, fluorescence microscopy) may not be sensitive enough. | - If using a labeled peptide, run a control experiment to ensure the label itself does not alter the peptide's antimicrobial activity. - Optimize the settings of your detection instrument to ensure adequate sensitivity. - Consider using alternative methods to quantify uptake, such as mass spectrometry. |
| 2. Cell permeability issues: Even with the SbmA transporter, passage across the outer membrane can be a limiting step for some Gram-negative bacteria.[4] | - Consider co-treatment with a sub-lethal concentration of an outer membrane permeabilizing agent , such as EDTA, but be aware this can confound results. | |
| High cytotoxicity observed in eukaryotic cells. | 1. High peptide concentration: While generally having low toxicity to eukaryotic cells, at very high concentrations, Bac5(1-25) can cause some decrease in cell viability.[4][6] | - Determine the 50% cytotoxic concentration (CC50) for your specific cell line to establish a therapeutic window. - Use peptide concentrations relevant to the MIC observed for your target bacteria. |
| 2. Contamination of the peptide sample: Impurities from the synthesis process could be causing cytotoxicity. | - Ensure the purity of your synthesized peptide using methods like HPLC and mass spectrometry.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Bac5(1-25) uptake in bacteria?
A1: The primary mechanism of Bac5(1-25) uptake into Gram-negative bacteria like E. coli is through the SbmA inner membrane transporter.[1][2][3][4] This transporter facilitates the translocation of the peptide from the periplasm into the cytoplasm, where it can reach its intracellular target, the ribosome.[2][3][4] The absence of SbmA leads to a significant increase in resistance to Bac5(1-25).[1]
Q2: Does Bac5(1-25) work against Gram-positive bacteria?
A2: Bac5(1-25) generally exhibits weak activity against Gram-positive bacteria such as Staphylococcus aureus.[2][3] This is because Gram-positive bacteria lack the SbmA transporter, which is crucial for the peptide's entry into the cell.[7]
Q3: Does Bac5(1-25) lyse bacterial cells?
A3: No, Bac5(1-25) has a non-lytic mechanism of action.[1] It does not significantly permeabilize the bacterial membrane, even at concentrations above its minimum bactericidal concentration (MBC).[1] Its antimicrobial effect is due to the inhibition of protein synthesis after it enters the cell.[1][8]
Q4: How can I measure the uptake of Bac5(1-25) by bacterial cells?
A4: The uptake of Bac5(1-25) can be measured using several methods. A common approach is to use a fluorescently labeled version of the peptide and then quantify the fluorescence associated with the bacterial cells using flow cytometry or fluorescence microscopy. It is important to confirm that the fluorescent label does not impair the peptide's activity.
Q5: What is the intracellular target of Bac5(1-25)?
A5: The intracellular target of Bac5(1-25) is the bacterial ribosome.[1][2][3] It binds within the ribosomal exit tunnel and inhibits protein synthesis, preventing the transition from the initiation to the elongation phase of translation.[1][8]
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of Bac5(1-25) and its derivatives against various bacterial strains.
Table 1: Antimicrobial Activity of Bac5 Fragments against E. coli
| Peptide | MIC (µM) against E. coli BW25113 | MBC (µM) against E. coli BW25113 | MIC (µM) against E. coli BW25113 ΔsbmA | Reference |
| Bac5(1-15) | Inactive | - | - | [1] |
| Bac5(1-25) | 1 | 4 | 16 | [1] |
| Bac5(1-31) | 4 | - | 16 | [1] |
Table 2: Antimicrobial Activity of OaBac5mini (a Bac5 Homolog) against E. coli
| Strain | MIC (µg/mL) | Reference |
| E. coli ATCC 25922 | 25 | [2][3] |
| E. coli ATCC 25922 ΔsbmA | >100 | [2][3] |
| MDR E. coli (clinical isolates) | 1.95 - 3.26 | [2][3] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is a generalized procedure based on standard methods.
-
Peptide Preparation: Synthesize Bac5(1-25) using solid-phase 9-fluorenylmethoxy carbonyl chemistry and purify by high-performance liquid chromatography. Assess the quality by mass spectrometry.[1] Prepare a stock solution of the peptide in an appropriate solvent (e.g., sterile water or a buffer).
-
Bacterial Culture: Grow the bacterial strain (e.g., E. coli BW25113) in Mueller-Hinton Broth (MHB) at 37°C with shaking until it reaches the mid-logarithmic growth phase.[1]
-
Assay Setup: Dilute the bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL in MHB.[5] In a 96-well microtiter plate, perform serial two-fold dilutions of the Bac5(1-25) stock solution in MHB. Add the diluted bacterial suspension to each well. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.[5]
Membrane Permeabilization Assay
This assay helps to confirm the non-lytic mechanism of Bac5(1-25).
-
Bacterial Preparation: Grow and wash the bacterial cells as described for the MIC assay. Resuspend the cells in a suitable buffer (e.g., PBS).
-
Peptide Treatment: Incubate the bacterial suspension with different concentrations of Bac5(1-25) (e.g., at its MIC and 2x MIC) for a defined period (e.g., 30 minutes).[5] Use a known membrane-permeabilizing agent (e.g., colistin) as a positive control and untreated cells as a negative control.[5]
-
Staining: Add a fluorescent dye that only enters cells with compromised membranes, such as propidium (B1200493) iodide (PI), to the bacterial suspensions.[5]
-
Analysis: Analyze the samples using flow cytometry to determine the percentage of PI-positive (permeabilized) cells.[5] For Bac5(1-25), a low percentage of PI-positive cells is expected.
Visualizations
Caption: Mechanism of Bac5(1-25) uptake and action in Gram-negative bacteria.
Caption: Troubleshooting workflow for low Bac5(1-25) activity.
References
- 1. Fragments of the Nonlytic Proline-Rich Antimicrobial Peptide Bac5 Kill Escherichia coli Cells by Inhibiting Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characteristics of antimicrobial peptide OaBac5mini and its bactericidal mechanism against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Characteristics of antimicrobial peptide OaBac5mini and its bactericidal mechanism against Escherichia coli [frontiersin.org]
- 4. Frontiers | Antibacterial Peptide BSN-37 Kills Extra- and Intra-Cellular Salmonella enterica Serovar Typhimurium by a Nonlytic Mode of Action [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. arts.units.it [arts.units.it]
- 7. In vitro and in vivo properties of the bovine antimicrobial peptide, Bactenecin 5 | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
Refining protocols for Bac5(1-25) minimum bactericidal concentration (MBC) determination
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed protocols, troubleshooting guidance, and frequently asked questions (FAQs) for determining the Minimum Bactericidal Concentration (MBC) of the proline-rich antimicrobial peptide, Bac5(1-25). This resource is designed to assist researchers in obtaining accurate and reproducible results in their antimicrobial susceptibility testing.
Frequently Asked Questions (FAQs)
Q1: What is the expected MBC of Bac5(1-25) against common bacterial strains?
Q2: Why are my MBC results for Bac5(1-25) inconsistent?
A2: Inconsistency in MBC results can arise from several factors. Key areas to investigate include the initial bacterial inoculum concentration, the viability of the bacteria, the purity and accurate concentration of your Bac5(1-25) stock solution, and the type of microtiter plates used. Cationic peptides like Bac5(1-25) can adhere to the surface of standard polystyrene plates, reducing the effective concentration in the wells. Using polypropylene (B1209903) plates is recommended to minimize this issue.
Q3: Can I use a standard disk diffusion assay to determine the susceptibility of bacteria to Bac5(1-25)?
A3: Disk diffusion assays are generally not recommended for determining the antimicrobial activity of peptides like Bac5(1-25). The diffusion of the peptide into the agar (B569324) can be inconsistent, leading to unreliable results. A broth microdilution method to first determine the Minimum Inhibitory Concentration (MIC), followed by plating on agar to determine the MBC, is the standard and more reliable approach.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No bactericidal activity observed, even at high concentrations. | 1. Peptide degradation: The peptide may have degraded due to improper storage or handling. 2. Bacterial resistance: The bacterial strain may be inherently resistant to Bac5(1-25). 3. Inappropriate assay conditions: The chosen growth medium may inhibit peptide activity. | 1. Ensure the peptide is stored correctly (typically at -20°C or lower) and handle it with sterile, low-protein-binding tips. 2. Verify the identity and expected susceptibility of your bacterial strain. 3. Use Mueller-Hinton Broth (MHB) as it is the standard medium for antimicrobial susceptibility testing. |
| High variability in MBC values between replicates. | 1. Inaccurate pipetting: Small variations in the volume of peptide or bacterial suspension can lead to significant differences. 2. Non-homogenous bacterial suspension: Clumping of bacteria can lead to uneven distribution in the wells. 3. Peptide adsorption to plates: As mentioned, cationic peptides can bind to polystyrene. | 1. Calibrate your pipettes regularly and use reverse pipetting for viscous solutions. 2. Ensure the bacterial suspension is well-vortexed before dispensing. 3. Use polypropylene 96-well plates. |
| Discrepancy between MIC and MBC values (e.g., high MBC despite a low MIC). | 1. Bacteriostatic vs. Bactericidal effect: The peptide may be inhibiting growth (bacteriostatic) at lower concentrations but not killing the bacteria (bactericidal). 2. Incomplete killing: The incubation time for the MBC determination may not be sufficient. | 1. This is a valid biological outcome. An MBC that is significantly higher than the MIC indicates a bacteriostatic mechanism at lower concentrations. 2. Ensure an incubation period of 18-24 hours for the MBC plates to allow for the growth of any surviving bacteria. |
| Unexpected results with P. aeruginosa. | Altered mechanism of action: P. aeruginosa lacks the SbmA transporter necessary for the typical intracellular action of Bac5.[2][4] The peptide may be acting on the bacterial membrane instead. | Be aware that the mechanism of action, and therefore the expected MBC, may differ for P. aeruginosa. Higher concentrations may be required to observe a bactericidal effect due to a membrane disruption mechanism.[2] |
| Poor activity against S. aureus. | Limited uptake: Gram-positive bacteria like S. aureus lack the specific inner membrane transporters found in Gram-negative bacteria, hindering the peptide's entry to its intracellular target.[3] | This is an expected outcome for many proline-rich antimicrobial peptides. The primary target range for Bac5(1-25) is Gram-negative bacteria. |
Data Presentation
Table 1: Reported Minimum Bactericidal Concentration (MBC) of Bac5(1-25)
| Bacterial Species | Strain | MBC (µM) | Reference |
| Escherichia coli | BW25113 | 4 | [1] |
| Staphylococcus aureus | - | Data not available | - |
| Pseudomonas aeruginosa | - | Data not available | - |
Experimental Protocols
Protocol for Bac5(1-25) Minimum Bactericidal Concentration (MBC) Determination
This protocol is adapted from standard broth microdilution methods for antimicrobial peptides.
Materials:
-
Bac5(1-25) peptide, lyophilized
-
Target bacterial strain (e.g., E. coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Mueller-Hinton Agar (MHA)
-
Sterile 0.9% saline
-
Sterile polypropylene 96-well plates
-
Sterile petri dishes
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Bac5(1-25) Stock Solution:
-
Aseptically reconstitute the lyophilized Bac5(1-25) in sterile water to a stock concentration of 1 mM.
-
Prepare serial two-fold dilutions of the peptide in MHB in a polypropylene 96-well plate. The final concentrations should typically range from 128 µM down to 0.25 µM.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate, inoculate a single colony of the target bacterium into 5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (typically an OD₆₀₀ of 0.4-0.6).
-
Dilute the bacterial culture in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Minimum Inhibitory Concentration (MIC) Assay:
-
Add 50 µL of the diluted bacterial suspension to each well of the 96-well plate containing 50 µL of the serially diluted Bac5(1-25). This will bring the final volume to 100 µL per well and the final bacterial concentration to approximately 2.5 x 10⁵ CFU/mL.
-
Include a positive control well (bacteria in MHB without peptide) and a negative control well (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of Bac5(1-25) that completely inhibits visible bacterial growth.
-
-
Minimum Bactericidal Concentration (MBC) Determination:
-
From the wells corresponding to the MIC and at least two higher concentrations showing no visible growth, plate 10 µL of the suspension onto MHA plates.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of Bac5(1-25) that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
-
Visualizations
Caption: Mechanism of Bac5(1-25) action in E. coli.
Caption: Experimental workflow for MBC determination.
References
- 1. journals.asm.org [journals.asm.org]
- 2. The Mechanism of Killing by the Proline-Rich Peptide Bac7(1–35) against Clinical Strains of Pseudomonas aeruginosa Differs from That against Other Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proline-rich antimicrobial peptides: converging to a non-lytic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Addressing non-specific binding of Bac5(1-25) in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antimicrobial peptide Bac5(1-25) in cellular assays. The information provided aims to help users address common challenges, particularly non-specific binding, and to provide clear protocols for relevant experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Bac5(1-25)?
A1: Bac5(1-25) is a proline-rich antimicrobial peptide (PrAMP) that primarily functions by inhibiting protein synthesis in susceptible bacteria.[1][2][3][4] It enters the bacterial cytoplasm via the inner membrane transporter SbmA and binds to the bacterial ribosome, preventing the transition from the initiation to the elongation phase of translation.[1][2][3] While its main target is intracellular, at higher concentrations, Bac5(1-25) can also cause permeabilization of the bacterial membrane.
Q2: Why am I observing high background or non-specific binding in my cellular assay with Bac5(1-25)?
A2: Bac5(1-25) is a cationic peptide with a predicted high isoelectric point (pI), meaning it carries a strong positive net charge at physiological pH. This positive charge can lead to electrostatic interactions with negatively charged components on the surface of eukaryotic and prokaryotic cells, such as heparan sulfate (B86663) proteoglycans and phospholipids, resulting in non-specific binding. This is a common issue with arginine-rich peptides.
Q3: What are the general strategies to reduce non-specific binding of Bac5(1-25)?
A3: General strategies to mitigate non-specific binding include:
-
Increasing the ionic strength of your buffers to shield electrostatic interactions.
-
Adding blocking agents to your assay buffers to saturate non-specific binding sites.
-
Optimizing the concentration of Bac5(1-25) to the lowest effective concentration.
-
Adjusting the pH of the buffer, although this may also affect cellular health and peptide activity.
Q4: Can Bac5(1-25) be used in assays with eukaryotic cells?
A4: Yes, Bac5(1-25) has been shown to have low toxicity toward eukaryotic cells, making it suitable for co-culture assays or for studying its effects in the presence of host cells.[1][2] However, non-specific binding to eukaryotic cell membranes can still be a concern and should be addressed with appropriate blocking strategies.
Troubleshooting Guides
Issue 1: High Background Signal in Immunofluorescence Assays
Symptoms:
-
High fluorescence intensity in negative control cells (not treated with Bac5(1-25)).
-
Diffuse, non-specific staining across the cell surface.
-
Difficulty distinguishing specific binding from background noise.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Electrostatic interactions | Increase the salt concentration in your washing and incubation buffers (e.g., up to 1 M NaCl). | High salt concentrations can disrupt weak electrostatic interactions, reducing non-specific binding of the highly cationic Bac5(1-25). |
| Insufficient blocking | Use a protein-based blocking agent like Bovine Serum Albumin (BSA) or casein in your blocking and antibody dilution buffers. | These proteins will bind to non-specific sites on the cells and coverslip, preventing the peptide from adhering non-specifically. |
| Hydrophobic interactions | Add a low concentration of a non-ionic surfactant (e.g., 0.05% Tween-20) to your washing buffers. | Surfactants can help to disrupt non-specific hydrophobic interactions between the peptide and cell membranes or plasticware. |
| Primary/Secondary antibody issues | Run controls with the secondary antibody alone to check for non-specific binding. Ensure your secondary antibody is pre-adsorbed against the species of your sample. | This helps to determine if the background is from the peptide or the detection antibodies. |
Issue 2: High Percentage of "Positive" Cells in Flow Cytometry
Symptoms:
-
A significant portion of the cell population appears positive for Bac5(1-25) binding, even at low concentrations or in negative controls.
-
The positive and negative populations are not well-separated.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Non-specific binding to cell surface | Include a blocking step with a protein-based blocker (e.g., 1-3% BSA) before adding Bac5(1-25). | BSA will occupy non-specific binding sites on the cell surface. |
| Interaction with dead cells | Use a viability dye to exclude dead cells from the analysis. | Dead cells have compromised membranes and can non-specifically take up antibodies and peptides. |
| Cationic peptide interactions | Pre-incubate cells with a low concentration of heparin (e.g., 10-100 IU/mL). | Heparin is a highly anionic polysaccharide that can neutralize the positive charge of Bac5(1-25), thus reducing non-specific electrostatic binding.[5] |
| Peptide concentration too high | Perform a dose-response experiment to determine the optimal concentration of Bac5(1-25) that gives a specific signal without high background. | Using the lowest effective concentration minimizes off-target and non-specific interactions. |
Data Presentation
Table 1: Predicted Physicochemical Properties of Bovine Bac5(1-25)
| Property | Predicted Value | Method/Tool |
| Amino Acid Sequence | RPFRPPLPRPGPRPIPRPLPFRPRP | Literature Search[6] |
| Molecular Weight | 3121.82 Da | Isoelectric Point Calculator 2.0 |
| Theoretical Isoelectric Point (pI) | 12.43 | Isoelectric Point Calculator 2.0 |
Table 2: Recommended Concentrations of Common Blocking Agents
| Blocking Agent | Application | Recommended Concentration |
| Bovine Serum Albumin (BSA) | Immunofluorescence, Flow Cytometry | 1-5% (w/v) |
| Casein | ELISA, Western Blotting, Immunofluorescence | 0.1-1% (w/v)[2][7][8] |
| Normal Serum | Immunofluorescence | 5-10% (v/v) |
| Heparin | Flow Cytometry (for cationic molecules) | 10-100 IU/mL[5] |
Experimental Protocols
Protocol 1: Immunofluorescence Staining to Visualize Bac5(1-25) Interaction with Cells
-
Cell Seeding: Seed cells on sterile glass coverslips in a 24-well plate and culture until they reach 50-80% confluency.
-
Washing: Gently wash the cells three times with Phosphate-Buffered Saline (PBS).
-
Blocking: Incubate the cells with a blocking buffer (e.g., PBS with 3% BSA) for 1 hour at room temperature to minimize non-specific binding.
-
Peptide Incubation: Dilute Bac5(1-25) to the desired concentration in a binding buffer (e.g., PBS with 1% BSA) and incubate with the cells for the desired time and temperature.
-
Washing: Wash the cells three times with PBS to remove unbound peptide.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization (Optional): If detecting an intracellular target, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Antibody Staining: If using an antibody to detect Bac5(1-25), incubate with the primary antibody diluted in binding buffer for 1 hour, wash, and then incubate with a fluorescently-labeled secondary antibody for 1 hour in the dark.
-
Counterstaining and Mounting: Stain the cell nuclei with a DNA dye (e.g., DAPI) and mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Visualization: Image the slides using a fluorescence or confocal microscope.
Protocol 2: Flow Cytometry to Quantify Bac5(1-25) Binding to Cells
-
Cell Preparation: Prepare a single-cell suspension of your target cells at a concentration of 1-2 x 10^6 cells/mL in a suitable buffer (e.g., PBS with 1% BSA).
-
Blocking: Incubate the cells with a blocking agent. For cationic peptides like Bac5(1-25), pre-incubation with heparin (e.g., 50 IU/mL) for 15 minutes on ice can be effective.
-
Peptide Incubation: Add fluorescently-labeled Bac5(1-25) to the cell suspension at various concentrations and incubate for 30-60 minutes on ice or at 37°C, depending on the experimental question.
-
Washing: Wash the cells twice with cold PBS to remove unbound peptide. Centrifuge at a low speed (e.g., 300 x g) for 5 minutes between washes.
-
Viability Staining: Resuspend the cells in a buffer containing a viability dye (e.g., Propidium Iodide or a fixable viability dye) to label dead cells.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting a sufficient number of events for statistical analysis.
-
Data Analysis: Gate on the live, single-cell population and quantify the percentage of fluorescently-positive cells and the mean fluorescence intensity.
Visualizations
Caption: Mechanism of action of Bac5(1-25) in bacteria.
Caption: Experimental workflow to mitigate non-specific binding.
Caption: Troubleshooting flowchart for high background signals.
References
- 1. IPC - ISOELECTRIC POINT CALCULATION OF PROTEINS AND PEPTIDES [isoelectric.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Fragments of the Nonlytic Proline-Rich Antimicrobial Peptide Bac5 Kill Escherichia coli Cells by Inhibiting Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Heparin Reduces Nonspecific Eosinophil Staining Artifacts in Mass Cytometry Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Casein Protein Block to Optimize Immunohistochemistry Detection of Surface Immunoglobulin Heavy Chain Expression in Lymphoid Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Increase the Yield of Recombinant Bac5(1-25)
Welcome to the technical support center for the recombinant production of Bac5(1-25). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and strategies to enhance the yield of this potent antimicrobial peptide.
Frequently Asked Questions (FAQs)
Q1: What is Bac5(1-25) and why is its recombinant production challenging?
A1: Bac5(1-25) is a 25-amino-acid, proline-rich N-terminal fragment of the bovine antimicrobial peptide Bac5.[1][2] Its sequence is RFRPPIRRPPIRPPFYPPRFPRIPI. It exhibits excellent antimicrobial activity, particularly against Gram-negative bacteria like Escherichia coli, by inhibiting protein synthesis.[1][2] Recombinant production of Bac5(1-25) and other antimicrobial peptides (AMPs) is often challenging due to their inherent toxicity to the host organism, such as E. coli, which can lead to low cell density and poor yields. Additionally, small peptides are susceptible to proteolytic degradation by host cell proteases.
Q2: Which E. coli strain is recommended for expressing a toxic peptide like Bac5(1-25)?
A2: For toxic proteins, it is crucial to use an expression host that allows for tight regulation of basal expression. Strains like BL21(DE3)pLysS are highly recommended. The pLysS plasmid produces T7 lysozyme (B549824), which inhibits the T7 RNA polymerase, reducing "leaky" or unintended expression before induction with IPTG.[3][4] Other suitable strains include C41(DE3) and C43(DE3) , which are derivatives of BL21(DE3) selected for their ability to express toxic proteins, often at lower temperatures. For eukaryotic peptides with codon usage different from E. coli, strains like Rosetta(DE3) , which supply tRNAs for rare codons, can be beneficial.
Q3: Is codon optimization necessary for expressing Bac5(1-25) in E. coli?
A3: Yes, codon optimization is a key strategy for enhancing the expression of eukaryotic peptides in prokaryotic hosts.[5] Bac5(1-25) is a bovine peptide, and its native gene sequence will likely contain codons that are rarely used by E. coli. This can lead to translational stalling and reduced protein yield. Synthesizing a gene with codons optimized for E. coli's translational machinery can significantly increase the expression level, in some cases by 4-6 fold for other antimicrobial peptides.
Q4: What is the best strategy to prevent the toxicity of Bac5(1-25) to the E. coli host?
A4: The most effective strategy is to express Bac5(1-25) as a fusion protein. A fusion partner can mask the antimicrobial activity of the peptide, thereby protecting the host cell.[6] Additionally, expressing the fusion protein as an insoluble inclusion body can sequester the toxic peptide away from the cytoplasm. Upon purification of the fusion protein, the Bac5(1-25) peptide can be cleaved from its fusion partner.
Troubleshooting Guide
Issue 1: Low or No Expression of the Bac5(1-25) Fusion Protein
-
Potential Cause: "Leaky" expression of the toxic peptide leading to cell death before induction.
-
Solution: Ensure you are using a tightly regulated expression system. Use a BL21(DE3)pLysS or a similar strain to minimize basal expression.
-
-
Potential Cause: Suboptimal codon usage.
-
Solution: Verify that the gene sequence has been codon-optimized for E. coli.
-
-
Potential Cause: Incorrect induction conditions.
-
Solution: Optimize the IPTG concentration (try a range from 0.1 mM to 1 mM) and the induction time and temperature. Lowering the induction temperature to 16-25°C and extending the induction time can often improve the yield of soluble and correctly folded protein.
-
Issue 2: The Bac5(1-25) Fusion Protein is Expressed as Insoluble Inclusion Bodies
-
Potential Cause: High expression rate and the hydrophobic nature of the fusion protein.
-
Solution: This can be advantageous for toxic peptides as it sequesters them. Proceed with inclusion body purification protocols. If a soluble protein is desired, try reducing the induction temperature (e.g., 16-20°C), lowering the IPTG concentration, or using a more soluble fusion partner like Maltose Binding Protein (MBP) or Small Ubiquitin-like Modifier (SUMO).
-
Issue 3: Low Yield of Purified Bac5(1-25) After Cleavage from the Fusion Partner
-
Potential Cause: Inefficient cleavage of the fusion tag.
-
Solution: Ensure the cleavage site is accessible and that you are using the optimal conditions (enzyme concentration, buffer, temperature) for the specific protease or chemical cleavage agent. For enzymatic cleavage, perform a small-scale trial to optimize the digestion time.
-
-
Potential Cause: Degradation of the released peptide.
-
Solution: Add protease inhibitors to your buffers after cell lysis and during purification. Keep the protein on ice or at 4°C whenever possible.
-
-
Potential Cause: Loss of the small peptide during purification steps.
-
Solution: Use dialysis membranes with an appropriate molecular weight cutoff (MWCO) to prevent the loss of the ~2.9 kDa Bac5(1-25) peptide. Be mindful of potential losses during buffer exchange and concentration steps.
-
Data Presentation
Table 1: Comparison of Recombinant Antimicrobial Peptide Yields with Different Fusion Tags in E. coli
| Antimicrobial Peptide | Fusion Tag | Expression System | Yield of Fusion Protein (mg/L) | Final Yield of Peptide (mg/L) | Reference |
| AP2 | SUMO | E. coli with auto-induction medium | ~23 | 2.7 | [5] |
| AL32-P113 | Intein | E. coli BL21(DE3) | Not specified | 12.1 | |
| Scygonadin (monomer) | SmbP | E. coli SHuffle T7 | ~20 mg per 1 mL of IMAC column | Not specified | [7] |
| Scygonadin (tandem) | SmbP | E. coli SHuffle T7 | ~30 mg per 1 mL of IMAC column | Not specified | [7] |
| Lumbrokinase | SUMO | pET28a(+) in E. coli | Not specified | 8.9 | [8] |
Experimental Protocols
Protocol 1: Expression of His-SUMO-Bac5(1-25) in E. coli BL21(DE3)pLysS
-
Transformation: Transform the pET-based expression plasmid containing the codon-optimized His-SUMO-Bac5(1-25) gene into chemically competent E. coli BL21(DE3)pLysS cells. Plate on LB agar (B569324) containing the appropriate antibiotics (e.g., kanamycin (B1662678) for the pET vector and chloramphenicol (B1208) for the pLysS plasmid) and incubate overnight at 37°C.[4]
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium with the same antibiotics. Grow overnight at 37°C with shaking.
-
Main Culture: Inoculate 1 L of LB medium containing antibiotics with the 10 mL overnight culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[9]
-
Induction: Cool the culture to 20°C. Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Expression: Continue to incubate at 20°C for 12-16 hours with shaking.
-
Harvest: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.
Protocol 2: Purification of His-SUMO-Bac5(1-25) and Cleavage of the Tag
-
Cell Lysis: Resuspend the cell pellet in 20 mL of lysis buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with lysozyme (1 mg/mL) and a protease inhibitor cocktail. Incubate on ice for 30 minutes. Sonicate the mixture on ice to ensure complete lysis and reduce viscosity.
-
Clarification: Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.[10][11]
-
Washing: Wash the column with 10-20 column volumes of wash buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0).
-
Elution: Elute the His-SUMO-Bac5(1-25) fusion protein with elution buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect fractions and analyze by SDS-PAGE.
-
Buffer Exchange: Pool the fractions containing the fusion protein and perform a buffer exchange into a SUMO cleavage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM DTT, pH 8.0) using a desalting column or dialysis.
-
SUMO Protease Cleavage: Add SUMO protease to the fusion protein solution (typically a 1:100 enzyme to substrate ratio by weight) and incubate at 4°C overnight.[12][13]
-
Removal of Tag and Protease: To separate the cleaved Bac5(1-25) from the His-SUMO tag and the His-tagged SUMO protease, pass the cleavage reaction mixture through the Ni-NTA column again. The Bac5(1-25) peptide will be in the flow-through, while the His-tagged components will bind to the resin.
-
Final Purification: The flow-through containing Bac5(1-25) can be further purified by reverse-phase high-performance liquid chromatography (RP-HPLC) if necessary.
Visualizations
Caption: Workflow for recombinant Bac5(1-25) production.
Caption: Troubleshooting logic for low Bac5(1-25) yield.
References
- 1. Fragments of the Nonlytic Proline-Rich Antimicrobial Peptide Bac5 Kill Escherichia coli Cells by Inhibiting Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Expression of the Antimicrobial Peptide SE-33-A2P, a Modified Analog of Cathelicidin, and an Analysis of Its Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem-agilent.com [chem-agilent.com]
- 5. Expression and purification of antimicrobial peptide AP2 using SUMO fusion partner technology in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carrier proteins for fusion expression of antimicrobial peptides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Yield Expression and Purification of Scygonadin, an Antimicrobial Peptide, Using the Small Metal-Binding Protein SmbP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. neb.com [neb.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. neb.com [neb.com]
- 12. research.fredhutch.org [research.fredhutch.org]
- 13. SPI “sandwich”: Combined SUMO‐Peptide‐Intein expression system and isolation procedure for improved stability and yield of peptides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of Bac5(1-25) antimicrobial activity in different bacterial species
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial activity of the proline-rich antimicrobial peptide (PrAMP) fragment Bac5(1-25) against a panel of clinically relevant bacterial species. Its performance is contrasted with other antimicrobial agents, supported by experimental data.
Executive Summary
Bac5(1-25), a 25-amino acid fragment of the bovine cathelicidin (B612621) Bac5, demonstrates significant antimicrobial activity, particularly against Gram-negative bacteria. Its primary mechanism of action involves the inhibition of bacterial protein synthesis by targeting the ribosome. This guide summarizes the available data on the minimum inhibitory concentrations (MICs) of Bac5(1-25) and compares them to another PrAMP, Bac7(1-35), as well as conventional antibiotics such as Erythromycin, Ciprofloxacin, and Gentamicin. The data indicates that Bac5(1-25) is a potent inhibitor of Escherichia coli and shows activity against other challenging pathogens, positioning it as a promising candidate for further antimicrobial drug development.
Comparative Analysis of Antimicrobial Activity
The antimicrobial efficacy of Bac5(1-25) and comparator agents is presented below. The data has been compiled from various studies, and it is important to note that direct comparisons may be influenced by variations in experimental conditions and bacterial strains used.
Table 1: Minimum Inhibitory Concentration (MIC) Values of Bac5(1-25) and Comparator Antimicrobial Agents against Various Bacterial Species.
| Bacterial Species | Bac5(1-25) (µM) | Bac7(1-35) (µM) | Erythromycin (µg/mL) | Ciprofloxacin (µg/mL) | Gentamicin (µg/mL) |
| Escherichia coli | 1 | 2 | >64 | 0.015 - >32 | 0.25 - >128 |
| Acinetobacter baumannii | >32 | 4 - 8 | 1 - >256 | 0.06 - >64 | 0.25 - >256 |
| Klebsiella pneumoniae | 16 | 4 - 8 | >64 | 0.015 - >64 | 0.25 - >128 |
| Pseudomonas aeruginosa | >32 | 16 - 32 | >128 | 0.06 - >32 | 0.12 - >256 |
| Staphylococcus aureus | >32 | >64 | 0.25 - >256 | 0.12 - >32 | 0.06 - >1024 |
Note: MIC values can vary between different strains of the same bacterial species and under different testing conditions.
Mechanism of Action: Inhibition of Protein Synthesis
Bac5(1-25) exerts its antimicrobial effect through a non-lytic mechanism, meaning it does not primarily disrupt the bacterial cell membrane. Instead, it traverses the bacterial outer and inner membranes to reach the cytoplasm, where it binds to the bacterial ribosome. This binding event interferes with the translation process, specifically inhibiting the transition from the initiation to the elongation phase of protein synthesis, ultimately leading to bacterial cell death.
Caption: Signaling pathway of Bac5(1-25) antimicrobial activity.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay for assessing the antimicrobial activity of a compound. The following is a generalized broth microdilution protocol, a standard method used in the cited studies.
Broth Microdilution Assay for MIC Determination
-
Preparation of Bacterial Inoculum:
-
Isolate single colonies of the test bacterium from a fresh agar (B569324) plate.
-
Inoculate a sterile broth medium (e.g., Mueller-Hinton Broth) and incubate at 37°C with agitation until the culture reaches the logarithmic growth phase.
-
Adjust the bacterial suspension to a concentration of approximately 1 x 10^8 colony-forming units (CFU)/mL. Dilute this suspension to a final concentration of 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the antimicrobial agent (e.g., Bac5(1-25)) in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the antimicrobial agent dilutions.
-
Include a positive control (bacteria without antimicrobial agent) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
-
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
Bac5(1-25) demonstrates potent antimicrobial activity, particularly against Gram-negative bacteria like E. coli, by inhibiting protein synthesis. While its efficacy against some other pathogens, such as P. aeruginosa and S. aureus, appears to be limited in the available studies, its distinct mechanism of action and potent activity against specific bacteria make it a valuable lead compound for the development of novel antibiotics. Further research is warranted to explore its full therapeutic potential, including synergistic studies with other antimicrobial agents and formulation strategies to enhance its spectrum of activity.
Unveiling the Cytotoxicity Profile of Bac5(1-25): A Comparative Analysis Across Multiple Cell Lines
For researchers, scientists, and drug development professionals, understanding the cytotoxic profile of a potential therapeutic agent is paramount. This guide provides a comprehensive cross-validation of the cytotoxicity of Bac5(1-25), a promising proline-rich antimicrobial peptide, in various mammalian cell lines. The data presented herein is supported by established experimental protocols and visualized through signaling pathway and workflow diagrams to facilitate a clear and objective comparison.
Bac5(1-25) is a fragment of the bovine antimicrobial peptide Bac5, known for its potent activity against Gram-negative bacteria. A key attribute of proline-rich antimicrobial peptides (PrAMPs) like Bac5(1-25) is their targeted mechanism of action, which involves entering bacterial cells and inhibiting protein synthesis, leading to a non-lytic mode of bacterial cell death.[1][2][3][4] This targeted approach is anticipated to translate into low toxicity towards eukaryotic cells, a critical factor for therapeutic development.[2][3][4][5][6][7]
Comparative Cytotoxicity of Bac5(1-25)
The following table summarizes the available data on the cytotoxic effects of Bac5(1-25) and its derivatives on various mammalian cell lines. The data is compiled from multiple studies to provide a broad overview of the peptide's impact on cell viability.
| Cell Line | Cell Type | Peptide | Concentration | Cytotoxicity Assay | Observed Effect | Source(s) |
| NIH 3T3 | Murine Fibroblast | Bac5(1-25) | Up to 32 μM | Tetrazolium (MTT) | No significant effect on cell viability. | [1] |
| MEC-1 | Human B-cell Leukemia | Bac5(1-25) | 64 μM | Not Specified | ~30% decrease in cell viability. | [8] |
| MEC-1 | Human B-cell Leukemia | Bac5(1-17) derivatives | 32 μM | MTT | Most derivatives exhibited low cytotoxicity. | [1][4] |
| A549 | Human Lung Carcinoma | B7-005 (Bac5(1-25) derivative) | Up to 32 μM | MTT | No cytotoxic effects observed. | [9] |
Mechanism of Action: A Targeted Approach
Bac5(1-25) and other PrAMPs exhibit a distinct mechanism of action that contributes to their low cytotoxicity in mammalian cells. Unlike many other antimicrobial peptides that disrupt cell membranes, Bac5(1-25) translocates across the bacterial membrane via the SbmA transporter and targets the bacterial ribosome, thereby inhibiting protein synthesis.[1][2][3][4] This intracellular targeting minimizes damage to mammalian cell membranes.
Experimental Protocols
To ensure the reproducibility and cross-validation of cytotoxicity data, detailed experimental protocols are essential. Below are standard methodologies for assessing cell viability and cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Replace the medium with fresh medium containing various concentrations of Bac5(1-25) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the viability of untreated control cells.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, a marker of cell membrane disruption and cytotoxicity.
Protocol:
-
Cell Culture and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the assay kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with Bac5(1-25) for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are positive for both stains.
Conclusion
The available data from multiple studies consistently indicate that Bac5(1-25) and its derivatives exhibit low cytotoxicity against a range of mammalian cell lines. This favorable safety profile, coupled with its potent antimicrobial activity, underscores the potential of Bac5(1-25) as a lead compound for the development of novel anti-infective therapies. Further investigations employing a standardized panel of cell lines and a comprehensive set of cytotoxicity assays will be beneficial to establish a more detailed and directly comparable cytotoxicity profile.
References
- 1. Fragments of the Nonlytic Proline-Rich Antimicrobial Peptide Bac5 Kill Escherichia coli Cells by Inhibiting Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. MTT assay [protocols.io]
- 4. Proline‐Rich Peptides with Improved Antimicrobial Activity against E. coli, K. pneumoniae, and A. baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. scribd.com [scribd.com]
- 7. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of Bac5(1-25) and Its Truncated Fragments: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the proline-rich antimicrobial peptide Bac5(1-25) and its truncated fragments. This analysis, supported by experimental data, delves into their antimicrobial efficacy, mechanism of action, and cytotoxic profiles to inform the development of novel antibacterial agents.
Proline-rich antimicrobial peptides (PrAMPs) are a promising class of molecules in the fight against antibiotic-resistant bacteria, primarily due to their targeted intracellular mechanism of action and low toxicity to mammalian cells.[1][2] Bac5, a PrAMP isolated from bovine neutrophils, and its N-terminal fragments have been the subject of extensive research.[1][2][3] This guide focuses on the comparative performance of Bac5(1-25) and its key truncated versions, Bac5(1-15) and Bac5(1-31), highlighting their potential as therapeutic leads.
Data Presentation: Antimicrobial Activity and Cytotoxicity
The antimicrobial activity of Bac5 fragments is primarily directed against Gram-negative bacteria, with their efficacy being dependent on the peptide's length.[3][4] Shorter fragments of Bac5(1-25) have been investigated to identify the minimal sequence required for antimicrobial activity while balancing synthetic cost-effectiveness.[1]
| Peptide | Sequence | Target Organism | Minimum Inhibitory Concentration (MIC) (µM) | Minimum Bactericidal Concentration (MBC) (µM) | Reference |
| Bac5(1-25) | RFRPPIRRPPIRPPFYPPFRPPIRP | Escherichia coli BW25113 | 1 | 4 | [3] |
| Acinetobacter baumannii | - | - | [1] | ||
| Klebsiella pneumoniae | - | - | [1] | ||
| Staphylococcus aureus | - | - | [1] | ||
| Salmonella enterica | - | - | [1] | ||
| Pseudomonas aeruginosa | - | - | [1] | ||
| Bac5(1-31) | RFRPPIRRPPIRPPFYPPFRPPIRPPIFPPIRP | Escherichia coli BW25113 | 4 | - | [3] |
| Bac5(1-15) | RFRPPIRRPPIRPPF | Escherichia coli BW25113 | Inactive | - | [3] |
Table 1: Comparative Antimicrobial Activity of Bac5 Fragments against E. coli
The cytotoxicity of these peptides against eukaryotic cells is a critical factor for their therapeutic potential. Studies have shown that Bac5(1-25) and its shorter counterpart, Bac5(1-15), exhibit low toxicity towards mammalian cells, a desirable characteristic for drug development.[3]
| Peptide | Cell Line | Concentration (µM) | Cell Viability (%) | Reference |
| Bac5(1-25) | NIH 3T3 murine fibroblasts | up to 32 | No significant effect | [3] |
| Bac5(1-15) | NIH 3T3 murine fibroblasts | up to 32 | No significant effect | [3] |
| Bac5(1-31) | NIH 3T3 murine fibroblasts | 32 | Statistically significant decrease | [3] |
Table 2: Cytotoxicity of Bac5 Fragments against Murine Fibroblasts
Mechanism of Action: A Targeted Intracellular Assault
Unlike many antimicrobial peptides that disrupt bacterial membranes, Bac5 and its active fragments employ a non-lytic mechanism.[3][4] They traverse the outer and inner membranes of Gram-negative bacteria to reach their intracellular target: the ribosome.
The key steps in the mechanism of action are:
-
Translocation: Bac5 fragments utilize the inner membrane transporter SbmA to enter the bacterial cytoplasm.[3][4][5] The absence of SbmA abolishes the peptide's antimicrobial activity.[3][4]
-
Ribosome Inhibition: Once inside the cell, the peptides bind to the 70S ribosome, specifically within the ribosomal exit tunnel.[3][4][6]
-
Inhibition of Protein Synthesis: This binding event prevents the transition from the initiation to the elongation phase of translation, effectively halting protein synthesis and leading to bacterial cell death.[3][4]
This targeted inhibition of a crucial cellular process explains the potent bactericidal activity of these peptides.[3][4]
Caption: Mechanism of action of Bac5(1-25) against Gram-negative bacteria.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
-
Materials: 96-well microtiter plates (polypropylene recommended to prevent peptide adsorption), Mueller-Hinton Broth (MHB), bacterial culture, peptide stock solutions.[7]
-
Procedure:
-
Prepare serial two-fold dilutions of the peptides in MHB in the microtiter plate.
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).[7]
-
Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest peptide concentration with no visible bacterial growth.[7]
-
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the effect of the peptides on the viability of mammalian cells.[3]
-
Materials: 96-well cell culture plates, mammalian cell line (e.g., NIH 3T3), cell culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilizing agent (e.g., DMSO).
-
Procedure:
-
Seed the cells in the 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the peptides.
-
Incubate for a specified period (e.g., 24 hours).[3]
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilize the formazan crystals with the solubilizing agent.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage relative to untreated control cells.
-
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
The comparative analysis of Bac5(1-25) and its truncated fragments reveals critical structure-activity relationships. Bac5(1-25) emerges as a potent antimicrobial agent with a favorable safety profile, demonstrating strong activity against E. coli and low cytotoxicity.[3] The inactivity of the shorter Bac5(1-15) fragment suggests that a certain peptide length is crucial for its antimicrobial function.[3] Conversely, while the longer Bac5(1-31) fragment retains antimicrobial activity, it exhibits increased cytotoxicity, potentially limiting its therapeutic window.[3]
These findings underscore the potential of Bac5(1-25) as a lead compound for the development of new antibiotics. Its specific intracellular target and mechanism of action offer a promising strategy to combat bacterial resistance. Further research focusing on optimizing the peptide sequence to enhance antimicrobial potency while maintaining low cytotoxicity is warranted.
References
- 1. Search for Shorter Portions of the Proline-Rich Antimicrobial Peptide Fragment Bac5(1-25) That Retain Antimicrobial Activity by Blocking Protein Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Fragments of the Nonlytic Proline-Rich Antimicrobial Peptide Bac5 Kill Escherichia coli Cells by Inhibiting Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Frontiers | Characteristics of antimicrobial peptide OaBac5mini and its bactericidal mechanism against Escherichia coli [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
Bac5(1-25): A Comparative Analysis of a Proline-Rich Antimicrobial Peptide Against Traditional Antibiotics
For Immediate Release
In an era where antimicrobial resistance poses a significant threat to global health, the exploration of novel antibacterial agents is paramount. This guide provides a comprehensive comparison of the proline-rich antimicrobial peptide (AMP) Bac5(1-25) and its activity relative to conventional antibiotics. This document is intended for researchers, scientists, and drug development professionals, offering a data-driven overview of Bac5(1-25)'s potential as an alternative or adjunct to traditional therapies.
Executive Summary
Bac5(1-25), a fragment of the bovine cathelicidin (B612621) Bac5, demonstrates a distinct mechanism of action and potent antimicrobial activity, particularly against Gram-negative bacteria. Unlike many traditional antibiotics that target cell wall synthesis or DNA replication, Bac5(1-25) penetrates the bacterial inner membrane and inhibits protein synthesis by binding to the ribosome. This unique mode of action may offer an advantage against bacteria that have developed resistance to conventional drugs.
Quantitative Comparison of Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key indicator of an antimicrobial agent's potency. The following tables summarize the MIC values of Bac5(1-25) and a selection of traditional antibiotics against common bacterial strains. It is important to note that direct comparisons of MIC values across different studies can be influenced by variations in experimental protocols.
| Antimicrobial Agent | Bacterial Strain | MIC (µg/mL) | MIC (µM) | Source(s) |
| Bac5(1-25) | Escherichia coli BW25113 | ~3.1 | 1 | [1][2] |
| Ampicillin | Escherichia coli BW25113 | 4 | ~11.4 | |
| Ciprofloxacin | Escherichia coli BW25113 | No effect at tested concentrations | - | |
| Gentamicin | Escherichia coli BW25113 | Increased resistance noted | - | [3] |
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) against Escherichia coli BW25113.
| Antimicrobial Agent | Bacterial Strain | MIC (µg/mL) | MIC (µM) | Source(s) |
| Bac5(1-25) | Staphylococcus aureus | Weak activity reported | - | [4] |
| OaBac5mini (homolog) | Staphylococcus aureus ATCC 25923 | 208.33 to >250 | - | [4] |
| Ciprofloxacin | Staphylococcus aureus ATCC 29213 | 0.5 | ~1.5 | [5] |
| Gentamicin | Staphylococcus aureus ATCC 29213 | - | - | [6] |
| Vancomycin | Staphylococcus aureus ATCC 29213 | 0.03 - 0.12 | ~0.02 - 0.08 | [7] |
Table 2: Comparative Minimum Inhibitory Concentrations (MICs) against Staphylococcus aureus. Note: Data for Bac5(1-25) against a standard S. aureus strain is limited, with reports indicating weak activity. Data for a homologous peptide, OaBac5mini, is included for context.
Mechanisms of Action: A Visual Comparison
The antibacterial mechanisms of Bac5(1-25) and traditional antibiotics differ significantly, providing potential for synergistic activities and combating resistance.
Caption: Mechanism of action of Bac5(1-25).
Caption: Mechanisms of action of selected traditional antibiotics.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized method crucial for evaluating the efficacy of antimicrobial agents. The following protocols are based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and specific adaptations for antimicrobial peptides.
Broth Microdilution Assay for Traditional Antibiotics (CLSI M07-A9)
-
Inoculum Preparation:
-
Select 3-5 isolated colonies of the test bacterium from an 18-24 hour agar (B569324) plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Antibiotic Preparation:
-
Prepare stock solutions of the antibiotics according to the manufacturer's instructions.
-
Perform serial two-fold dilutions of each antibiotic in MHB in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Modified Broth Microdilution Assay for Bac5(1-25)
Due to the cationic and peptidic nature of Bac5(1-25), modifications to the standard protocol are often employed to prevent non-specific binding and inactivation.
-
Materials:
-
Use low-binding materials, such as polypropylene (B1209903) 96-well plates, to minimize peptide loss.
-
Prepare peptide stock solutions in a suitable solvent like sterile deionized water or 0.01% acetic acid.
-
-
Inoculum Preparation:
-
Prepare the bacterial inoculum as described in the standard protocol, using cation-adjusted MHB. A final concentration of 5 x 10⁵ CFU/mL is standard.[1]
-
-
Peptide Dilution and Incubation:
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the peptide that results in the complete inhibition of visible growth.[1]
-
Caption: General workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
Bac5(1-25) presents a compelling profile as a potential antimicrobial agent, particularly against Gram-negative bacteria. Its unique mechanism of inhibiting protein synthesis offers a different therapeutic target compared to many frontline antibiotics. While its efficacy against Gram-positive bacteria appears limited, its potent activity against strains like E. coli warrants further investigation, especially in the context of rising resistance to conventional treatments. The data and protocols presented in this guide aim to provide a solid foundation for researchers to objectively evaluate the potential of Bac5(1-25) in the development of new and effective antibacterial therapies.
References
- 1. Fragments of the Nonlytic Proline-Rich Antimicrobial Peptide Bac5 Kill Escherichia coli Cells by Inhibiting Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Characteristics of antimicrobial peptide OaBac5mini and its bactericidal mechanism against Escherichia coli [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. szu.gov.cz [szu.gov.cz]
- 7. Quality Control MIC Ranges Used for Telavancin with Application of a Revised CLSI Reference Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Nonlytic Mechanism of Bac5(1-25): A Comparative Guide to Membrane Integrity Assays
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant pathogens necessitates the exploration of novel antimicrobial agents with unconventional mechanisms of action. Proline-rich antimicrobial peptides (PrAMPs) represent a promising class of such agents, and among them, Bac5(1-25), a fragment of the bovine peptide Bac5, has garnered significant interest. Unlike many conventional antimicrobial peptides that kill bacteria by indiscriminately disrupting their cell membranes, Bac5(1-25) exhibits a nonlytic mechanism, targeting intracellular processes without causing significant membrane damage at its effective concentrations. This guide provides a comparative analysis of membrane integrity assays to validate the nonlytic action of Bac5(1-25), presenting supporting experimental data and detailed protocols for key methodologies.
Distinguishing Lytic and Nonlytic Mechanisms
Antimicrobial peptides are broadly categorized based on their interaction with the bacterial cell membrane.
-
Lytic Peptides: These peptides, such as melittin, nisin, and LL-37, induce bacterial death by permeabilizing and disrupting the cell membrane, leading to leakage of cellular contents. This action is often rapid and concentration-dependent.
-
Nonlytic Peptides: This class, which includes Bac5(1-25), typically translocates across the bacterial membrane without causing significant damage. Once inside the cytoplasm, they inhibit essential cellular processes like protein or DNA synthesis. Evidence for this mechanism relies on demonstrating potent antimicrobial activity at concentrations that do not compromise membrane integrity.
Comparative Analysis of Membrane Permeabilization
Membrane integrity assays are crucial for differentiating between lytic and nonlytic mechanisms. These assays utilize fluorescent probes that are normally excluded from cells with intact membranes. An increase in fluorescence indicates membrane permeabilization. The following table summarizes quantitative data from such assays for Bac5(1-25) and several well-characterized lytic peptides.
| Peptide | Organism | Assay | Concentration | % Permeabilization/Effect | Citation |
| Bac5(1-25) (Nonlytic) | E. coli | Propidium (B1200493) Iodide Uptake | 10 µM (>2x MIC) | < 1% | |
| Melittin (Lytic) | S. aureus | Propidium Iodide Uptake | 1x MIC | 82.4% | |
| Nisin (Lytic) | B. subtilis | Propidium Iodide Uptake | 10 µM | Significant increase in MFI | |
| LL-37 (Lytic) | E. coli | Calcein (B42510) Leakage | 5 ng/mL | Significant calcein release |
MFI: Mean Fluorescence Intensity
Key Membrane Integrity Assays: Experimental Protocols
Here, we detail the methodologies for three widely used membrane integrity assays.
Propidium Iodide (PI) Uptake Assay
This assay is a common method to assess plasma membrane integrity. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells. When the membrane is compromised, PI enters the cell, binds to DNA, and exhibits a significant increase in fluorescence.
Protocol:
-
Bacterial Culture: Grow the bacterial strain of interest (e.g., E. coli) to the mid-logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Cell Preparation: Harvest the bacterial cells by centrifugation, wash them twice with a non-fluorescent buffer (e.g., phosphate-buffered saline, PBS), and resuspend them in the same buffer to a final optical density at 600 nm (OD600) of 0.2.
-
Peptide Treatment: Aliquot the bacterial suspension into a 96-well black plate. Add varying concentrations of the antimicrobial peptide (e.g., Bac5(1-25), melittin) to the wells. Include a positive control for membrane disruption (e.g., 70% ethanol (B145695) or a known lytic peptide at a high concentration) and a negative control (buffer only).
-
PI Staining: Add propidium iodide to each well at a final concentration of 5-10 µg/mL.
-
Incubation: Incubate the plate at 37°C for 30 minutes in the dark.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm.
-
Data Analysis: Express the results as the percentage of permeabilized cells relative to the positive control or as the fold change in fluorescence intensity compared to the untreated control.
SYTOX Green Uptake Assay
SYTOX Green is another high-affinity nucleic acid stain that is impermeant to live cells. Upon membrane damage, it enters the cell and binds to nucleic acids, resulting in a bright green fluorescence.
Protocol:
-
Bacterial Culture and Preparation: Follow steps 1 and 2 as described for the Propidium Iodide Uptake Assay.
-
SYTOX Green Incubation: Add SYTOX Green to the bacterial suspension to a final concentration of 1-5 µM and incubate for 15-30 minutes at room temperature in the dark to allow for equilibration.
-
Peptide Treatment: Transfer the SYTOX Green-labeled bacterial suspension to a 96-well black plate and add the antimicrobial peptides at the desired concentrations. Include appropriate positive and negative controls.
-
Fluorescence Monitoring: Immediately begin monitoring the fluorescence kinetics using a microplate reader with an excitation wavelength of ~488 nm and an emission wavelength of ~523 nm. Measurements can be taken every 1-2 minutes for a duration of 30-60 minutes.
-
Data Analysis: Plot the fluorescence intensity over time. The rate and magnitude of the fluorescence increase are indicative of the extent and kinetics of membrane permeabilization.
Membrane Potential Assay using DiSC3(5)
This assay assesses the dissipation of the bacterial membrane potential, which is an early indicator of membrane disruption. DiSC3(5) is a fluorescent probe that accumulates in polarized membranes, leading to self-quenching of its fluorescence. Depolarization of the membrane results in the release of the dye into the cytoplasm and a subsequent increase in fluorescence.
Protocol:
-
Bacterial Culture and Preparation: Follow steps 1 and 2 as described for the Propidium Iodide Uptake Assay. Resuspend the cells in a buffer containing 5 mM HEPES and 20 mM glucose.
-
DiSC3(5) Loading: Add DiSC3(5) to the bacterial suspension to a final concentration of 0.5-2 µM and incubate at 37°C in the dark until the fluorescence signal stabilizes (typically 30-60 minutes), indicating maximal dye uptake and quenching.
-
Peptide Treatment: Transfer the DiSC3(5)-loaded cells to a fluorometer cuvette or a 96-well black plate. Record the baseline fluorescence for a few minutes before adding the antimicrobial peptide. A known membrane-depolarizing agent like gramicidin (B1672133) can be used as a positive control.
-
Fluorescence Measurement: Continuously monitor the fluorescence intensity with an excitation wavelength of ~622 nm and an emission wavelength of ~670 nm.
-
Data Analysis: The increase in fluorescence intensity over time reflects the extent of membrane depolarization.
Visualizing the Nonlytic Mechanism and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the conceptual framework of a nonlytic antimicrobial mechanism and the workflow of a typical membrane integrity assay.
Caption: Conceptual pathway of the nonlytic mechanism of Bac5(1-25).
Caption: General workflow for a membrane integrity assay.
Conclusion
The data and methodologies presented in this guide provide a robust framework for validating the nonlytic mechanism of Bac5(1-25). By employing membrane integrity assays such as propidium iodide uptake, SYTOX Green uptake, and membrane potential measurements, researchers can quantitatively demonstrate that Bac5(1-25) exerts its potent antimicrobial activity without causing significant disruption to the bacterial cell membrane, a key characteristic that distinguishes it from lytic antimicrobial peptides. This understanding is critical for the rational design and development of new classes of antibiotics that can circumvent existing resistance mechanisms.
A Comparative Analysis of Protein Synthesis Inhibition by Proline-Rich Antimicrobial Peptides
For Researchers, Scientists, and Drug Development Professionals
Proline-rich antimicrobial peptides (PrAMPs) represent a promising class of antibiotics that penetrate bacterial cells to inhibit protein synthesis, a critical process for bacterial survival. Unlike many conventional antibiotics that target the bacterial cell wall or membrane, PrAMPs act on intracellular targets, primarily the ribosome. This guide provides a comparative analysis of the protein synthesis inhibition profiles of various PrAMPs, supported by experimental data and detailed methodologies to aid in research and development efforts.
Mechanism of Action: Two Distinct Classes
PrAMPs are broadly categorized into two classes based on their distinct mechanisms of inhibition of the bacterial ribosome.
-
Class I PrAMPs act during the early stages of protein synthesis. They bind within the nascent peptide exit tunnel of the large ribosomal subunit, physically obstructing the path of the growing polypeptide chain. This blockage prevents the accommodation of aminoacyl-tRNA in the A-site, thereby stalling translation at or near the initiation phase.[1][2] Prominent members of this class include Bac7, Oncocin, Pyrrhocoricin, and Metalnikowin.
-
Class II PrAMPs , in contrast, interfere with the termination of protein synthesis. These peptides also bind within the peptide exit tunnel but do so in a manner that traps release factors (RF1 and RF2) on the ribosome after the completed polypeptide has been hydrolyzed from the tRNA.[3][4][5][6] This sequestration of release factors leads to a global disruption of translation termination. Apidaecin (B1169063) is the most well-characterized member of this class.
Quantitative Comparison of PrAMP Activity
The inhibitory potency of PrAMPs can be quantified through various metrics, including the half-maximal inhibitory concentration (IC50) in protein synthesis assays and the dissociation constant (Kd) for ribosome binding. The following tables summarize key quantitative data for representative Class I and Class II PrAMPs.
| Class I PrAMP | Organism of Origin | Target Organism | IC50 (Protein Synthesis Inhibition) | Ribosome Binding Affinity (Kd) | Reference(s) |
| Bac7(1-35) | Bovine | E. coli | 1 µM | Not Reported | [7] |
| Oncocin (Onc112) | Insect (Oncopeltus fasciatus) | E. coli | Not Reported | ~75 nM | [8][9] |
| Oncocin (Onc112) | Insect (Oncopeltus fasciatus) | P. aeruginosa | Not Reported | 36 nM | [8] |
| Oncocin (Onc112) | Insect (Oncopeltus fasciatus) | S. aureus | Not Reported | 102 nM | [8] |
| Pyrrhocoricin | Insect (Pyrrhocoris apterus) | E. coli | Not Reported | 50.8 µM (to DnaK) | [10] |
| Class II PrAMP | Organism of Origin | Target Organism | IC50 (Protein Synthesis Inhibition) | Ribosome Binding Affinity (Kd) | Reference(s) |
| Apidaecin (Api137) | Honey Bee (Apis mellifera) | E. coli | Poor in vitro inhibitor | 155 nM | [8] |
| Apidaecin (Api137) | Honey Bee (Apis mellifera) | K. pneumoniae | Poor in vitro inhibitor | Not Reported | [8] |
| Apidaecin (Api137) | Honey Bee (Apis mellifera) | P. aeruginosa | Poor in vitro inhibitor | >13 µM | [8] |
Visualizing the Mechanisms of Inhibition
The distinct inhibitory pathways of Class I and Class II PrAMPs can be visualized as follows:
References
- 1. Structures of proline-rich peptides bound to the ribosome reveal a common mechanism of protein synthesis inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragments of the Nonlytic Proline-Rich Antimicrobial Peptide Bac5 Kill Escherichia coli Cells by Inhibiting Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An antimicrobial peptide that inhibits translation by trapping release factors on the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - Exploration of the Sequence of Antimicrobial Peptide Api-137, a Translation Termination Inhibitor - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 5. Genome-wide effects of the antimicrobial peptide apidaecin on translation termination in bacteria | eLife [elifesciences.org]
- 6. Structure-activity relationships of the antimicrobial peptide natural product apidaecin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure of the mammalian antimicrobial peptide Bac7(1–16) bound within the exit tunnel of a bacterial ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. The antibacterial peptide pyrrhocoricin inhibits the ATPase actions of DnaK and prevents chaperone-assisted protein folding - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Species-Specific Antimicrobial Action of Bac5(1-25): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the species-specific activity of the proline-rich antimicrobial peptide (PrAMP) Bac5(1-25). Drawing from experimental data, we delve into its efficacy against various bacterial species, its mechanism of action, and detailed protocols for assessing its antimicrobial properties. This document aims to equip researchers with the necessary information to evaluate Bac5(1-25) as a potential therapeutic agent.
Mechanism of Action: A Targeted Intracellular Assault
Unlike many antimicrobial peptides that disrupt bacterial membranes, Bac5(1-25) employs a more sophisticated, non-lytic mechanism.[1][2][3][4] It specifically targets intracellular processes, primarily inhibiting protein synthesis.[1][2][3][4] This targeted approach contributes to its low toxicity against eukaryotic cells.[1][2][4]
The journey of Bac5(1-25) into the bacterial cell is a critical first step. In Gram-negative bacteria such as Escherichia coli, the peptide is actively transported across the inner membrane by the SbmA transporter.[1][5][6] Once in the cytoplasm, Bac5(1-25) binds to the bacterial ribosome, specifically within the ribosomal tunnel.[1][2][3][4] This binding event physically obstructs the transition from the initiation to the elongation phase of translation, effectively halting protein production and leading to bacterial cell death.[1][2][3][4]
Caption: Mechanism of action of Bac5(1-25) in Gram-negative bacteria.
Comparative Antimicrobial Activity
The efficacy of Bac5(1-25) varies significantly across different bacterial species. It exhibits potent activity against several Gram-negative bacteria, while its effectiveness against Gram-positive bacteria and other species is more limited.
Quantitative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Bac5(1-25) against various bacterial strains as reported in the literature.
| Bacterial Species | Strain | MIC (µM) | MBC (µM) | Reference |
| Escherichia coli | BW25113 | 1 | 4 | [1] |
| Escherichia coli | BW25113 ΔsbmA | 16 | >16 | [1] |
| Escherichia coli | ATCC 25922 | ~2 (native Bac5) | - | [1] |
| Salmonella enterica serovar Typhimurium | - | - | - | [7][8] |
| Klebsiella pneumoniae | - | - | - | [7][8] |
| Acinetobacter baumannii | - | - | - | [7] |
| Pseudomonas aeruginosa | - | - | - | [7] |
| Staphylococcus aureus | - | Inactive | - | [7][9] |
| Thermus thermophilus | - | Poor inhibitor | - | [2][3][4] |
Note: The activity of Bac5 and its fragments can be influenced by the specific bacterial strain and the experimental conditions used.
Experimental Protocols
Accurate and reproducible assessment of antimicrobial activity is paramount. The following sections detail the standard methodologies for determining the MIC and MBC of antimicrobial peptides like Bac5(1-25).
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.
Materials:
-
Mueller-Hinton Broth (MHB)[10]
-
96-well microtiter plates[10]
-
Bacterial culture in logarithmic growth phase
-
Bac5(1-25) peptide stock solution
-
Incubator
Procedure:
-
Prepare serial twofold dilutions of Bac5(1-25) in MHB in a 96-well plate.
-
Adjust the bacterial culture to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[10]
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.[10]
-
Determine the MIC by visual inspection for the lowest concentration of the peptide that completely inhibits bacterial growth.[10]
Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a follow-up to the MIC test.
Materials:
-
MIC plate from the previous experiment
-
Mueller-Hinton Agar (MHA) plates
-
Incubator
Procedure:
-
Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Spot-plate the aliquots onto MHA plates.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the peptide that results in a 99.9% reduction in CFU compared to the initial inoculum.
In Vitro Protein Synthesis Inhibition Assay
To confirm the mechanism of action, an in vitro transcription/translation assay can be performed.
Materials:
-
E. coli S30 extract system for coupled in vitro transcription-translation
-
Plasmid DNA encoding a reporter protein (e.g., luciferase)
-
Bac5(1-25) peptide
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Set up the in vitro transcription/translation reaction according to the manufacturer's instructions.
-
Add varying concentrations of Bac5(1-25) to the reactions.
-
Incubate the reactions to allow for protein synthesis.
-
Measure the luminescence produced by the reporter protein. A decrease in luminescence indicates inhibition of protein synthesis.[11]
Conclusion
Bac5(1-25) demonstrates significant, species-specific antimicrobial activity, particularly against Gram-negative bacteria like E. coli. Its intracellular mechanism of action, targeting protein synthesis, makes it an attractive candidate for further investigation as a novel antibiotic. The provided experimental protocols offer a standardized approach for researchers to assess its efficacy and compare its performance with other antimicrobial agents. Further studies are warranted to explore its full therapeutic potential and to investigate strategies to broaden its spectrum of activity.
References
- 1. journals.asm.org [journals.asm.org]
- 2. moodle2.units.it [moodle2.units.it]
- 3. journals.asm.org [journals.asm.org]
- 4. Fragments of the Nonlytic Proline-Rich Antimicrobial Peptide Bac5 Kill Escherichia coli Cells by Inhibiting Protein Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Characteristics of antimicrobial peptide OaBac5mini and its bactericidal mechanism against Escherichia coli [frontiersin.org]
- 6. Characteristics of antimicrobial peptide OaBac5mini and its bactericidal mechanism against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Search for Shorter Portions of the Proline-Rich Antimicrobial Peptide Fragment Bac5(1-25) That Retain Antimicrobial Activity by Blocking Protein Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Antibacterial Peptide BSN-37 Kills Extra- and Intra-Cellular Salmonella enterica Serovar Typhimurium by a Nonlytic Mode of Action [frontiersin.org]
- 9. In vitro and in vivo properties of the bovine antimicrobial peptide, Bactenecin 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Designing New Chimeric Proline-Rich Antimicrobial Peptides to Enhance Efficacy Toward the ESKAPE+E: Beyond Sequence Extension [mdpi.com]
- 11. d-nb.info [d-nb.info]
Safety Operating Guide
Essential Safety and Disposal Guide for Bac5(1-25)
For Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling Protocols
Bac5(1-25) is an N-terminal fragment of the bovine proline-rich antimicrobial peptide, Bac5.[1][2] While not classified as acutely hazardous, its biological activity necessitates careful handling to prevent unintended personnel exposure or environmental release.
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Lab Coat: A standard laboratory coat must be worn at all times.
All handling of Bac5(1-25) should be conducted in a well-ventilated area. In case of a spill, alert others in the vicinity, contain the spill with absorbent materials, and decontaminate the area.
Storage Procedures
Proper storage is essential to maintain the integrity of Bac5(1-25). For research purposes, it is often shipped at room temperature in the continental US, though this may vary for other locations.[1] For long-term storage, it is crucial to follow the specific recommendations provided in the product's Certificate of Analysis.[1]
Proper Disposal Procedures for Bac5(1-25)
The following disposal procedures are designed to mitigate risks associated with the biological activity of Bac5(1-25) and to ensure compliance with general laboratory safety standards.
Step-by-Step Disposal Guide
-
Inactivation of Liquid Waste:
-
All solutions containing Bac5(1-25), including experimental media and unused stock solutions, should be considered biologically active.
-
Treat liquid waste with a 10% bleach solution (to achieve a final concentration of 0.5-1.0% sodium hypochlorite) for a minimum of 30 minutes to inactivate the peptide.[3]
-
After inactivation, neutralize the pH of the solution before drain disposal, ensuring compliance with local wastewater regulations. Always flush with a large volume of water.[3]
-
-
Disposal of Solid Waste:
-
Solid waste, such as contaminated pipette tips, vials, and gloves, should be collected in a dedicated, leak-proof container labeled "Hazardous Waste" and listing "Bac5(1-25)" as the contaminant.
-
This container should be stored in a designated hazardous waste accumulation area.
-
-
Disposal of Contaminated Sharps:
-
Needles, syringes, and other sharps that have come into contact with Bac5(1-25) must be disposed of in a puncture-resistant, leak-proof sharps container labeled as "Biohazardous and Chemically Contaminated Sharps."[3]
-
Do not overfill the sharps container. Once three-quarters full, seal it and arrange for disposal through your institution's biohazardous waste stream, which typically involves autoclaving followed by incineration.[3]
-
-
Institutional Guidelines:
-
Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines for hazardous waste disposal.
-
Experimental Protocols
The primary application of Bac5(1-25) in research is to investigate its antimicrobial properties, particularly its ability to inhibit bacterial protein synthesis.[4]
Antimicrobial Activity Assay
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Bac5(1-25) against a bacterial strain such as E. coli.
Materials:
-
Bac5(1-25) peptide
-
Bacterial strain (e.g., E. coli BW25113)
-
Growth medium (e.g., Luria Broth - LB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of Bac5(1-25) in an appropriate solvent.
-
Grow the bacterial strain to the mid-logarithmic phase.
-
Dilute the bacterial culture to a standardized concentration.
-
In a 96-well plate, prepare serial dilutions of the Bac5(1-25) peptide.
-
Inoculate each well with the diluted bacterial culture.
-
Incubate the plate under appropriate conditions (e.g., 37°C with shaking).
-
After incubation, measure the optical density (OD) of each well to determine the MIC, which is the lowest concentration of the peptide that inhibits visible bacterial growth.
-
To determine the MBC, plate aliquots from the wells with no visible growth onto agar (B569324) plates. The MBC is the lowest concentration that results in a significant reduction in bacterial colonies.
Quantitative Data from Antimicrobial Studies
The following table summarizes the antimicrobial activity of Bac5(1-25) against E. coli BW25113 as reported in the literature.
| Parameter | Value (μM) | Reference |
| Minimum Inhibitory Concentration (MIC) | 1 | [5] |
| Minimum Bactericidal Concentration (MBC) | 4 | [5] |
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Antimicrobial Activity Assay
Caption: Workflow for determining the antimicrobial activity of Bac5(1-25).
Signaling Pathway: Inhibition of Bacterial Protein Synthesis
Bac5(1-25) functions by entering the bacterial cell and binding to the ribosome, thereby inhibiting protein synthesis.
Caption: Bac5(1-25) inhibits bacterial protein synthesis leading to cell death.
References
Safeguarding Your Research: A Guide to Handling Bac5(1-25)
For researchers, scientists, and drug development professionals, the safe and effective handling of novel compounds is paramount. This guide provides essential safety and logistical information for the antimicrobial peptide Bac5(1-25), including personal protective equipment (PPE), operational procedures, and disposal plans to ensure a secure laboratory environment.
Bac5(1-25) is a proline-rich antimicrobial peptide that has shown promising activity against various bacteria.[1][2][3] While research indicates that Bac5(1-25) exhibits low cytotoxicity towards eukaryotic cells, it is crucial to handle it with care, following standard laboratory safety protocols for synthetic peptides.[1][2][4] The primary physical hazard associated with this peptide is the lyophilized powder, which can be hygroscopic and easily dispersed as an aerosol.
Personal Protective Equipment (PPE)
A comprehensive risk assessment should be conducted before handling Bac5(1-25). The following table summarizes the recommended PPE.
| PPE Category | Minimum Requirement | Recommended for Higher Concentrations or Aerosol Generation |
| Body Protection | Laboratory coat | Chemical-resistant or disposable coveralls |
| Hand Protection | Disposable nitrile gloves | Double gloving recommended |
| Eye & Face Protection | Safety glasses with side-shields | Full-face shield or safety goggles for splash hazards |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area | N95 respirator or higher if there is a risk of aerosolization or when handling larger quantities of powdered peptide |
| Foot Protection | Closed-toe shoes | Chemical-resistant boots |
Experimental Workflow for Safe Handling
The following diagram outlines a standard workflow for safely handling Bac5(1-25) in a laboratory setting, from preparation to disposal. Adherence to these steps is critical for minimizing exposure and contamination.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
